TRPML modulator 1
描述
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属性
IUPAC Name |
1-N-[2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]phenyl]-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O4S2/c1-28(2)36(33,34)20-10-8-19(9-11-20)35(31,32)27-22-5-3-4-6-24(22)30-15-13-29(14-16-30)23-12-7-18(25)17-21(23)26/h3-12,17,27H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZGOSKDIGLBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N3CCN(CC3)C4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of TRPML1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial lysosomal cation channel that governs a multitude of cellular processes, including autophagy, lysosomal exocytosis, and ion homeostasis.[1][2] Its dysfunction is directly linked to lysosomal storage diseases, such as Mucolipidosis type IV (MLIV), and is implicated in a range of neurodegenerative disorders.[3][4] Consequently, the modulation of TRPML1 activity presents a promising therapeutic avenue. This technical guide provides a comprehensive overview of the mechanism of action of TRPML1 modulators, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies used in their characterization.
The TRPML1 Channel: A Lysosomal Gatekeeper
TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, Na⁺, K⁺, and Zn²⁺.[2][5] It is predominantly localized to the membranes of late endosomes and lysosomes, where it plays a critical role in maintaining the dynamic nature of these organelles.[6][7] The channel's activity is tightly regulated by a variety of endogenous and synthetic ligands, which can either activate or inhibit its ion-conducting function.
Endogenous Modulation of TRPML1
The primary endogenous activator of TRPML1 is the low-abundance phosphoinositide, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) , which is specifically localized to endolysosomal membranes.[8][9] PI(3,5)P₂ binds directly to the N-terminus of TRPML1, inducing a conformational change that favors channel opening.[8][10] This activation is crucial for regulating membrane trafficking within the late endocytic pathway.[8]
Conversely, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) , a phosphoinositide abundant in the plasma membrane, acts as an inhibitor of TRPML1.[11][12] This differential regulation by phosphoinositides ensures that TRPML1 activity is spatially restricted to the endolysosomal compartment.[11] Other endogenous molecules, such as sphingomyelins, have also been shown to inhibit TRPML1 activity.[5]
Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is another endogenous molecule that can trigger Ca²⁺ release from lysosomes, a process that may involve TRPML1.[11]
Synthetic Modulators of TRPML1
A variety of synthetic small molecules have been developed to modulate TRPML1 activity, serving as invaluable tools for research and potential therapeutic agents.
Agonists (Activators)
Synthetic agonists are designed to mimic the action of endogenous activators, promoting the open state of the TRPML1 channel.[13] These compounds are instrumental in studying the physiological roles of TRPML1 and in developing therapies for lysosomal storage diseases by enhancing the clearance of accumulated substrates.[13]
-
ML-SA1 (Mucolipin Synthetic Agonist 1): A potent and widely used synthetic agonist that directly binds to the pore region of TRPML1, leading to channel activation.[10][14]
-
MK6-83: Another synthetic agonist that activates TRPML1.[5]
-
SF-22 and SF-51: Early-generation synthetic agonists with stimulatory effects on TRPML1.[11]
-
Rapamycin (B549165): Interestingly, the mTOR inhibitor rapamycin can directly bind to and activate TRPML1, working synergistically with PI(3,5)P₂.[3][15] This activation is independent of its well-known mTOR-inhibitory function.[16]
Antagonists (Inhibitors)
Synthetic antagonists block the activity of TRPML1, which is useful for investigating the consequences of channel inhibition and for potential applications where down-regulation of lysosomal activity is desired.
-
ML-SI1, ML-SI3, and ML-SI6: These are selective inhibitors of TRPML1 that block channel opening.[11]
-
Verapamil and La³⁺: These agents have been shown to block both TRPML1 and the related channel TRPML3.[11]
Quantitative Data on TRPML1 Modulators
The potency and efficacy of TRPML1 modulators are typically quantified by their half-maximal effective concentration (EC₅₀) for agonists and half-maximal inhibitory concentration (IC₅₀) for antagonists. These values can vary depending on the experimental conditions, such as pH and the specific cell line used.
| Modulator | Type | Target | EC₅₀ / IC₅₀ (µM) | Cell Type / Conditions | Reference |
| ML-SA1 | Agonist | TRPML1 | ~10-50 (Ca²⁺ release) | hCMEC/D3 cells | [9] |
| 25 (α-synuclein clearance) | H4 cells | [17] | |||
| ML-SA5 | Agonist | TRPML1 | ~0.08 (TFE3 translocation) | MLIV MEFs | [18] |
| 3.4 | Inducible TRPML1 cell line | [19] | |||
| (1R,2R)-ML-SI3 | Inhibitor | TRPML1 | 1.6 | Not Specified | [20] |
| TRPML2 | 2.3 | Not Specified | [20] | ||
| TRPML3 | 12.5 | Not Specified | [20] | ||
| (1S,2S)-ML-SI3 | Inhibitor | TRPML1 | 5.9 | Not Specified | [20] |
| Activator | TRPML2 | 2.7 (EC₅₀) | Not Specified | [20] | |
| Activator | TRPML3 | 10.8 (EC₅₀) | Not Specified | [20] | |
| ML-SI3 (mixture) | Inhibitor | TRPML1 | 4.7 | Not Specified | [20] |
| Inhibitor | TRPML2 | 1.7 | Not Specified | [20] | |
| (rel)-ML-SI3 | Inhibitor | TRPML1 | 3.1 | Not Specified | [20] |
| Inhibitor | TRPML3 | 28.5 | Not Specified | [20] | |
| Activator | TRPML2 | 3.3 (EC₅₀) | Not Specified | [20] |
Signaling Pathways Modulated by TRPML1 Activity
Activation of TRPML1 initiates a cascade of downstream signaling events, primarily through the release of Ca²⁺ from the lysosome into the cytosol. This localized increase in Ca²⁺ concentration influences several key cellular processes.
Autophagy
TRPML1 plays a multifaceted role in autophagy, the cellular process for degrading and recycling damaged organelles and misfolded proteins.
-
TFEB-Dependent Pathway: TRPML1-mediated Ca²⁺ release activates calcineurin, which dephosphorylates and activates the transcription factor EB (TFEB).[16] Activated TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy.[16] TRPML1 itself is a transcriptional target of TFEB, creating a positive feedback loop.[5][16]
-
TFEB-Independent Pathway: Acute activation of TRPML1 can also induce autophagy independently of TFEB.[5][21] This involves the activation of Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK), leading to the formation of the Beclin1/VPS34 complex and the production of phosphatidylinositol 3-phosphate (PI3P), which are crucial for autophagosome formation.[5][21]
Lysosomal Exocytosis
TRPML1 is a key regulator of lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents into the extracellular space.[4][22] This is crucial for cellular clearance, plasma membrane repair, and removal of accumulated waste products.[23][24] Activation of TRPML1 triggers a localized Ca²⁺ release that promotes the fusion of lysosomal and plasma membranes.[18]
Experimental Protocols for Characterizing TRPML1 Modulators
Several key experimental techniques are employed to study the mechanism of action of TRPML1 modulators.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for directly measuring the ion channel activity of TRPML1.
-
Objective: To record the ion currents flowing through TRPML1 channels in response to modulators.
-
Methodology:
-
Cell Preparation: HEK293 cells are commonly used, often overexpressing a TRPML1 mutant (TRPML1-4A) that localizes to the plasma membrane, facilitating easier access for patch-clamping.[25] Cells are cultured on glass coverslips.
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane. A brief suction ruptures the membrane patch, allowing electrical access to the entire cell.
-
Voltage Protocol: The membrane potential is held at a specific voltage (e.g., 0 mV), and voltage ramps (e.g., -100 mV to +100 mV) are applied to elicit currents.[19]
-
Modulator Application: The modulator of interest is applied to the extracellular solution (or intracellularly via the pipette solution).
-
Data Acquisition: The resulting ion currents are recorded and analyzed to determine the effect of the modulator on channel activity.
-
-
Solutions:
Calcium Imaging
Calcium imaging is used to indirectly measure TRPML1 activity by monitoring changes in intracellular Ca²⁺ concentration upon modulator application.
-
Objective: To visualize and quantify Ca²⁺ release from lysosomes following TRPML1 activation.
-
Methodology:
-
Cell Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]
-
Baseline Measurement: The baseline fluorescence intensity is recorded before the addition of any stimulus.
-
Modulator Application: The TRPML1 modulator is added to the cells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular Ca²⁺ concentration, are monitored over time using a fluorescence microscope or a plate reader.
-
-
Solutions:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) containing the Ca²⁺ indicator.
-
Imaging Buffer: HBSS.
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Lysosomal Exocytosis Assay
This assay quantifies the extent of lysosomal exocytosis by detecting the presence of lysosomal membrane proteins on the cell surface.
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Objective: To measure the modulator-induced fusion of lysosomes with the plasma membrane.
-
Methodology:
-
Cell Treatment: Cells are treated with the TRPML1 modulator.
-
Antibody Staining: Cells are stained with an antibody that recognizes the luminal domain of a lysosomal-associated membrane protein (LAMP1), which becomes exposed on the cell surface after exocytosis.[22][23]
-
Detection: The amount of surface-exposed LAMP1 is quantified using flow cytometry or immunofluorescence microscopy.[23]
-
Conclusion
The modulation of TRPML1 presents a significant opportunity for therapeutic intervention in a variety of diseases, particularly lysosomal storage disorders and neurodegenerative conditions. A thorough understanding of the mechanisms of action of TRPML1 modulators, from their direct interaction with the channel to their influence on downstream signaling pathways, is paramount for the successful development of novel drugs. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of new TRPML1-targeting compounds. As research in this field continues to advance, a deeper comprehension of the intricate regulation of TRPML1 will undoubtedly pave the way for innovative and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPML: TRansPorters of Metals in Lysosomes essential for cell survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Role of TRPMLs in Endolysosomal Trafficking and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 6. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for PtdInsP2-mediated human TRPML1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 14. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 18. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. A TRP Channel in the Lysosome Regulates Large Particle Phagocytosis via Focal Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. metrionbiosciences.com [metrionbiosciences.com]
- 26. sophion.com [sophion.com]
TRPML1 Modulators and Lysosomal Calcium Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium homeostasis. We delve into the molecular mechanisms of TRPML1 modulation, its role in downstream signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development focused on lysosomal biology and associated pathologies.
Introduction to TRPML1 and Lysosomal Calcium Signaling
The Transient Receptor Potential Mucolipin (TRPML) subfamily of ion channels, particularly TRPML1, are crucial players in the regulation of endo-lysosomal function.[1] TRPML1 is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, and other ions, primarily localized to the membranes of late endosomes and lysosomes.[2][3] Its activity is essential for a multitude of cellular processes, including membrane trafficking, autophagy, lysosomal biogenesis, and exocytosis.[1][4][5] Dysfunctional TRPML1 is implicated in lysosomal storage diseases, most notably Mucolipidosis type IV (MLIV), and is an emerging target in neurodegenerative diseases and cancer research.[6][7]
The release of calcium from lysosomal stores through TRPML1 channels is a critical signaling event. This localized calcium signal initiates a cascade of downstream effects, influencing cellular homeostasis and response to stress.[8] Understanding the modulation of TRPML1 and its impact on lysosomal calcium release is therefore of paramount importance for developing therapeutic interventions for a range of diseases.
Modulation of TRPML1 Activity
TRPML1 activity is regulated by a variety of endogenous and synthetic modulators. These molecules can either enhance (agonists) or inhibit (antagonists) the channel's function, providing valuable tools for both research and therapeutic development.
Endogenous Modulators
The primary endogenous agonist of TRPML1 is phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a signaling lipid enriched in the membranes of late endosomes and lysosomes.[9][10] PI(3,5)P₂ directly binds to and activates TRPML1, playing a crucial role in its physiological function.[9][11]
Synthetic Modulators
A number of synthetic small molecules have been developed to modulate TRPML1 activity. These compounds are instrumental in dissecting the channel's function and hold promise as therapeutic agents.
Table 1: Synthetic Agonists of TRPML1
| Compound | Target(s) | Potency (EC50) | Cell Type/System | Reference(s) |
| ML-SA1 | TRPML1, TRPML2, TRPML3 | ~10 µM (estimated) | HEK293 cells expressing TRPML1 | [12] |
| ML-SA5 | TRPML1 | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | [12] |
| SF-22 | TRPML1 | 10 µM | HEK293 cells | [13] |
| SF-51 | TRPML1 | Not specified | Not specified | [3] |
| Rapamycin | TRPML1 (mTOR-independent) | Not specified | Not specified | [14] |
Table 2: Synthetic Antagonists of TRPML1
| Compound | Target(s) | Potency (IC50) | Cell Type/System | Reference(s) |
| ML-SI3 | TRPML1, TRPML2 | 4.7 µM (TRPML1), 1.7 µM (TRPML2) | Not specified | [15] |
| (-)-trans-ML-SI3 | TRPML1, TRPML2 | 1.6 µM (TRPML1), 2.3 µM (TRPML2) | Not specified | [16][17] |
| Verapamil | TRPML1, TRPML3 | Not specified | Not specified | [18] |
Downstream Signaling Pathways of TRPML1-Mediated Calcium Release
The release of lysosomal calcium upon TRPML1 activation triggers several key signaling cascades that regulate fundamental cellular processes.
TFEB-Mediated Lysosomal Biogenesis and Autophagy
One of the most well-characterized pathways involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][8] TRPML1-mediated calcium release activates the phosphatase calcineurin, which dephosphorylates TFEB, leading to its nuclear translocation.[1] In the nucleus, TFEB promotes the transcription of genes involved in lysosome function and autophagy.[5]
Figure 1: TRPML1-TFEB signaling pathway for lysosomal biogenesis and autophagy.
CaMKKβ/VPS34 Pathway and Autophagosome Biogenesis
TRPML1 activation can also rapidly induce autophagosome biogenesis through a TFEB-independent pathway.[5] This involves the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK), leading to the formation of the Beclin1/VPS34 autophagic complex and the production of phosphatidylinositol 3-phosphate (PI3P).[5]
Figure 2: TRPML1-CaMKKβ pathway for autophagosome biogenesis.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study TRPML1 function and lysosomal calcium release.
Whole-Endolysosome Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1 on the lysosomal membrane.
Materials:
-
Cells expressing TRPML1 (e.g., HEK293T)
-
Patch clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External (bath) solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Internal (pipette) solution (e.g., 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl₂, 2 mM ATP-Mg, 0.1 mM GTP-Na, pH 7.2)
-
TRPML1 modulators (agonists and antagonists)
Procedure:
-
Cell Preparation: Culture cells expressing TRPML1. To enlarge endosomes and lysosomes for easier patching, treat cells with 1 µM vacuolin-1 for at least 2 hours.[19][20]
-
Lysosome Isolation: Gently rupture the plasma membrane of a vacuolin-1-treated cell using a small-diameter glass pipette to release the enlarged endolysosomes into the bath solution.[19]
-
Patching: Using a fresh, fire-polished glass pipette, form a high-resistance (GΩ) seal with the membrane of an isolated endolysosome.[4][19]
-
Whole-Endolysosome Configuration: Apply a brief suction to rupture the patch of membrane under the pipette tip to achieve the whole-endolysosome configuration.[12]
-
Current Recording: Apply a voltage protocol (e.g., voltage ramps from -100 mV to +100 mV) and record the resulting currents.[4]
-
Modulator Application: Perfuse the bath with the desired concentration of a TRPML1 modulator and record the change in current to determine its effect on channel activity.[4]
Figure 3: Experimental workflow for whole-endolysosome patch clamp.
Lysosomal Calcium Imaging
This assay measures the increase in cytosolic calcium concentration following the application of TRPML1 agonists.
Materials:
-
Cells expressing TRPML1
-
Black-wall, clear-bottom 96-well plates
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
TRPML1 agonists
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed TRPML1-expressing cells in a 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[21]
-
Dye Loading: Wash cells with HHBS and then incubate with a Fluo-4 AM dye-loading solution for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[21]
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).[21]
-
Agonist Addition: Add the TRPML1 agonist to the wells.
-
Signal Recording: Immediately start recording the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent decay.[21]
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F₀) or as a ratio (ΔF/F₀). For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration.[21]
Lysosomal Exocytosis Assay
This assay quantifies the release of lysosomal enzymes into the extracellular medium as a measure of lysosomal exocytosis, a process stimulated by TRPML1 activation.
Materials:
-
Cells expressing TRPML1
-
Multi-well plates
-
TRPML1 agonists (e.g., ML-SA5) or transfection reagents for TRPML1 overexpression
-
Calcium ionophore (e.g., ionomycin) as a positive control
-
Substrate for a lysosomal enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)
-
Cell lysis buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Treatment: Plate cells and treat with a TRPML1 agonist or transfect for TRPML1 overexpression.
-
Sample Collection: After treatment, collect the cell culture supernatant (containing released enzymes) and the cell lysates (containing intracellular enzymes).[22]
-
Enzyme Assay: Measure the activity of a lysosomal enzyme, such as β-hexosaminidase, in both the supernatant and lysate fractions using a suitable substrate.[22]
-
Quantification: Calculate the percentage of enzyme released by dividing the enzyme activity in the supernatant by the total enzyme activity (supernatant + lysate).[22] An increase in the percentage of released enzyme indicates an increase in lysosomal exocytosis.
Conclusion
TRPML1 is a critical regulator of lysosomal calcium signaling and a key player in numerous cellular functions. The availability of specific and potent synthetic modulators, coupled with advanced experimental techniques, has significantly advanced our understanding of its physiological and pathological roles. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into this important ion channel and to aid in the development of novel therapeutics targeting TRPML1 for a variety of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exosomal release through TRPML1-mediated lysosomal exocytosis is required for adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. journals.physiology.org [journals.physiology.org]
The Central Role of TRPML1 in Orchestrating Autophagy and Lysosomal Biogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel, has emerged as a critical regulator of cellular homeostasis, intricately linking lysosomal function with the master recycling process of autophagy. Dysregulation of TRPML1 is implicated in a variety of human pathologies, including lysosomal storage disorders and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the multifaceted role of TRPML1 in autophagy and lysosomal biogenesis. We consolidate key quantitative data, detail essential experimental protocols for studying TRPML1 function, and present visualized signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction
Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, thereby maintaining cellular health and responding to stress. The lysosome is the terminal degradative compartment in the autophagy pathway. The intricate interplay between these two processes is essential for cellular homeostasis. TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes. It plays a pivotal role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol. This release of lysosomal calcium acts as a key signaling event, influencing a myriad of cellular processes, including membrane trafficking, autophagy, and lysosomal biogenesis.
This guide will explore the dual role of TRPML1 in autophagy: a rapid, transcription-independent regulation of autophagosome biogenesis and a sustained, transcription-dependent control of lysosomal biogenesis through the activation of Transcription Factor EB (TFEB).
Quantitative Data on TRPML1 Function in Autophagy and Lysosomal Biogenesis
The following tables summarize key quantitative findings from studies investigating the role of TRPML1.
Table 1: Effect of TRPML1 Activation on Autophagy Markers
| Parameter Measured | Cell Type | Treatment | Fold Change/Effect | Reference |
| LC3-II/LC3-I Ratio | HeLa | ML-SA1 (TRPML1 agonist) | Increased ratio, indicating enhanced autophagosome formation.[1] | [1] |
| LC3 Puncta per Cell | HeLa | MK6-83 (TRPML1 agonist) | Significant increase in LC3 puncta within 30-90 minutes.[2] | [2] |
| Autolysosome Number | HeLa (expressing mRFP-EGFP-LC3) | MK6-83 or ML-SA1 | Significant increase in red-only puncta (autolysosomes).[2] | [2] |
| p62/SQSTM1 Levels | Neonatal Rat Ventricular Myocytes (NRVMs) | H/R + ML-SI3 (TRPML1 inhibitor) | Restored p62 levels towards control, indicating restored autophagic flux.[3] | [3] |
Table 2: TRPML1-Mediated Regulation of TFEB and Lysosomal Biogenesis
| Parameter Measured | Cell Type | Condition | Observation | Reference |
| TFEB Nuclear Translocation | Wild-type mouse liver | AAV-TRPML1 injection | Detected TFEB nuclear translocation.[4] | [4] |
| TFEB Nuclear to Cytosol Ratio | HeLa | MK6-83 or ML-SA1 | No significant change in the early phase (30-90 min).[2] | [2] |
| TFEB Nuclear Translocation | TFEB-GFP stable cells overexpressing mCherry-TRPML1 | Rapamycin or Temsirolimus | Induced TFEB nuclear translocation.[5] | [5] |
| TFEB Nuclear Translocation | Wild-type and ML-IV cells | CCCP (induces ROS) | Induced in WT but not in ML-IV cells (lacking functional TRPML1).[6] | [6] |
Table 3: Impact of TRPML1 on Lysosomal Calcium and Function
| Parameter Measured | Cell Type | Treatment/Condition | Quantitative Change | Reference |
| Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | hCMEC/D3 cells | ML-SA1 (≥10 µM) | Dose-dependent increase in [Ca²⁺]i.[7] | [7] |
| Lysosomal pH | HEK-293 cells | ML-SA1 (10 min) | pH decreased from ~5.6 to ~4.45.[8] | [8] |
| Lysosome Size (enlarged by vacuolin-1) | Cos1 cells | TRPML1-GFP expression | Percentage of cells with enlarged lysosomes decreased from 74.7% to 50.7%.[9] | [9] |
| Lysosome Size (enlarged by vacuolin-1) | Cos1 cells | ML-SA1 treatment | Percentage of cells with enlarged lysosomes decreased to 33.7%.[9] | [9] |
Signaling Pathways Involving TRPML1
TRPML1 acts as a central hub in signaling pathways that govern autophagy and lysosomal biogenesis. These can be broadly categorized into TFEB-independent and TFEB-dependent pathways.
TFEB-Independent Pathway: Rapid Induction of Autophagosome Biogenesis
Activation of TRPML1 triggers a rapid, localized release of Ca²⁺ from the lysosome. This Ca²⁺ signal initiates a cascade that promotes the early stages of autophagy, independent of new gene transcription.
TFEB-Dependent Pathway: Sustained Lysosomal Biogenesis
Prolonged or robust activation of TRPML1 leads to a sustained increase in cytosolic Ca²⁺, which in turn activates the phosphatase Calcineurin. Calcineurin dephosphorylates TFEB, allowing its translocation to the nucleus where it drives the expression of genes involved in autophagy and lysosomal biogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of TRPML1's role. Below are protocols for key experiments.
Western Blot Analysis of LC3 and p62
This protocol is used to quantify changes in the levels of autophagosome-associated protein LC3-II and the autophagy substrate p62.
Experimental Workflow
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Incubate with primary antibodies overnight at 4°C. Recommended dilutions: anti-LC3B (1:1000), anti-p62/SQSTM1 (1:1000), and anti-β-actin or anti-GAPDH (1:5000) as a loading control.[10]
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[10]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. The LC3-II/LC3-I ratio or LC3-II levels normalized to a loading control are calculated. A decrease in p62 levels indicates increased autophagic flux.
Immunofluorescence for TFEB Nuclear Translocation
This method visualizes the subcellular localization of TFEB to assess its activation.
Methodology:
-
Cell Culture: Grow cells on coverslips to 60-80% confluency.
-
Treatment: Apply experimental treatments (e.g., TRPML1 agonist).
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with anti-TFEB antibody (e.g., 1:200) overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour at room temperature.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting and Imaging: Mount coverslips and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells (>100 per condition) using image analysis software.[11][12]
Measurement of Lysosomal Calcium Release
This protocol allows for the measurement of Ca²⁺ release from lysosomes upon TRPML1 activation.
Methodology using a Genetically Encoded Calcium Indicator (GECI):
-
Transfection: Transfect cells with a lysosome-targeted GECI, such as GCaMP3-TRPML1, which fuses the GCaMP3 sensor to the N-terminus of TRPML1.[13]
-
Cell Culture: Plate transfected cells in a suitable imaging dish.
-
Imaging Setup: Use a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Record the baseline fluorescence of GCaMP3.
-
Stimulation: Add a TRPML1 agonist (e.g., ML-SA1) and continuously record the fluorescence intensity.
-
Analysis: Measure the change in fluorescence intensity (ΔF/F₀) over time. A rapid increase in fluorescence indicates Ca²⁺ release from the lysosome.[14]
Methodology using a Fluorescent Ca²⁺ Indicator Dye:
-
Cell Plating: Seed cells in a 96-well black-wall, clear-bottom plate.[15]
-
Dye Loading: Load cells with a cell-permeable fluorescent Ca²⁺ indicator like Fluo-4 AM (e.g., 1-5 µM) in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C.[15]
-
De-esterification: Allow for complete de-esterification of the dye for 15-30 minutes at room temperature.[15]
-
Measurement: Use a fluorescence plate reader to measure baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).[15]
-
Agonist Injection and Reading: Inject the TRPML1 agonist and immediately begin recording fluorescence intensity over time.
-
Analysis: The increase in fluorescence intensity reflects the rise in cytosolic Ca²⁺ concentration due to release from stores including lysosomes.
Tandem Fluorescent-Tagged LC3 (tfLC3) Assay for Autophagic Flux
This assay distinguishes between autophagosomes and autolysosomes to measure autophagic flux. The tfLC3 reporter (e.g., mRFP-EGFP-LC3) fluoresces yellow (merged red and green) in neutral pH autophagosomes and red only in acidic autolysosomes, where the GFP signal is quenched.[16]
Methodology:
-
Cell Transfection/Transduction: Establish a cell line stably expressing the tfLC3 construct.
-
Cell Culture and Treatment: Culture cells on coverslips and apply experimental treatments.
-
Fixation and Imaging: Fix cells and acquire images in both green and red channels.
-
Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates a successful autophagic flux.[17]
Conclusion and Future Directions
TRPML1 stands as a master regulator at the crossroads of autophagy and lysosomal function. Its ability to initiate rapid autophagosome formation and drive long-term lysosomal biogenesis underscores its importance in maintaining cellular health. The detailed understanding of its signaling pathways and the availability of robust experimental protocols, as outlined in this guide, are pivotal for advancing research in this area. For drug development professionals, the specific activation of TRPML1 presents a promising therapeutic strategy for diseases characterized by impaired autophagy and lysosomal dysfunction. Future research should focus on elucidating the tissue-specific roles of TRPML1, identifying novel modulators of its activity, and exploring its potential as a therapeutic target in a broader range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
- 8. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. proteolysis.jp [proteolysis.jp]
- 17. researchgate.net [researchgate.net]
Endogenous Activators of TRPML1 Channels: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, encoded by the MCOLN1 gene, is a crucial cation channel predominantly located on the membranes of late endosomes and lysosomes.[1][2] Its role as a key regulator of lysosomal calcium (Ca²⁺) homeostasis positions it at the center of numerous cellular processes, including lysosomal trafficking, autophagy, exocytosis, and nutrient sensing.[3][4][5] Dysfunctional TRPML1 channels are the direct cause of the autosomal recessive lysosomal storage disease Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[1][6] Consequently, understanding the mechanisms of TRPML1 activation by its endogenous ligands is of paramount importance for developing therapeutic strategies for MLIV and other related neurodegenerative disorders. This technical guide provides a comprehensive overview of the principal endogenous activators of TRPML1, detailing their signaling pathways, quantitative activation data, and the experimental protocols used for their characterization.
Principal Endogenous Activators
The activity of the TRPML1 channel is meticulously regulated by a variety of intracellular signaling molecules. The primary and most well-characterized endogenous activators include phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), and the sphingolipid metabolite, sphingosine (B13886).
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)
PI(3,5)P₂ is a low-abundance, lysosome-specific phosphoinositide that has been identified as a potent and direct activator of TRPML1.[7][8][9] The cellular phenotypes of PI(3,5)P₂ deficiency, such as enlarged endolysosomes and defects in late endocytic trafficking, closely resemble those observed in cells lacking functional TRPML1, initially suggesting a functional link.[7] Subsequent studies involving direct patch-clamping of the endolysosomal membrane have confirmed that PI(3,5)P₂ directly binds to the N-terminus of TRPML1, activating the channel with high specificity and potency.[7] Interestingly, while PI(3,5)P₂ is a direct agonist, its activation of TRPML1 results in a low single-channel open probability, suggesting that it may act in concert with other factors to achieve full channel activation.[6][10] In contrast, the plasma membrane-enriched phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), acts as an inhibitor of TRPML1, ensuring that the channel remains inactive during its transit to the lysosome.[6][11][12]
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)
NAADP is a potent intracellular second messenger known to mobilize Ca²⁺ from acidic organelles.[13][14] Studies have demonstrated that NAADP activates TRPML1 channels in a concentration-dependent manner in reconstituted lysosomal preparations from various cell types, including coronary arterial myocytes and human fibroblasts.[1][15] This NAADP-sensitive Ca²⁺ release through TRPML1 is critical for processes such as autophagic flux and the regulation of global Ca²⁺ signals.[1] For instance, in arterial myocytes, NAADP-induced Ca²⁺ release from lysosomes via TRPML1 can trigger a larger, global Ca²⁺ release from the sarcoplasmic reticulum.[1] However, it is important to note that the role of TRPML1 as the direct NAADP receptor is a subject of debate, with some studies suggesting that two-pore channels (TPCs) are the primary targets for NAADP.[14] Despite this, there is substantial evidence supporting a functional link between NAADP signaling and TRPML1 activation.
Sphingosine
Recent evidence has implicated sphingolipid metabolism in the regulation of TRPML1 activity. Specifically, sphingosine, a product of ceramide hydrolysis by acid ceramidase, has been shown to enhance TRPML1 channel activity and trigger lysosomal Ca²⁺ release.[1][16] Conversely, the accumulation of sphingomyelin, as seen in Niemann-Pick disease, inhibits TRPML1-mediated Ca²⁺ release, leading to impaired lysosome trafficking.[1] This highlights the pivotal role of sphingolipid signaling in maintaining lysosomal function through the modulation of TRPML1.[1]
Quantitative Data on TRPML1 Activation
The potency and efficacy of endogenous and synthetic activators are crucial parameters for understanding their physiological roles and for the development of therapeutic agents. The following table summarizes key quantitative data for various TRPML1 activators.
| Activator/Modulator | Agonist/Antagonist | EC₅₀ / IC₅₀ | Cell/System Type | Reference(s) |
| Endogenous | ||||
| PI(3,5)P₂ | Agonist | ~10 µM (activation) | Vacuoles from Cos-1 cells and human skin fibroblasts | [7] |
| NAADP | Agonist | 1-1000 nM (activation range) | Reconstituted lysosomal channels from CAMs | [13] |
| Sphingosine | Agonist | 20 µM (induces Ca²⁺ release) | Mouse podocytes | [16] |
| Sphingomyelin | Inhibitor | Not specified | Isolated lysosomes from podocytes | [16] |
| PI(4,5)P₂ | Inhibitor | Low µM range | Inside-out membrane patches | [11] |
| Synthetic | ||||
| MK6-83 | Agonist | ~285 nM | Endosomal TRPML1 current in DMD myocytes | [17][18] |
| ML-SA1 | Agonist | Not specified | - | [19] |
| ML-SA5 | Agonist | Not specified | - | [18] |
Note: Direct comparison of EC₅₀/IC₅₀ values should be made with caution as they can be influenced by the specific experimental conditions and cell types used.
Signaling Pathways
The activation of TRPML1 by its endogenous ligands initiates downstream signaling cascades that regulate a multitude of cellular functions.
PI(3,5)P₂-TRPML1 Signaling in Lysosomal Trafficking
PI(3,5)P₂-mediated activation of TRPML1 is central to the regulation of membrane trafficking events within the endolysosomal system. The release of Ca²⁺ from the lysosome upon TRPML1 opening is thought to trigger the fusion and fission of vesicles, thereby controlling processes like autophagosome-lysosome fusion and lysosome reformation.[4]
NAADP-TRPML1 Signaling in Autophagy
The CD38-NAADP-TRPML1 signaling axis plays a significant role in regulating autophagy. NAADP, produced by the enzyme CD38, activates TRPML1 to induce lysosomal Ca²⁺ release, which is a critical step for autophagic flux.[1] Dysfunction in this pathway can lead to impaired autophagy and has been implicated in glomerular diseases.[1]
Sphingolipid-TRPML1 Signaling in Exosome Release
The metabolism of sphingolipids by acid ceramidase (AC) regulates TRPML1 activity and, consequently, exosome release. Sphingosine, the product of AC, activates TRPML1, promoting the fusion of lysosomes with multivesicular bodies (MVBs) and thereby reducing the release of exosomes.[1][16]
Experimental Protocols
The characterization of TRPML1 activators relies on specialized experimental techniques that allow for the direct measurement of channel activity and its downstream effects.
Whole-Lysosome Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity in the lysosomal membrane.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293T or fibroblasts) on glass coverslips. To facilitate patching, treat cells with a vacuolating agent such as vacuolin-1 (B1683467) (1-2 µM for 1-2 hours) to induce the formation of enlarged endosomes and lysosomes.[20]
-
Lysosome Isolation: Mechanically isolate the enlarged lysosomes by pressing a patch pipette against a cell and then rapidly pulling it away to rupture the plasma membrane.[20] The enlarged lysosomes will be released into the bath solution.
-
Patching: Using a patch-clamp amplifier and micromanipulator, guide a glass micropipette with a fire-polished tip (resistance of 3-5 MΩ) to an isolated lysosome. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the lysosomal membrane.
-
Recording: Establish the whole-lysosome configuration by applying a brief, strong suction pulse to rupture the membrane patch under the pipette tip. This allows for electrical access to the entire lysosomal membrane. Apply voltage ramps (e.g., -140 to +140 mV) to measure current-voltage relationships. Perfuse the bath solution with the endogenous activator of interest (e.g., PI(3,5)P₂) and record the resulting changes in ion currents.
Lysosomal Ca²⁺ Imaging
This method allows for the visualization and quantification of Ca²⁺ release from lysosomes in living cells.
Experimental Workflow:
Detailed Methodology:
-
Transfection: Plate cells on glass-bottom dishes or coverslips. Transfect the cells with a plasmid encoding a genetically encoded Ca²⁺ indicator that is targeted to the lysosome. A common choice is GCaMP3 fused to the N-terminus of TRPML1 (GCaMP3-ML1), which localizes the sensor to the lysosomal membrane.[16]
-
Imaging Setup: After allowing for protein expression (typically 24-48 hours), mount the coverslips onto a perfusion chamber on the stage of an inverted confocal or wide-field fluorescence microscope. Maintain the cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Baseline Measurement: Acquire a series of baseline fluorescence images to establish the resting Ca²⁺ levels within the lysosomes.
-
Stimulation and Recording: Add the endogenous activator (e.g., sphingosine or a cell-permeable NAADP analog) to the perfusion chamber while continuously acquiring images. The increase in fluorescence intensity of the Ca²⁺ indicator corresponds to the release of Ca²⁺ from the lysosome. Analyze the data by quantifying the change in fluorescence intensity over time in regions of interest corresponding to individual lysosomes or whole cells.
Conclusion
The endogenous activation of TRPML1 channels is a complex and tightly regulated process that is fundamental to lysosomal function and overall cellular health. PI(3,5)P₂, NAADP, and sphingosine each play distinct yet interconnected roles in modulating TRPML1 activity, thereby influencing a wide array of cellular processes. A thorough understanding of these activation mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community to unravel the intricate biology of lysosomal signaling and to pave the way for novel therapeutic interventions for lysosomal storage diseases and neurodegenerative disorders. The continued exploration of TRPML1's endogenous regulation will undoubtedly yield further insights into the dynamic nature of the lysosome and its critical role in cellular homeostasis.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPML1: an ion channel in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of lysosomal TRPML1 channels is essential for lysosomal adaptation to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TRPMLs in Endolysosomal Trafficking and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(3,5)P(2) controls membrane trafficking by direct activation of mucolipin Ca(2+) release channels in the endolysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoinositide isoforms determine compartment-specific ion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRP-ML1 functions as a lysosomal NAADP-sensitive Ca2+ release channel in coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transient Receptor Potential Mucolipin 1 (TRPML1) and Two-pore Channels Are Functionally Independent Organellar Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MK6-83 | TRPML1 agonist | Probechem Biochemicals [probechem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 20. Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
TRPML1 Modulation in Lysosomal Storage Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the abnormal accumulation of substrates within lysosomes, leading to cellular dysfunction and multi-organ pathology. The transient receptor potential mucolipin 1 (TRPML1) channel, an ion channel primarily localized to late endosomes and lysosomes, has emerged as a critical regulator of lysosomal function and a promising therapeutic target for various LSDs. This technical guide provides an in-depth overview of TRPML1's role in LSDs, the effects of its modulation, and detailed experimental protocols for its study.
The Role of TRPML1 in Lysosomal Homeostasis
TRPML1 is a non-selective cation channel that mediates the release of Ca²⁺, Fe²⁺, and Zn²⁺ from the lysosomal lumen into the cytosol.[1][2] This ion flux is crucial for a multitude of cellular processes, including:
-
Lysosomal Trafficking and Exocytosis: TRPML1-mediated Ca²⁺ release is essential for the fusion of lysosomes with other organelles and the plasma membrane, facilitating the secretion of lysosomal contents and the clearance of accumulated waste.[3][4][5]
-
Autophagy: The channel plays a key role in autophagosome biogenesis and the fusion of autophagosomes with lysosomes, a critical step in the degradation and recycling of cellular components.[2][6][7][8]
-
Lysosomal Biogenesis and pH Regulation: TRPML1 activity influences lysosomal pH and the maintenance of a healthy lysosomal population.[1][9]
Dysfunction of TRPML1, as seen in the LSD Mucolipidosis type IV (MLIV) where the MCOLN1 gene encoding TRPML1 is mutated, leads to impaired lysosomal trafficking, substrate accumulation, and severe neurodegeneration.[9][10][11] Furthermore, evidence suggests that TRPML1 activity is secondarily inhibited in other LSDs, such as Niemann-Pick (NP) diseases, due to the accumulation of lipids like sphingomyelin, which exacerbates the disease phenotype.[3][9]
TRPML1 as a Therapeutic Target
The central role of TRPML1 in lysosomal function makes it an attractive target for therapeutic intervention in LSDs. The primary strategy involves the use of small molecule agonists to enhance channel activity, thereby restoring lysosomal homeostasis.
TRPML1 Modulators
A number of synthetic modulators of TRPML1 have been identified:
-
Agonists: These molecules activate the TRPML1 channel, promoting lysosomal Ca²⁺ release.
-
Antagonists: These molecules inhibit channel activity.
-
ML-SI3: A known antagonist of TRPML1.[15]
-
Preclinical Evidence for TRPML1 Activation in LSDs
Studies in cellular models of various LSDs have demonstrated the therapeutic potential of TRPML1 activation. For instance, increasing TRPML1 activity in cells from Niemann-Pick type C patients has been shown to restore normal lysosomal trafficking and prevent cholesterol accumulation.[3][9] Similarly, TRPML1 agonists have been shown to rescue lysosomal trafficking and storage defects in cell lines derived from patients with MLIV and other LSDs.[10][14] Activation of TRPML1 can also promote the clearance of pathogenic protein aggregates, such as α-synuclein in models of Parkinson's disease.[11][14]
Quantitative Data on TRPML1 Modulation
The following tables summarize quantitative data from key studies on TRPML1 modulators.
| Modulator | Cell/Model System | Concentration | Effect | Quantitative Measurement | Reference |
| MK6-83 | Primary NK cells | 20 μM | Increased AMPK phosphorylation | ~1.5-fold increase in p-AMPK/AMPK ratio | [15] |
| A-769662 (AMPK agonist) | NK92 cells | 300 μM | Induced autophagy | ~2-fold increase in membrane-bound LC3 | [15] |
| ML-SA1 | hCMEC/D3 cells | 10-100 μM | Increased intracellular Ca²⁺ | Dose-dependent increase in peak [Ca²⁺]i | [16] |
| ML-SA1 | Podocytes | 20 μM | Reduced exosome release | Significant reduction in exosome count | [12] |
| ML-SA1 | HEK293T cells expressing A53Tα-synuclein | 25 μM | Reduced α-synuclein aggregates | Decrease in the percentage of cells with aggregates from ~54% to ~28% | [11] |
Signaling Pathways and Experimental Workflows
TRPML1 Signaling in Lysosomal Function
The following diagram illustrates the central role of TRPML1 in regulating lysosomal pathways.
References
- 1. TRPML: TRansPorters of Metals in Lysosomes essential for cell survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCOLN1/TRPML1 in the lysosome: a promising target for autophagy modulation in diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPML1 as lysosomal fusion guard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPML1-/TFEB-Dependent Regulation of Lysosomal Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of TRPML1 agonists for the treatment of lysosomal-storage disorders | NIH Research Festival [researchfestival.nih.gov]
- 11. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
The Role of TRPML1 in Cellular Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular iron homeostasis is a tightly regulated process critical for numerous physiological functions, including oxygen transport, DNA synthesis, and cellular respiration. The lysosome, traditionally known as the cell's recycling center, has emerged as a central hub for iron metabolism. A key protein in this process is the Transient Receptor Potential Mucolipin 1 (TRPML1), an ion channel located on the membrane of late endosomes and lysosomes.[1][2][3] Encoded by the MCOLN1 gene, TRPML1 is essential for the egress of divalent cations, most notably iron (Fe²⁺), from the lysosomal lumen into the cytosol.[1][2] Dysfunctional TRPML1 leads to impaired iron release, resulting in lysosomal iron accumulation and cytosolic iron deficiency.[1][2] This disruption is the cellular hallmark of Mucolipidosis type IV (MLIV), a severe neurodegenerative lysosomal storage disease characterized by motor and cognitive deficits, retinal degeneration, and iron-deficiency anemia.[1][2][4][5] This guide provides an in-depth examination of TRPML1's function in iron homeostasis, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and exploring its role as a therapeutic target.
The Lysosome: A Central Hub for Iron Recycling
The cell acquires iron primarily through two pathways that converge at the lysosome:
-
Endocytosis of Transferrin-Bound Iron: The majority of cellular iron is acquired via the endocytosis of transferrin (Tf), which binds ferric iron (Fe³⁺) in the circulation. The Tf-Fe³⁺ complex is internalized, and within the acidic environment of the endosome, Fe³⁺ is released and reduced to ferrous iron (Fe²⁺).
-
Autophagy and Ferritin Degradation: The autophagic process, known as ferritinophagy, delivers the iron-storage protein ferritin to the lysosome for degradation, releasing its iron cargo.[1][2]
Once inside the lysosome, this pool of Fe²⁺ must be transported into the cytosol to be utilized by the cell. While the Divalent Metal Transporter 1 (DMT1) is a known endosomal iron transporter, genetic studies have long suggested the existence of a DMT1-independent pathway for iron release from lysosomes.[1][2] Seminal research has now definitively identified TRPML1 as this critical lysosomal iron release channel.[1][2]
TRPML1: The Lysosomal Iron Release Channel
TRPML1 is a non-selective cation channel permeable to Ca²⁺, Zn²⁺, and importantly, Fe²⁺.[3] Its function as the primary conduit for lysosomal iron egress has been established through multiple lines of evidence.[1][2] Studies using human skin fibroblasts from MLIV patients (TRPML1⁻/⁻) compared to control cells have demonstrated that the loss of TRPML1 function leads to:
-
Increased Intralysosomal Iron: A significant accumulation of Fe²⁺ within the lysosomal lumen.[1][2]
-
Reduced Cytosolic Iron: A corresponding decrease in the labile iron pool in the cytosol.[1][2]
-
Accumulation of Lipofuscin: The buildup of these "aging pigments" is facilitated by high intralysosomal iron levels, further indicating iron metabolism impairment.
These findings confirm that TRPML1 mediates the crucial step of releasing recycled iron from the lysosome back into the cytosol, where it can be used for metabolic processes or stored in ferritin.
Signaling Pathways and Regulation
The activity of TRPML1 is intricately linked with cellular nutrient-sensing pathways, particularly the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling cascade.
TRPML1 and mTORC1 Signaling
mTORC1 is a master regulator of cell growth and metabolism that is activated on the lysosomal surface in response to nutrient availability, including amino acids and iron.[6][7] The relationship between TRPML1 and mTORC1 is bidirectional:
-
TRPML1-Mediated Ca²⁺ Release Activates mTORC1: Lysosomal calcium release through TRPML1 is required for the full activation of mTORC1.[8] This occurs via the calcium-binding protein calmodulin (CaM), which associates with mTOR in a calcium-dependent manner, stimulating its kinase activity.[8]
-
mTORC1 Regulates Iron Homeostasis: In turn, mTORC1 signaling regulates cellular iron levels. Inhibition of mTORC1 leads to an increase in the expression of tristetraprolin (TTP), a protein that promotes the degradation of transferrin receptor 1 (TfR1) mRNA.[9] This reduces cellular iron uptake, highlighting a feedback loop where nutrient status, sensed by mTORC1, modulates iron acquisition.
This interplay ensures that cellular growth programs, driven by mTORC1, are coordinated with the availability of essential cofactors like iron, whose release from the lysosome is controlled by TRPML1.
// Pathways Fe2_lumen -> TRPML1 [label=" Egress", color="#202124"]; TRPML1 -> Fe2_cyto [label=" Release", color="#202124"];
Ca2_lumen -> TRPML1 [label=" Egress", color="#202124"]; TRPML1 -> Ca2_cyto [label=" Release", color="#202124"];
Ca2_cyto -> CaM [label=" Binds &\n Activates", color="#202124"]; CaM -> mTORC1_inactive [label=" Binds &\n Activates", color="#34A853"]; mTORC1_inactive -> mTORC1_active [style=invis];
mTORC1_active -> TTP [label=" Inhibits\n Expression", dir=tee, color="#EA4335"]; TTP -> TfR1_mRNA [label=" Promotes\n Degradation", dir=tee, color="#EA4335"]; TfR1_mRNA -> TfR1_protein [label=" Translation", color="#202124"];
// Invisible edges for alignment edge[style=invis]; Fe2_lumen -> Ca2_lumen; mTORC1_inactive -> TRPML1; }
Caption: TRPML1-mTORC1 signaling in iron homeostasis.
Quantitative Data Analysis
The functional consequences of TRPML1 activity on cellular iron levels have been quantified in several key studies. The tables below summarize these findings.
Table 1: Impact of TRPML1 Status on Cellular Iron Distribution
| Cell Type | TRPML1 Status | Measured Parameter | Observation | Reference |
|---|---|---|---|---|
| Human Skin Fibroblasts | TRPML1⁻/⁻ (MLIV) | Cytosolic Chelatable Fe²⁺ | Reduced fluorescence of iron-sensitive dye (Phen Green SK), indicating lower cytosolic iron. | [2] |
| Human Skin Fibroblasts | TRPML1⁻/⁻ (MLIV) | Intralysosomal Iron | Increased accumulation of Fe²⁺ within lysosomes. | [1][2] |
| Human Skin Fibroblasts | TRPML1⁻/⁻ (MLIV) | Lipofuscin-like Molecules | Increased accumulation of auto-fluorescent lipofuscin. | [1] |
| Mouse Brain (Mcoln1⁻/⁻) | TRPML1⁻/⁻ (MLIV model) | Ferric Iron (Perls' stain) | Reduced Perls' staining, indicating lower levels of available ferric iron. |[4][10] |
Table 2: Electrophysiological Properties of TRPML1-Mediated Iron Current
| Channel Variant | Ion | pH | Current Characteristics | Reference |
|---|---|---|---|---|
| TRPML1 (Wild-Type) | Fe²⁺ (105 mM) | 4.6 (Lumenal) | Measurable whole-lysosome inward current (Fe²⁺ efflux). | [2] |
| TRPML1 (MLIV mutations) | Fe²⁺ | 4.6 (Lumenal) | Impaired ability to permeate Fe²⁺, correlating with disease severity. | [1][2] |
| TRPML1Va (Constitutively Active) | Fe²⁺ (30 mM) | 4.6 (Extracellular) | Large, inwardly rectifying whole-cell currents in plasma membrane-expressed variant. | |
Key Experimental Protocols
Investigating the role of TRPML1 in iron homeostasis requires specialized techniques to measure ion fluxes across intracellular membranes and quantify iron in subcellular compartments.
Protocol: Measurement of Lysosomal Iron Content
This protocol describes a colorimetric assay to quantify iron within isolated lysosomes.
Objective: To measure and compare the iron concentration in lysosomal fractions from control versus TRPML1-deficient cells.
Materials:
-
Cultured cells (e.g., MEFs, fibroblasts)
-
Lysosome Enrichment Kit (e.g., using superparamagnetic iron oxide nanoparticles - SPIONs).[11]
-
Iron Assay Kit (colorimetric, ferene-based)
-
Dounce homogenizer
-
Bradford Protein Assay Kit
-
Microplate reader (absorbance at ~593 nm)
Methodology:
-
Lysosome Isolation: Isolate lysosomes from cultured cell pellets using a commercial lysosome enrichment kit or a density gradient centrifugation method.[11][12] For magnetic isolation, cells are pre-loaded with dextran-coated SPIONs, which are endocytosed and accumulate in lysosomes, allowing for subsequent magnetic separation.
-
Sample Preparation: Homogenize the purified lysosome pellets in the provided assay buffer on ice using a Dounce homogenizer.[12]
-
Iron Assay: a. Prepare an iron standard curve according to the manufacturer's instructions. b. Add a known volume (e.g., 25 µL) of the lysosomal homogenate to a 96-well plate. Adjust the total volume with assay buffer. c. Add the iron-releasing reagent from the kit to each well to release protein-bound iron. d. Add the colorimetric iron probe (e.g., ferene) to each well. This probe forms a stable, colored complex with Fe²⁺. Incubate as recommended (e.g., 60 minutes at 37°C, protected from light).[12]
-
Measurement: Read the absorbance at the specified wavelength (e.g., 593 nm) using a microplate reader.[12]
-
Normalization: Determine the protein concentration of each lysosomal homogenate sample using a Bradford assay. Calculate the iron concentration from the standard curve and normalize it to the protein content (e.g., in nmol iron / mg protein).
Protocol: Lysosomal Patch-Clamp Electrophysiology
This advanced technique directly measures TRPML1-mediated ion currents across the lysosomal membrane.[13][14]
Objective: To record Fe²⁺ currents conducted by TRPML1 channels in their native lysosomal environment.
Materials:
-
Cells expressing TRPML1 (endogenous or overexpressed)
-
Vacuolin-1 (to enlarge lysosomes)[5]
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)[14]
-
Glass micropipettes
-
Solution sets:
Methodology:
-
Lysosome Enlargement: Incubate cells with Vacuolin-1 (e.g., 1 µM for >2 hours) to induce the formation of large, swollen lysosomes that are amenable to patch-clamping.[5]
-
Lysosome Isolation: Gently rupture the plasma membrane of a treated cell using a large-bore glass pipette to release the enlarged lysosomes into the bath solution.
-
Giga-seal Formation: Using a fresh, fire-polished micropipette filled with the lumenal solution, approach an isolated lysosome and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the lysosomal membrane.
-
Configuration:
-
Whole-Lysosome: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the entire lysosome. This allows for the recording of the total current from all channels on the lysosome.
-
Excised Patch (Lumenal-side-out): After forming a seal, pull the pipette away to excise a patch of membrane, with the lumenal side facing the bath solution.
-
-
Recording: Apply a voltage protocol (e.g., voltage steps from -140 mV to +80 mV) and record the resulting currents. Inward currents (at negative potentials) represent the efflux of positive ions (like Fe²⁺) from the lysosome into the cytosol.
-
Data Analysis: Analyze the current-voltage (I-V) relationship to characterize the channel's properties, such as its ion selectivity and rectification.
Caption: Workflow for lysosomal patch-clamp experiments.
Therapeutic Implications and Drug Development
The central role of TRPML1 in iron homeostasis makes it a compelling target for therapeutic intervention in a range of diseases.
-
Mucolipidosis Type IV (MLIV): The primary therapeutic strategy for MLIV is to restore or bypass TRPML1 function. Small molecule agonists that can activate residual channel function in patients with certain mutations could be beneficial.
-
Iron Overload Disorders: In conditions of lysosomal iron overload, which can contribute to oxidative stress and cell death (ferroptosis), specific TRPML1 agonists could be developed to facilitate the clearance of excess lysosomal iron.[15]
-
Neurodegenerative Diseases: Aberrant iron metabolism is implicated in diseases like Parkinson's and Alzheimer's.[16][17] Modulating TRPML1 activity could offer a novel approach to re-establish iron homeostasis and mitigate iron-driven neurotoxicity.
-
Cancer Therapy: Some cancer stem cells are particularly vulnerable to disruptions in iron metabolism.[15] TRPML1 inhibitors have been shown to induce ferroptosis in breast cancer stem cells, suggesting a potential anti-cancer strategy.[15]
The development of automated, high-throughput patch-clamp systems is accelerating the screening of compound libraries to identify novel and specific TRPML1 modulators for these applications.[16][18]
Conclusion
TRPML1 is unequivocally a cornerstone of cellular iron homeostasis, serving as the principal channel for releasing recycled iron from the lysosome. Its function is tightly integrated with cellular nutrient sensing and growth signaling pathways, such as mTORC1. The pathological consequence of its dysfunction, MLIV, underscores its critical physiological role. The continued development of sophisticated experimental techniques to probe lysosomal ion transport will further elucidate the complex regulation of TRPML1 and solidify its position as a high-potential target for the development of novel therapeutics for lysosomal storage diseases, neurodegenerative disorders, and cancer.
References
- 1. The type IV mucolipidosis-associated protein TRPML1 is an endolysosomal iron release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPML1: an ion channel in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired myelination and reduced brain ferric iron in the mouse model of mucolipidosis IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. society-scwd.org [society-scwd.org]
- 8. Regulation of mTORC1 by lysosomal calcium and calmodulin | eLife [elifesciences.org]
- 9. mTOR Regulates Cellular Iron Homeostasis through Tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired myelination and reduced brain ferric iron in the mouse model of mucolipidosis IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cellular or lysosomal iron levels [bio-protocol.org]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. Regulation of TRPML1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sophion.com [sophion.com]
The TRPML1 Channel: A Comprehensive Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a pivotal intracellular ion channel predominantly localized to the membranes of late endosomes and lysosomes.[1] As a member of the TRP superfamily, TRPML1 plays a crucial role in maintaining lysosomal homeostasis and mediating a variety of cellular processes through the release of cations from the lysosomal lumen into the cytosol. Its dysfunction is directly linked to the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV (MLIV), a neurodegenerative disease characterized by psychomotor impairment and retinal degeneration.[2] This technical guide provides an in-depth overview of the structure, function, and regulation of the TRPML1 channel, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
I. TRPML1 Channel Structure
The TRPML1 channel is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6.[3] Cryo-electron microscopy (cryo-EM) studies have revealed a unique architecture, including a large luminal domain between the S1 and S2 segments that is critical for channel regulation.[2][4][5][6]
The overall structure consists of two main components: the transmembrane domain embedded within the lysosomal membrane and a fenestrated luminal canopy formed by the S1-S2 linker.[3] The pore itself is lined by conserved acidic residues that form a selectivity filter and a luminal Ca2+ blocking site, conferring sensitivity to both luminal pH and calcium levels.[3][7]
Key Structural Features:
-
Transmembrane Domain: Forms the core of the channel and the ion permeation pathway.
-
Pore Helices (PH1 and PH2): Contribute to the formation of the selectivity filter.[8]
-
Luminal Domain: A large, intricate structure that extends into the lysosomal lumen and is involved in sensing luminal pH and Ca2+.[2][4][5][6]
-
PI(3,5)P2 Binding Site: Located in the N-terminus, distal from the pore, and is crucial for channel activation.[3][7][9][10][11][12]
-
ML-SA1 Binding Site: A hydrophobic cavity formed by residues from pore helix 1 (PH1), S5, and S6, which allows for allosteric activation of the channel.[8]
II. Function and Physiological Roles
TRPML1 is a non-selective cation channel permeable to Ca2+, Fe2+, Zn2+, Na+, and K+.[13][14] Its primary function is to mediate the release of these ions from the lysosome, thereby influencing a wide range of cellular activities.
-
Lysosomal Trafficking and Biogenesis: TRPML1-mediated Ca2+ release is essential for the fusion and fission events that govern the trafficking of vesicles to and from the lysosome.[15][16] It is also involved in the regulation of lysosomal biogenesis.
-
Autophagy: The channel plays a critical role in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[15]
-
Lysosomal Exocytosis: TRPML1 activation triggers Ca2+ release that is necessary for the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis.[16][17][18] This is important for cellular clearance and membrane repair.
-
Nutrient Sensing and mTORC1 Regulation: TRPML1 is involved in the nutrient-sensing pathway that regulates the activity of the master metabolic regulator mTORC1 at the lysosomal surface.
-
Phagocytosis: The channel is required for the phagocytosis of large particles, such as apoptotic cells, by providing the necessary membrane through focal exocytosis.[17]
-
Iron Homeostasis: TRPML1 functions as an iron release channel from endo-lysosomes, and its dysfunction can lead to impaired cellular iron metabolism.
III. Quantitative Data
Table 1: Ion Selectivity and Conductance of TRPML1
| Ion | Permeability Ratio | Single-Channel Conductance (pS) | Conditions | Reference |
| K+ | --- | 84.3 - 92.4 | Human, pH 4.6 | [19] |
| Na+ | --- | 80.8 - 82.6 | Human, pH 4.6 | [19] |
| Ba2+ | >Mn2+>Fe2+=Ca2+=Mg2+ | 44.6 | Human, pH 4.6 | [19] |
| Sr2+ | --- | 37.2 | Human, pH 4.6 | [19] |
| Ca2+ | --- | 32.5 - 34.4 | Human, pH 4.6 | [19] |
| Fe2+ | Permeable | 32-40 | 30-105mM Fe2+, pH 4.6 | [19] |
| Zn2+ | Permeable | --- | --- | [14] |
Note: Data is often obtained using constitutively active mutants (e.g., V432P) or plasma membrane-expressed variants (TRPML1-4A) to facilitate measurements.[19]
Table 2: Pharmacological Modulators of TRPML1
| Compound | Type | EC50 / IC50 | Cell Type / System | pH | Reference |
| ML-SA1 | Agonist | 9.7 µM | HEK cells expressing TRPML1-L/A | 4.6 | [20] |
| ML-SA1 | Agonist | 15.3 µM | HEK cells expressing TRPML1-L/A | 7.4 | [20] |
| ML-SA1 | Agonist | ~10 µM | HEK293 cells expressing TRPML1 | Not Specified | [21] |
| ML-SA5 | Agonist | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | Not Specified | [21][22] |
| ML-SA5 | Agonist | ~3.4 µM | HEK293 cells (Qube384) | 7.4 | [22] |
| PI(3,5)P2 | Endogenous Agonist | 390 nM (for Drosophila TRPML) | Inside-out plasma membrane patches | Not Specified | [23] |
| Verapamil | Blocker | --- | --- | --- | [24] |
| Carmofur | Inhibitor of Acid Ceramidase (upstream of TRPML1 activation) | --- | --- | --- | [24] |
IV. Signaling Pathways and Regulation
The activity of TRPML1 is tightly regulated by a combination of factors, including luminal pH, luminal Ca2+ concentration, and the cytosolic lipid, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).
PI(3,5)P2-Mediated Activation
PI(3,5)P2 is a key endogenous agonist of TRPML1.[9][10][11][12] It binds to a specific site on the N-terminus of the channel, leading to a conformational change that promotes channel opening.[3][7][9][10][11][12] This activation is crucial for TRPML1's role in membrane trafficking.
Dual Regulation by Luminal Ca2+ and pH
TRPML1 activity is potentiated by acidic luminal pH, which is characteristic of the lysosomal environment.[5] Conversely, high concentrations of luminal Ca2+ can inhibit channel activity.[5][25] This dual regulation is mediated by the luminal domain, which contains a series of aspartate residues that act as a Ca2+/pH sensor.[2][5][25] At acidic pH, protonation of these residues reduces their affinity for Ca2+, thus relieving Ca2+-dependent block and potentiating channel activity.[5][25]
TRPML1-Mediated Lysosomal Exocytosis
Activation of TRPML1, either by endogenous ligands or synthetic agonists, leads to a localized increase in cytosolic Ca2+ near the lysosome. This Ca2+ signal acts as a trigger for the fusion of the lysosomal membrane with the plasma membrane, resulting in the release of lysosomal contents into the extracellular space.
V. Experimental Protocols
Whole-Lysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity from isolated lysosomes.
1. Lysosome Enlargement and Isolation:
-
Culture cells (e.g., HEK293T cells overexpressing TRPML1) to 70-80% confluency.
-
Incubate cells with 1 µM Vacuolin-1 for at least 2 hours to induce the enlargement of endo-lysosomes.[26]
-
Briefly incubate cells with Neutral Red to visualize the acidic lysosomal compartments.[26]
-
Harvest the cells and resuspend them in a hypotonic solution.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g) to pellet the lysosomes.[27]
-
Resuspend the lysosomal pellet in a suitable buffer for patch-clamp recording.[27]
2. Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a tip diameter of ~1 µm.
-
Add the isolated lysosome suspension to the recording chamber.
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the membrane of an isolated lysosome.
-
Apply a brief pulse of suction to rupture the lysosomal membrane and achieve the whole-lysosome configuration.
-
Hold the lysosomal membrane at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPML1 currents.
-
Record baseline currents and then apply agonists or inhibitors to the bath solution (cytosolic side) to measure their effects on channel activity.
Solutions:
-
Pipette (Luminal) Solution (pH 4.6): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES, 10 mM Glucose. Adjust pH to 4.6 with NaOH.
-
Bath (Cytosolic) Solution (pH 7.2): 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl2. Adjust pH to 7.2 with KOH.
Lysosomal Calcium Imaging with Fura-2 AM
This method is used to measure changes in cytosolic Ca2+ concentration resulting from TRPML1-mediated lysosomal Ca2+ release.
1. Cell Preparation and Dye Loading:
-
Plate cells (e.g., HEK293 cells expressing TRPML1) on glass coverslips and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution (1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS).[28][29]
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[21][28][29]
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for an additional 15-30 minutes at room temperature.[30]
2. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with HBSS.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Apply TRPML1 agonists (e.g., ML-SA1) or other stimuli via the perfusion system.
-
Record the change in the F340/F380 ratio over time, which corresponds to the change in intracellular Ca2+ concentration.
Cryo-EM Structure Determination of TRPML1
This workflow outlines the major steps involved in determining the high-resolution structure of TRPML1 using single-particle cryo-EM.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of dual Ca2+/pH regulation of the endolysosomal TRPML1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of mammalian endolysosomal TRPML1 channel in nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin (Journal Article) | OSTI.GOV [osti.gov]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A TRP Channel in the Lysosome Regulates Large Particle Phagocytosis via Focal Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. researchgate.net [researchgate.net]
- 26. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 27. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 30. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
TRPML1 Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Transient Receptor Potential Mucolipin 1 (TRPML1) signaling pathways. TRPML1, a lysosomal cation channel, is a critical regulator of lysosomal function and cellular homeostasis. Its dysregulation is implicated in various pathologies, including lysosomal storage disorders and neurodegenerative diseases, making it a key target for therapeutic development. This document details the core signaling cascades, presents quantitative data on TRPML1 modulators, and provides detailed protocols for key experimental assays.
Core Signaling Pathways
TRPML1 is a central hub for integrating various cellular signals to modulate lysosomal processes. Its activation leads to the release of Ca2+ from the lysosome, initiating a cascade of downstream events that regulate autophagy, lysosomal biogenesis and exocytosis, and cellular clearance.
PI(3,5)P2-Mediated Activation
The primary endogenous activator of TRPML1 is phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance phosphoinositide predominantly found on late endosomes and lysosomes.[1][2] Binding of PI(3,5)P2 to TRPML1 induces a conformational change, leading to channel opening and Ca2+ efflux.[1][2]
TFEB-Mediated Regulation of Lysosomal Biogenesis and Autophagy
A major downstream effector of TRPML1-mediated Ca2+ release is the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] Ca2+ released through TRPML1 activates the phosphatase calcineurin, which dephosphorylates TFEB.[5] Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in lysosomal function and autophagy.[4][5] This creates a positive feedback loop, as TFEB also upregulates the expression of TRPML1.
Regulation by mTOR and Rapamycin (B549165)
The mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of cellular metabolism and growth, is also involved in TRPML1 signaling. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates TFEB, retaining it in the cytoplasm.[6] Rapamycin, an mTOR inhibitor, can induce TFEB nuclear translocation.[2][7] Interestingly, rapamycin and its analogs can also directly bind to and activate TRPML1, independent of mTOR inhibition, leading to Ca2+ release and TFEB activation.[2][7][8] This suggests a dual mechanism for rapamycin's effects on lysosomal function.
References
- 1. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-TFEB (Ser211) (E9S8N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Discovery and Development of TRPML1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a cation-permeable channel primarily localized to the membranes of late endosomes and lysosomes, has emerged as a significant therapeutic target for a range of pathologies.[1] Dysregulation of TRPML1 function is implicated in lysosomal storage disorders, such as Mucolipidosis type IV, as well as neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Consequently, the discovery and development of small-molecule agonists that can potentiate TRPML1 activity represent a promising avenue for novel therapeutic interventions. These agonists aim to restore lysosomal function, enhance cellular clearance pathways like autophagy, and mitigate the cellular insults associated with these debilitating conditions. This guide provides an in-depth technical overview of the discovery, characterization, and mechanisms of action of TRPML1 agonists.
TRPML1 Signaling Pathway
Activation of the TRPML1 channel initiates a cascade of intracellular signaling events, primarily through the release of lysosomal calcium (Ca2+) into the cytosol.[3][4] This localized Ca2+ signal is a critical transducer that influences several downstream pathways, most notably the calcineurin-dependent activation of Transcription Factor EB (TFEB).[4][5][6] TFEB is a master regulator of lysosomal biogenesis and autophagy.[5][6]
Upon TRPML1-mediated Ca2+ release, the phosphatase calcineurin is activated, which in turn dephosphorylates TFEB.[4][5] Dephosphorylated TFEB translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in lysosome function and autophagy.[7]
Furthermore, TRPML1-mediated Ca2+ release can also activate Calcium/Calmodulin-dependent protein Kinase Kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK). This leads to the activation of the VPS34 complex, which is essential for the generation of phosphatidylinositol 3-phosphate (PI3P) and the initiation of autophagosome biogenesis.[8][9]
Discovery of TRPML1 Agonists: A High-Throughput Screening Workflow
The identification of novel TRPML1 agonists typically involves a multi-step process beginning with high-throughput screening (HTS) of large chemical libraries. A common workflow is outlined below.
Quantitative Data on TRPML1 Agonists
The potency of TRPML1 agonists is typically quantified by their half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for two of the most well-characterized synthetic TRPML1 agonists, ML-SA1 and ML-SA5.
| Compound | Target(s) | Potency (EC50) | Cell Type/System | Reference |
| ML-SA1 | TRPML1, TRPML2, TRPML3 | ~10 µM (estimated) | HEK293 cells expressing TRPML1 | [10] |
| ML-SA5 | TRPML1 | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | [5][10][11] |
| ML-SA5 | TRPML1 | ~0.5 µM | HEK-TRPML1-4A (automated patch clamp) | [4] |
Note: The potency of ML-SA5 is significantly higher than that of ML-SA1.[5][10][11] Additionally, ML-SA1 has been shown to activate all three TRPML subtypes, while ML-SA5 is more specific for TRPML1.[10] The potency of these agonists can be influenced by experimental conditions, such as pH, with enhanced activity observed in the acidic environment mimicking the lysosome.[4]
Experimental Protocols
TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay
This assay is a primary screening method to identify compounds that activate TRPML1 by measuring the increase in cytosolic Ca2+ concentration upon agonist application.
Materials:
-
TRPML1-expressing cells (e.g., HEK293 cells stably overexpressing TRPML1)
-
Black-wall, clear-bottom 96-well or 384-well plates
-
Fluo-4 AM calcium indicator
-
Anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm.[12]
Protocol:
-
Cell Plating: Seed TRPML1-expressing cells into black-wall, clear-bottom microplates to achieve 80-90% confluency on the day of the assay.
-
Dye Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For a typical 4 µM final concentration, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127.[13]
-
Dilute this mixture into the physiological saline buffer to the final working concentration. If used, add probenecid to a final concentration of 1-2.5 mM.[13]
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.[12]
-
-
Agonist Addition and Fluorescence Measurement:
-
Wash the cells twice with the physiological saline buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the TRPML1 agonist compounds at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca2+ and activation of TRPML1.
-
Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Current Measurement
This technique provides a direct measure of TRPML1 channel activity and is considered the gold standard for validating agonist activity.
Cell Line:
-
HEK293 cells stably expressing a plasma membrane-targeted TRPML1 mutant (TRPML1-4A), where the lysosomal targeting motifs are mutated.[14] Expression can be induced by doxycycline (B596269) 24-48 hours prior to the experiment.[14]
Solutions:
-
External (Bath) Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.[4]
-
Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl2, 2 mM ATP-Mg, 0.1 mM GTP-Na. Adjust pH to 7.2 with CsOH.[4]
-
Alternative Internal Solution: 120 mM CsF, 15 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Citric acid, 10 mM EGTA, pH 7.2.[14]
-
-
Agonist Stock Solution: Prepare a 10-30 mM stock solution of the TRPML1 agonist (e.g., ML-SA5) in 100% DMSO.[4][14]
Protocol:
-
Cell Preparation: Culture HEK-TRPML1-4A cells on glass coverslips and induce expression as required.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette filled with the internal solution and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 190 ms) to elicit TRPML1 currents.[2][15]
-
Record baseline currents.
-
Perfuse the bath with the external solution containing the TRPML1 agonist at various concentrations and record the resulting currents. An increase in inward rectifying current is indicative of TRPML1 activation.
-
Structure-Activity Relationship (SAR) Studies
The development of potent and selective TRPML1 agonists relies heavily on understanding the relationship between the chemical structure of a compound and its biological activity. A recent study detailed the discovery of a novel, selective TRPML1 agonist based on a substituted tetrazole scaffold, identified from a screen of over 100,000 compounds.[16]
Further SAR studies on conformationally locked macrocyclic analogs of this initial hit led to improved potency while maintaining selectivity.[16] While the specific structures and corresponding EC50 values from these SAR studies are not yet publicly available in detail, this work highlights the iterative process of medicinal chemistry in optimizing lead compounds. The general approach involves systematically modifying different parts of the lead molecule and assessing the impact on potency and selectivity through the assays described above. This allows for the identification of key chemical features required for TRPML1 agonism and guides the design of next-generation compounds with improved therapeutic potential.
Conclusion
The discovery and development of TRPML1 agonists is a rapidly advancing field with significant potential for the treatment of a variety of diseases. The technical approaches outlined in this guide, from high-throughput screening and detailed electrophysiological characterization to the elucidation of structure-activity relationships, are essential for the successful identification and optimization of novel therapeutic candidates targeting this important lysosomal ion channel. Continued research in this area will undoubtedly lead to a deeper understanding of TRPML1 biology and the development of new medicines for patients in need.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. sophion.com [sophion.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. TRPML1 and TFEB, an Intimate Affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of TRPML1-4A assays [metrionbiosciences.com]
- 15. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 16. Discovery and characterization of novel TRPML1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TRPML1 in TFEB Nuclear Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel in regulating the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. We will dissect the molecular signaling cascade, from lysosomal calcium efflux to TFEB dephosphorylation, and detail the intricate interplay with other key cellular sensors like mTORC1. This document offers a comprehensive overview of the experimental protocols used to investigate this pathway and presents quantitative data to support the described mechanisms, providing a valuable resource for researchers in cellular biology and drug discovery targeting lysosomal function.
Introduction
Cellular homeostasis is critically dependent on the proper functioning of the lysosome, the primary catabolic organelle. The coordinated expression of genes involved in lysosomal biogenesis and autophagy is largely governed by Transcription Factor EB (TFEB). Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm.[1] Upon activation, TFEB translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, initiating a transcriptional program that enhances cellular clearance capabilities.[2][3][4] A key initiator of this signaling cascade is the lysosomal cation channel TRPML1. This guide elucidates the central involvement of TRPML1 in mediating the nuclear translocation of TFEB.
The TRPML1-TFEB Signaling Pathway
The translocation of TFEB from the cytoplasm to the nucleus is a tightly regulated process initiated by the activation of the lysosomal cation channel TRPML1. This activation triggers a cascade of events culminating in the dephosphorylation of TFEB, which is essential for its nuclear entry.
TRPML1-Mediated Lysosomal Calcium Release
TRPML1 is a crucial ion channel localized on the lysosomal membrane that mediates the release of calcium (Ca²⁺) from the lysosome into the cytoplasm.[5] Various stimuli, including cellular stress signals like reactive oxygen species (ROS), can activate TRPML1, leading to a localized increase in cytosolic Ca²⁺ concentration.[6]
Calcineurin Activation and TFEB Dephosphorylation
The localized surge in cytosolic Ca²⁺ activates the calcium-dependent phosphatase, calcineurin.[7][8] Activated calcineurin then directly dephosphorylates TFEB at key serine residues, including Serine 142 (S142) and Serine 211 (S211).[9][10] This dephosphorylation event is a critical step, as it disrupts the binding of TFEB to 14-3-3 proteins, which are responsible for retaining TFEB in the cytoplasm.[8]
TFEB Nuclear Translocation and CLEAR Network Activation
Once dephosphorylated and released from its cytoplasmic tethering, TFEB translocates to the nucleus.[7][9] In the nucleus, TFEB binds to CLEAR elements (GTCACGTGAC) in the promoter regions of a wide array of target genes.[2][3] This binding initiates the transcription of genes involved in various aspects of the lysosomal-autophagic pathway, including lysosomal biogenesis, autophagy, and cellular clearance.[11]
Negative Regulation by mTORC1
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key negative regulator of TFEB.[12] In nutrient-rich conditions, active mTORC1 localizes to the lysosomal surface and phosphorylates TFEB at specific serine residues, including S122, S142, and S211.[12][13][14] This phosphorylation promotes the interaction of TFEB with 14-3-3 proteins, leading to its cytoplasmic retention and inactivation.[15] Under starvation or other stress conditions that inactivate mTORC1, TFEB is dephosphorylated, allowing for its nuclear translocation.
A Positive Feedback Loop
Interestingly, a positive feedback loop exists within this pathway. TFEB, upon its activation and nuclear translocation, upregulates the expression of the MCOLN1 gene, which encodes for the TRPML1 channel.[16] This feedback mechanism amplifies the TFEB activation signal, leading to a more robust and sustained response to cellular stress.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying TRPML1-mediated TFEB nuclear translocation.
Caption: TRPML1-TFEB signaling pathway.
Caption: Experimental workflow for studying TFEB translocation.
Quantitative Data
The following tables summarize quantitative data from studies investigating the role of TRPML1 in TFEB nuclear translocation.
Table 1: Effect of TRPML1 Modulators on TFEB Nuclear Translocation
| Cell Line | Treatment | Duration | Outcome Measure | Result (Fold Change or Ratio) | Reference |
| NRK-52E | 200 mM Mannitol | 1-12 h | TFEB Nuclear/Cytoplasmic Ratio | Increased | [17] |
| NRK-52E | 200 mM Mannitol + 10 µM ML-SI3 (Antagonist) | 1-12 h | TFEB Nuclear/Cytoplasmic Ratio | Attenuated increase | [17] |
| HeLa | MK6-83 (Agonist) | 30-90 min | TFEB Nuclear/Cytosol Ratio | No significant change at 30 min, increased at later time points | [18] |
| HeLa | ML-SA1 (Agonist) | 30-90 min | TFEB Nuclear/Cytosol Ratio | No significant change at 30 min, increased at later time points | [18][19] |
| TFEB-GFP stable cells | Tem (Rapalog) + mCherry-TRPML1 overexpression | 2 h | TFEB Nuclear Translocation | Increased | [1] |
| TFEB-GFP stable cells | Tem + mCherry-TRPML1 OE + ML-SI3 (Antagonist) | 2 h | TFEB Nuclear Translocation | Blocked | [1] |
Table 2: Effect of TRPML1 Modulators on Autophagy and Lysosomal Markers
| Cell Line | Treatment | Duration | Outcome Measure | Result (Fold Change) | Reference |
| NRK-52E | 200 mM Mannitol | 1-12 h | LC3-II Expression | Increased | [17] |
| NRK-52E | 200 mM Mannitol + 10 µM ML-SI3 (Antagonist) | 1-12 h | LC3-II Expression | Attenuated increase | [17] |
| HeLa | MK6-83 (Agonist) | 30-90 min | LC3 Puncta per Cell | Increased | [18][19] |
| HeLa | ML-SA1 (Agonist) | 30-90 min | LC3 Puncta per Cell | Increased | [18][19] |
Table 3: Effect of TRPML1 Activation on Lysosome Size
| Cell Line | Treatment | Duration | Outcome Measure | Result (% of cells with enlarged lysosomes) | Reference |
| Cos1 | P2X4 activation (induces enlarged lysosomes) | - | Cells with enlarged lysosomes | 35.33 ± 6.81% | [20] |
| Cos1 | P2X4 activation + TRPML1 overexpression | - | Cells with enlarged lysosomes | 6.67 ± 3.06% | [20] |
| Cos1 | P2X4 activation + ML-SA1 (Agonist) | - | Cells with enlarged lysosomes | 7.67 ± 5.51% | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol is adapted from standard immunofluorescence procedures.[21][22][23]
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-TFEB antibody (diluted in blocking solution)
-
Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA for 10-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with diluted primary anti-TFEB antibody overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with fluorochrome-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize using a confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[24][25]
Subcellular Fractionation for TFEB Western Blotting
This protocol allows for the separation of cytoplasmic and nuclear fractions to analyze TFEB localization by Western blotting.[26][27][28][29][30]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
Microcentrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15-20 minutes to allow cells to swell.
-
Add detergent (e.g., 10% NP-40 to a final concentration of 0.5-1%) and vortex briefly to lyse the plasma membrane.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with hypotonic buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Determine the protein concentration of both fractions and analyze by SDS-PAGE and Western blotting using an anti-TFEB antibody. Use GAPDH and Lamin B1 as cytoplasmic and nuclear markers, respectively.
Measurement of Lysosomal Calcium Release
This can be achieved through direct or indirect methods.[31][32][33]
5.3.1. Direct Measurement using Dextran-Conjugated Dyes [31][32][34]
Materials:
-
Cells cultured on glass-bottom dishes
-
Dextran-conjugated ratiometric fluorescent calcium indicator (e.g., Fura-2-dextran)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Load cells with the dextran-conjugated calcium indicator by overnight incubation. The dye is taken up by endocytosis and accumulates in lysosomes.
-
Wash cells to remove excess dye.
-
Acquire baseline fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Stimulate cells with a TRPML1 agonist (e.g., ML-SA1).
-
Record the changes in fluorescence intensity at both wavelengths over time.
-
Calculate the ratio of the fluorescence intensities (e.g., F340/F380) to determine the relative changes in intralysosomal calcium concentration.
5.3.2. Indirect Measurement of Cytosolic Calcium [35][36][37]
Materials:
-
Cells cultured on glass-bottom dishes
-
Cytosolic calcium indicator (e.g., Fura-2 AM)
-
Live-cell imaging microscope
Procedure:
-
Load cells with a cell-permeant cytosolic calcium indicator (e.g., Fura-2 AM).
-
Wash cells to remove excess dye.
-
Acquire baseline cytosolic calcium levels.
-
Stimulate cells with a TRPML1 agonist.
-
Monitor the increase in cytosolic calcium concentration resulting from lysosomal release.
Conclusion
The TRPML1-TFEB signaling axis represents a fundamental pathway for cellular adaptation to stress, enabling the cell to enhance its degradative capacity in response to various stimuli. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting lysosomal function in a range of diseases, including lysosomal storage disorders and neurodegenerative diseases. The modulation of TRPML1 activity presents a promising avenue for therapeutic intervention aimed at boosting cellular clearance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the CLEAR network reveals an integrated control of cellular clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Calcineurin-TFEB-p62 Pathway Mediates the Activation of Cardiac Macroautophagy by Proteasomal Malfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Lysosomal calcium signaling regulates autophagy via calcineurin and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular calcium signaling regulates autophagy via calcineurin-mediated TFEB dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription factor EB: from master coordinator of lysosomal pathways to candidate therapeutic target in degenerative storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. scispace.com [scispace.com]
- 15. The Transcription Factor TFEB Links mTORC1 Signaling to Transcriptional Control of Lysosome Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TFEB Biology and Agonists at a Glance [mdpi.com]
- 17. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ptgcn.com [ptgcn.com]
- 22. arigobio.com [arigobio.com]
- 23. Immunofluorescencent Staining of A-synuclein, TFEB, GCase and LAMP1 in treated cultured cells [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gladstone.org [gladstone.org]
- 27. Subcellular fractionation protocol [abcam.com]
- 28. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Which fluorescent calcium indicators can be used to directly measure lysosomal calcium concentration? | AAT Bioquest [aatbio.com]
- 35. Imaging Measurement of Lysosomal Calcium - CD BioSciences [lysosomexper.com]
- 36. researchgate.net [researchgate.net]
- 37. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of TRPML1: A Technical Guide for Researchers
An In-depth Examination of the Transient Receptor Potential Mucolipin 1 Cation Channel Across Diverse Cell Types
Introduction
Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a crucial lysosomal cation channel.[1] Predominantly localized on the membranes of late endosomes and lysosomes, TRPML1 is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, Zn²⁺, Na⁺, and K⁺.[2][3] Its activity is critical for a multitude of cellular processes, including lysosomal trafficking, autophagy, exocytosis, and the maintenance of ionic homeostasis within the endolysosomal system.[4] Dysfunctional TRPML1 is the direct cause of the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[1] This guide provides a comprehensive technical overview of the physiological roles of TRPML1 in various cell types, its regulatory mechanisms, and its involvement in key signaling pathways, intended for researchers, scientists, and drug development professionals.
Biophysical and Pharmacological Properties of TRPML1
TRPML1 channel activity is modulated by various factors, including luminal pH, phosphoinositides, and synthetic ligands. The channel exhibits maximal activity at an acidic pH of approximately 4.6, which is characteristic of the lysosomal lumen.[2] It is activated by the lysosome-specific phosphoinositide, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), and allosterically inhibited by the plasma membrane-enriched phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[5][6]
| Property | Value/Description | Cell Type/System | Reference(s) |
| Optimal pH for Activation | ~4.6 | Mammalian Cells | [2] |
| Ion Selectivity | Ba²⁺ > Mn²⁺ > Fe²⁺ = Ca²⁺ = Mg²⁺ > Ni²⁺ = Co²⁺ = Cd²⁺ > Zn²⁺ ≫ Cu²⁺ | Human TRPML1 | [2] |
| PI(3,5)P₂ Activation | Endogenous activator | General | [5] |
| ML-SA1 (Agonist) EC₅₀ | ~10 µM | HEK293 cells expressing TRPML1 | [7] |
| ML-SA5 (Agonist) EC₅₀ | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | [7] |
| ML-SI3 (Antagonist) IC₅₀ | 4.7 µM | Not specified | [8] |
| 17β-estradiol (Inhibitor) IC₅₀ | 5.3 µM | Not specified | [8] |
Physiological Roles of TRPML1 in Different Cell Types
Neurons
In neurons, TRPML1 plays a critical role in autophagy and the clearance of protein aggregates, processes that are often impaired in neurodegenerative diseases.[4][9] Activation of TRPML1 facilitates the maturation of autophagosomes containing α-synuclein, a protein implicated in Parkinson's disease, by promoting their fusion with lysosomes.[10][9] Furthermore, TRPML1-mediated Ca²⁺ release is essential for lysosomal exocytosis, a process that aids in the removal of cellular waste.[9] Loss-of-function mutations in TRPML1 lead to defects in lysosomal biogenesis and trafficking, contributing to the neurodegenerative phenotype of MLIV.[4] In the context of Alzheimer's disease, TRPML1 is implicated in regulating the PPARγ/AMPK/mTOR signaling pathway, which is involved in autophagy and the clearance of amyloid-β.[11][12]
Macrophages
TRPML1 is a key regulator of innate immunity and inflammatory responses in macrophages. The channel is essential for the phagocytosis of large particles.[13] Upon particle binding, a signaling cascade involving PIKfyve leads to the production of PI(3,5)P₂, which activates TRPML1.[13] The subsequent Ca²⁺ release from lysosomes triggers focal exocytosis, providing the necessary membrane for the formation of the phagocytic cup.[13] TRPML1 also modulates the inflammatory response by controlling the release of lysosomal Fe²⁺.[14] This Fe²⁺ release activates prolyl hydroxylase domain enzymes (PHDs), which in turn repress the transcriptional activity of NF-κB, a key regulator of pro-inflammatory cytokine production, including IL-1β.[14][15]
Endothelial Cells
In human cerebrovascular endothelial cells, TRPML1-mediated Ca²⁺ signals contribute to the production of nitric oxide (NO), a critical signaling molecule in the regulation of vascular tone and blood flow.[1][16] Activation of TRPML1 with agonists like ML-SA1 induces a global increase in intracellular Ca²⁺, which is sustained by both lysosomal Ca²⁺ release and store-operated Ca²⁺ entry.[1][16] This elevation in Ca²⁺ stimulates nitric oxide synthase (eNOS) to produce NO.[1] TRPML1 activity also supports agonist-induced intracellular Ca²⁺ release, highlighting its role in the endothelial Ca²⁺ toolkit.[1]
Vascular Smooth Muscle Cells
In vascular smooth muscle cells (SMCs), TRPML1 channels located on late endosomes and lysosomes form stable signaling complexes with ryanodine (B192298) receptors (RyR2) on the sarcoplasmic reticulum (SR).[9][17] TRPML1-mediated Ca²⁺ release initiates localized Ca²⁺ signals from the SR known as "Ca²⁺ sparks".[9][17] These Ca²⁺ sparks are crucial for activating large-conductance Ca²⁺-activated K⁺ (BK) channels, which leads to membrane hyperpolarization and vasodilation, thereby regulating vascular contractility and blood pressure.[18] Mice lacking TRPML1 exhibit exaggerated vasoconstrictor responses and are spontaneously hypertensive.[9][17]
Key Signaling Pathways Involving TRPML1
Regulation of Autophagy
TRPML1 is a multi-step regulator of autophagy.[19][20] Its activation leads to lysosomal Ca²⁺ release, which has two major consequences. Firstly, it rapidly induces the biogenesis of autophagic vesicles (AVs) and their fusion with lysosomes through the activation of the CaMKKβ-AMPK-ULK1 and Beclin1-VPS34 signaling complexes.[20][21] Secondly, it promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, leading to a sustained autophagic response.[19]
TRPML1-mediated regulation of autophagy signaling.
Macrophage Inflammatory Response
In macrophages, TRPML1 activation in response to inflammatory stimuli and reactive oxygen species (ROS) leads to the release of lysosomal Fe²⁺. This Fe²⁺ activates PHDs, which in turn inhibit the NF-κB signaling pathway, thereby suppressing the transcription of pro-inflammatory cytokines like IL-1β.
TRPML1 role in macrophage inflammatory signaling.
Experimental Protocols
Whole-Lysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity on the lysosomal membrane.
1. Lysosome Enlargement:
-
Culture cells to the desired confluency.
-
Incubate cells with 1 µM vacuolin-1 (B1683467) for at least 2 hours to induce the enlargement of lysosomes.[22]
2. Lysosome Isolation:
-
Briefly incubate the cells with a vital dye such as Neutral Red to visualize the acidic lysosomes.
-
Using a small-diameter glass pipette, rupture the plasma membrane of a selected cell.
-
Carefully extract the enlarged lysosomes from the cell interior.
3. Patch-Clamp Recording:
-
Transfer the isolated lysosomes to the recording chamber of a patch-clamp rig.
-
Using a fresh, fire-polished glass pipette, form a high-resistance (gigaohm) seal with the membrane of an isolated lysosome.
-
Apply a brief suction to rupture the membrane patch and achieve the whole-lysosome configuration.
-
Record TRPML1 currents using appropriate voltage protocols (e.g., a voltage ramp from -100 mV to +100 mV).
-
Apply TRPML1 agonists (e.g., ML-SA1, ML-SA5) or inhibitors to the bath solution to characterize channel activity.
Workflow for whole-lysosome patch-clamp.
Live-Cell Calcium Imaging
This method is used to measure changes in intracellular Ca²⁺ concentration upon TRPML1 activation.
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency.
2. Dye Loading:
-
Prepare a loading solution containing a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with fresh buffer to remove excess dye.
3. Image Acquisition:
-
Mount the dish/coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images before stimulation.
-
Apply the TRPML1 agonist (e.g., ML-SA1) to the cells using a perfusion system or by direct addition to the imaging buffer.
-
Record the changes in fluorescence intensity over time.
4. Data Analysis:
-
Quantify the changes in fluorescence intensity in individual cells or regions of interest.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted at two different excitation wavelengths to determine the relative Ca²⁺ concentration.
Lysosomal Exocytosis Assay (LAMP1 Surface Staining)
This assay quantifies the fusion of lysosomes with the plasma membrane.
1. Cell Stimulation:
-
Seed cells in a multi-well plate.
-
Stimulate the cells with an appropriate agonist to induce lysosomal exocytosis (e.g., a Ca²⁺ ionophore or a specific TRPML1 agonist).
2. Antibody Staining:
-
Place the cells on ice to stop membrane trafficking.
-
Incubate the non-permeabilized cells with a primary antibody that recognizes the luminal domain of LAMP1.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
3. Quantification:
-
Analyze the surface fluorescence of LAMP1 using flow cytometry or fluorescence microscopy.[23][24] An increase in surface LAMP1 fluorescence indicates an increase in lysosomal exocytosis.
Conclusion
TRPML1 is a multifaceted ion channel with diverse and critical physiological roles across a wide range of cell types. Its function is integral to maintaining cellular homeostasis, and its dysregulation is implicated in a growing number of pathologies, from rare lysosomal storage diseases to common neurodegenerative and cardiovascular disorders. The continued investigation into the intricate signaling pathways governed by TRPML1 holds significant promise for the development of novel therapeutic strategies targeting this fundamental cellular process. This guide provides a foundational resource for researchers aiming to unravel the complexities of TRPML1 function and its implications in health and disease.
References
- 1. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidic Ca2+ stores in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sophion.com [sophion.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 11. karger.com [karger.com]
- 12. Interaction between TRPML1 and p62 in Regulating Autophagosome-Lysosome Fusion and Impeding Neuroaxonal Dystrophy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPML Cation Channels in Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomes finely control macrophage inflammatory function via regulating the release of lysosomal Fe2+ through TRPML1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRPML1 channels initiate Ca2+ sparks in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 21. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring lysosomal exocytosis by Flow cytometry [protocols.io]
- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]
TRPML1 Dysfunction in Parkinson's Disease Models: A Technical Guide
Executive Summary: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. A growing body of evidence implicates lysosomal dysfunction as a central player in PD pathogenesis. The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium (Ca²⁺) homeostasis, autophagy, and exocytosis, has emerged as a critical node in this process. This technical guide provides an in-depth overview of the role of TRPML1 dysfunction in various PD models, detailing the molecular pathways, experimental methodologies used for its study, and quantitative data from key preclinical research. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Parkinson's disease.
The Core Role of TRPML1 in Lysosomal Function and Autophagy
TRPML1 is a non-selective cation channel primarily located on the membrane of late endosomes and lysosomes. Its activation, notably by the signaling lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂), leads to the release of Ca²⁺ from the lysosomal lumen into the cytosol.[1][2] This localized Ca²⁺ signal is a critical trigger for a cascade of cellular events essential for cellular clearance and homeostasis.
Dysfunction in this pathway is linked to lysosomal storage diseases and is increasingly implicated in more common neurodegenerative disorders like Parkinson's disease.[3] In the context of PD, impaired TRPML1 function can disrupt the autophagy-lysosome pathway, which is a primary route for the degradation of protein aggregates, including α-synuclein.[4][5] The accumulation of α-synuclein, in turn, can further impair lysosomal function, creating a vicious cycle that contributes to neurodegeneration.[5][6]
Conversely, the activation of TRPML1 is being explored as a therapeutic strategy.[7][8][9] Small molecule agonists that enhance TRPML1 activity have been shown to promote the clearance of cellular debris, restore lysosomal function, and reduce pathological α-synuclein levels in various PD models.[9][10][11]
TRPML1 Dysfunction in Parkinson's Disease Pathology
In Parkinson's disease models, dysfunction of the autophagy-lysosome pathway is a consistent theme. This can arise from genetic factors (e.g., mutations in GBA1 or ATP13A2) or from the toxic effects of aggregated α-synuclein itself.[6][12][13] TRPML1 channel activity is often impaired in these models, leading to a cascade of pathological events.[4]
The consequences of reduced TRPML1-mediated Ca²⁺ release include:
-
Impaired Autophagic Flux: The fusion of autophagosomes with lysosomes is a Ca²⁺-dependent process. Reduced TRPML1 activity can stall this final, critical step of autophagy, leading to an accumulation of undegraded autophagosomes and their cargo, including α-synuclein.[1][2]
-
Reduced Lysosomal Exocytosis: Neurons can clear aggregated proteins through lysosomal exocytosis. This process is also triggered by Ca²⁺.[12] Studies have shown that activating TRPML1 can rescue defective α-synuclein secretion in neuronal models, thereby preventing its intracellular accumulation.[4][12]
-
Lysosomal Biogenesis Deficits: The transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy, is activated by Ca²⁺ signaling. Impaired TRPML1 function can dampen TFEB activity, reducing the cell's capacity to generate new, functional lysosomes.[8]
This pathological cascade highlights why TRPML1 has become a promising therapeutic target. By pharmacologically activating the channel, it may be possible to overcome these deficits and restore cellular protein homeostasis.
Quantitative Data from Preclinical Models
The therapeutic potential of TRPML1 activation has been tested in various cellular and animal models of Parkinson's disease. Small molecule agonists, such as ML-SA1, have been shown to effectively reduce the burden of pathological α-synuclein and enhance autophagic clearance.
Table 1: Effects of TRPML1 Activation in Cellular Models of PD
| Model System | Treatment | Outcome Measure | Result | Reference |
| HEK293T cells expressing A53T α-synuclein | ML-SA1 (TRPML1 Agonist) | Percentage of cells with α-synuclein aggregates | Significant reduction | [1][14] |
| HEK293T cells expressing A53T α-synuclein | ML-SA1 (TRPML1 Agonist) | Total α-synuclein protein level (Western Blot) | Significant reduction | [1][14] |
| HEK293T cells with tandem-fluorescence LC3 | ML-SA1 (TRPML1 Agonist) | Fraction of acidic autolysosomes | Significant increase, indicating enhanced autophagosome-lysosome fusion | [1] |
| Human dopaminergic neurons (iPSC-derived) with PARK9 mutation | TRPML1 Agonist | α-synuclein secretion (lysosomal exocytosis) | Rescued defective secretion and prevented accumulation | [12] |
| Neurons from GBA-associated PD patients | TRPML1 Activators | Processing of α-synuclein and toxic lipids | Altered levels, indicating enhanced clearance | [11] |
Table 2: Effects of TRPML1 Activation in Animal Models of PD
| Model System | Treatment | Outcome Measure | Result | Reference |
| MPTP-induced mouse model of PD | Artemisia Leaf Extract (contains TRPML1 activators) | Dopaminergic neuron loss in substantia nigra | Reduced neuronal loss | [15] |
| MPTP-induced mouse model of PD | Artemisia Leaf Extract (contains TRPML1 activators) | Motor deficits (e.g., rotarod test) | Improved motor performance | [15] |
| Alpha-synuclein transgenic mouse models | Oral TRPML1 Agonists | Macroautophagy and lysosomal biogenesis signaling in brain cortex | Activated signaling pathways | [8] |
Key Experimental Protocols
Investigating the role of TRPML1 in PD models requires a combination of molecular, cellular, and electrophysiological techniques. Below are detailed methodologies for key experiments.
Autophagy Flux Assay using Tandem-Tagged LC3
This assay is crucial for determining whether an intervention enhances the full autophagic process, from autophagosome formation to lysosomal degradation.
-
Principle: The mRFP-EGFP-LC3 tandem fluorescent protein is used. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP remains stable. Therefore, yellow puncta (mRFP+EGFP) represent neutral autophagosomes, while red puncta (mRFP only) represent acidic autolysosomes. An increase in the red-to-yellow puncta ratio indicates enhanced autophagic flux.
-
Protocol:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293T or neuronal cell lines) on glass coverslips. Transfect with the mRFP-EGFP-LC3 plasmid using a suitable transfection reagent.
-
Treatment: After 6-8 hours, treat cells with the TRPML1 agonist (e.g., 25 µM ML-SA1) or vehicle control (DMSO) for 18-24 hours.[1] A positive control (e.g., rapamycin) and negative control (e.g., bafilomycin A1) should be included.
-
Fixation & Imaging: Fix cells with 4% paraformaldehyde, mount coverslips onto slides, and image using a confocal microscope with channels for EGFP and mRFP.
-
Quantification: Count the number of yellow and red puncta per cell in multiple fields of view. Calculate the fraction of acidic vesicles (red puncta / total puncta). A statistically significant increase in this fraction in the treated group compared to control indicates enhanced autophagic flux.[1]
-
Lysosomal Calcium Mobilization Assay
This cell-based assay measures the ability of a compound to activate TRPML1 and induce Ca²⁺ release from lysosomes.
-
Principle: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM). In the basal state, cytosolic Ca²⁺ is low, and fluorescence is minimal. Upon stimulation with a TRPML1 agonist, Ca²⁺ is released from lysosomes, binding to the indicator and causing a measurable increase in fluorescence intensity.[16]
-
Protocol:
-
Cell Seeding: Seed cells stably overexpressing human TRPML1 (e.g., HEK293 or CHO cells) into a 96-well black-wall, clear-bottom plate and incubate overnight.[16]
-
Dye Loading: Wash cells with a buffer (e.g., HHBS). Add 100 µL of Fluo-4 AM dye-loading solution (typically 2-5 µM in buffer) to each well. Incubate for 30-60 minutes at 37°C.[16]
-
Compound Addition: Prepare serial dilutions of the TRPML1 agonist. Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Fluorescence Measurement: Record a baseline fluorescence reading for several seconds. Inject the compound into the wells and immediately continue recording the fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) over time (e.g., for 2-3 minutes).
-
Data Analysis: The change in fluorescence (F - F₀) or the peak fluorescence intensity is used as the readout for TRPML1 channel activation.
-
Whole-Endolysosome Patch Clamp Electrophysiology
This is the gold-standard technique for directly measuring the ion channel activity of TRPML1.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of an isolated, enlarged lysosome. This allows for the direct measurement of ion currents flowing through TRPML1 channels in response to voltage changes and the application of specific agonists or antagonists.[17]
-
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a TRPML1-expressing vector. To enlarge endolysosomes for easier patching, treat cells with a vacuolating agent like vacuolin-1 (B1683467) (1-2 µM for 1-2 hours).[18]
-
Lysosome Isolation: Mechanically rupture the plasma membrane by pulling a patch pipette away from the cell, releasing the enlarged lysosomes into the bath solution.[18]
-
Patching: Using a micromanipulator, guide a patch pipette to an isolated lysosome and form a gigaseal with the lysosomal membrane. Achieve the whole-lysosome configuration.
-
Recording: Apply voltage clamp protocols (e.g., voltage ramps from -100 mV to +100 mV) to measure currents. Perfuse the bath with solutions containing TRPML1 agonists (e.g., ML-SA1) or antagonists to measure their effect on channel currents. The luminal (pipette) solution should mimic the lysosomal environment, while the cytosolic (bath) solution mimics the cytosol.
-
Conclusion and Future Directions
The evidence from a range of preclinical Parkinson's disease models strongly supports a critical role for TRPML1 dysfunction in the pathogenic cascade of lysosomal impairment and α-synuclein accumulation. The channel's function is central to maintaining cellular homeostasis, and its impairment contributes significantly to the neurodegenerative process.
The successful demonstration that TRPML1 agonists can enhance the clearance of pathological α-synuclein, restore autophagic flux, and improve neuronal health in these models provides a compelling rationale for a new therapeutic approach.[9][10][19] Several drug discovery programs are now focused on developing potent, selective, and brain-penetrant TRPML1 activators.[8][19] Future work will focus on advancing these candidates into clinical trials, developing robust biomarkers to track target engagement and therapeutic response, and determining which patient populations, such as those with GBA1 mutations, are most likely to benefit from this innovative strategy.[11][13]
References
- 1. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 2. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal dysfunction in neurodegeneration: emerging concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 5. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel TRPML1 Activator for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 8. axxam.com [axxam.com]
- 9. Assessing Pre-clinical Efficacy of Brain-penetrant TRPML1 Agonists to Treat Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 10. In Vivo Efficacy of a TRPML1 Activating Compound in Alpha-synuclein PD Pre-clinical Models | Parkinson's Disease [michaeljfox.org]
- 11. Impact of TRPML1 Stimulation on Clinical Biomarkers and Synuclein Pathology | Parkinson's Disease [michaeljfox.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Assessing TRPML1 Agonists in GBA Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 14. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Late-preclinical Development of a Differentiated TRPML1 Agonist to Slow Progression of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
TRPML1 Channel Gating Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel, primarily permeable to Ca²⁺, but also to Fe²⁺, Zn²⁺, and H⁺.[1][2] Localized predominantly on the membranes of late endosomes and lysosomes, TRPML1 plays a pivotal role in a multitude of cellular processes, including lysosomal biogenesis, membrane trafficking, autophagy, and the regulation of lysosomal pH.[1][3] Dysfunctional TRPML1 channels are the direct cause of the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV (MLIV), a severe neurodegenerative disease.[4] This central role in cellular homeostasis and pathology makes TRPML1 a compelling target for therapeutic intervention. Understanding the intricate mechanisms that govern its gating is paramount for the development of novel drugs targeting this channel.
This technical guide provides a comprehensive overview of the core gating mechanisms of the TRPML1 channel, detailing its regulation by endogenous and synthetic ligands, pH, and divalent cations. It includes a compilation of quantitative data, detailed experimental protocols for studying the channel, and visualizations of key signaling pathways and workflows.
Allosteric Regulation of TRPML1 Gating
The gating of the TRPML1 channel is a complex process governed by the allosteric interplay of various regulatory factors that bind to distinct sites on the channel protein.[4][5] This intricate regulation allows the channel to integrate multiple signals from the lysosomal lumen and the cytoplasm, ensuring its activity is tightly controlled and responsive to the cell's physiological state.
Regulation by Phosphoinositides
Phosphoinositides, particularly phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), are key endogenous activators of TRPML1.[4] The subcellular localization of different phosphoinositides plays a crucial role in the spatial regulation of TRPML1 activity.
-
PI(3,5)P₂ (Activator): This lipid is predominantly found on the membranes of late endosomes and lysosomes and serves as a direct and potent agonist of TRPML1.[4][6] The binding of PI(3,5)P₂ to a poly-basic region in the N-terminus of TRPML1 is thought to induce a conformational change that leads to channel opening.[7][8] However, studies have shown that PI(3,5)P₂ alone induces a low single-channel open probability, suggesting it may act in concert with other factors to achieve full channel activation.[4]
-
PI(4,5)P₂ (Inhibitor): In contrast to PI(3,5)P₂, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), which is abundant in the plasma membrane, acts as an inhibitor of TRPML1.[4][6] This differential regulation by phosphoinositide isoforms ensures that TRPML1 is primarily active in its designated organellar environment, the late endosomes and lysosomes, and remains largely inactive if it transiently localizes to the plasma membrane.[9]
Quantitative Data on Phosphoinositide Regulation
| Ligand | Effect | EC₅₀/IC₅₀ | Cell Type/System | Reference |
| diC8 PI(3,5)P₂ | Activation | 48 ± 14 nM | COS-1 cells (whole-endolysosome patch clamp) | [10] |
| PI(3,5)P₂ | Weak Activation | 2.2 ± 2 µM (for 7Q mutant) | COS-1 cells (whole-endolysosome patch clamp) | [7][10] |
| PI(4,5)P₂ | Inhibition | Not specified | Not specified | [4][6] |
Signaling Pathway of TRPML1 Activation by PI(3,5)P₂
Caption: PI(3,5)P₂ binds to the N-terminus of TRPML1, inducing a conformational change that opens the channel.
Regulation by NAADP
Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is another endogenous second messenger implicated in the release of Ca²⁺ from acidic stores, including lysosomes. Several studies have provided evidence that TRPML1 can function as an NAADP-sensitive Ca²⁺ release channel.[1][11] The activation of TRPML1 by NAADP is concentration-dependent and can lead to both local Ca²⁺ bursts from lysosomes and subsequent global Ca²⁺ waves.[11][12]
Quantitative Data on NAADP Regulation
| Ligand | Effect | Concentration Range for Activation | Cell Type/System | Reference |
| NAADP | Activation | 1-1000 nM | Reconstituted lysosomal channels from coronary arterial myocytes | [11] |
| NAADP | Activation | 0.01-1.0 µM | Lysosomal preparations from human fibroblasts | [12] |
Signaling Pathway of TRPML1 Activation by NAADP
Caption: NAADP activates the TRPML1 channel, leading to lysosomal Ca²⁺ release.
Regulation by pH and Luminal Ca²⁺
The activity of TRPML1 is finely tuned by the ionic environment of the lysosome, particularly its acidic pH and high Ca²⁺ concentration.
-
pH: TRPML1 channel activity is potentiated by acidic pH, with its maximal activity observed at a pH of around 4.6, which is close to the typical pH of the lysosomal lumen.[1][13] This pH-dependence ensures that the channel is most active within its native organellar environment.
-
Luminal Ca²⁺: High concentrations of Ca²⁺ in the lysosomal lumen have an inhibitory effect on TRPML1.[14] The apparent IC₅₀ for Ca²⁺ inhibition is around 0.27 mM at a neutral pH.[14] This inhibition is attenuated at acidic pH, suggesting a negative cooperativity between luminal Ca²⁺ and H⁺.[14] This dual regulation by luminal Ca²⁺ and pH allows for a dynamic control of channel activity based on the lysosomal state.
Quantitative Data on pH and Ca²⁺ Regulation
| Regulator | Effect | Optimal/Inhibitory Concentration | Cell Type/System | Reference |
| pH | Activation | Maximal activity at pH ~4.6 | Mammalian cells | [1] |
| Luminal Ca²⁺ | Inhibition | IC₅₀ ≈ 0.27 mM (at pH 7.4) | HEK 293T cells (whole-cell patch clamp of TRPML1VP mutant) | [14] |
Regulation by Synthetic Ligands
The pharmacological importance of TRPML1 has driven the development of synthetic small-molecule agonists and antagonists. These compounds are invaluable tools for studying the physiological roles of the channel and hold therapeutic potential.
-
Synthetic Agonists (e.g., ML-SA1): ML-SA1 is a potent and specific synthetic agonist of TRPML1.[15][16] It binds to a hydrophobic pocket formed by transmembrane helices S5 and S6 of one subunit and S6 of the neighboring subunit.[17][18][19] ML-SA1 can activate the channel independently of PI(3,5)P₂.[20]
-
Synthetic Antagonists (e.g., ML-SI3): ML-SI3 is a potent inhibitor of TRPML1 and TRPML2.[21][22] The (-)-trans-isomer of ML-SI3 is a particularly potent inhibitor of TRPML1.[23]
Quantitative Data on Synthetic Ligand Regulation
| Ligand | Effect | EC₅₀/IC₅₀ | Cell Type/System | Reference |
| ML-SA1 | Activation | EC₅₀ ≈ 0.5 µM | HEK-TRPML1-4A (automated patch clamp) | [24] |
| ML-SA5 | Activation | EC₅₀ = 285 ± 144 nM | DMD Myoblasts (whole-endolysosome patch clamp) | [24] |
| ML-SI3 | Inhibition | IC₅₀ = 4.7 µM | Not specified | [21][22] |
| (-)-trans-ML-SI3 | Inhibition | IC₅₀ = 1.6 µM | Not specified | [23][25] |
Structural Basis of Gating
Cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the structural rearrangements that underlie TRPML1 gating. The channel exists in distinct closed and open conformations.
-
Closed State: In the closed state, the ion permeation pathway is constricted at a lower gate formed by the distal ends of the S6 helices.[18]
-
Open State: Upon activation by an agonist like ML-SA1, the S6 helices undergo a slight outward shift, leading to a widening of the lower gate.[18] For instance, in the presence of ML-SA1, the constricted sites of the lower gate expand from approximately 5.5-5.6 Å to 8.4-9.8 Å.[18][26] This conformational change is coupled to a structural rearrangement of the pore helix 1 (PH1).[18] The allosteric nature of TRPML1 regulation is underscored by the observation that local conformational changes at a ligand binding site can propagate to distant parts of the channel, leading to a global movement of the entire channel structure.[27]
Quantitative Data on Gating Conformational Changes
| State | Constriction Site | Diameter | Reference |
| Closed (Apo) | Lower Gate | ~5.5 - 5.6 Å | [18][26] |
| Open (ML-SA1-bound) | Lower Gate | ~8.4 - 9.8 Å | [18][26] |
Experimental Protocols
Studying the gating mechanisms of TRPML1 requires specialized experimental techniques that allow for the direct measurement of channel activity in its native lysosomal environment or in reconstituted systems.
Whole-Endolysosome Patch Clamp
This powerful technique allows for the direct recording of ion channel currents from the membrane of isolated endolysosomes.
Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293 or CHO cells stably overexpressing TRPML1) on coverslips. To enlarge endolysosomes for easier patching, incubate the cells with vacuolin-1 (B1683467) (e.g., 1 µM for at least 2 hours).[3][28]
-
Lysosome Visualization: Briefly incubate the cells with a lysosomal marker like Neutral Red to visualize the acidic compartments.[3]
-
Lysosome Isolation: Mechanically rupture the plasma membrane using a small-diameter glass pipette to release the enlarged endolysosomes into the bath solution.
-
Patching: Using a fresh, fire-polished glass pipette, form a high-resistance seal (GΩ seal) with an isolated endolysosome.
-
Recording: Achieve the whole-endolysosome configuration by applying a gentle suction to rupture the lysosomal membrane patch. Record currents using a voltage-clamp amplifier. A typical voltage protocol involves ramping the voltage from -100 mV to +100 mV.[24]
-
Solutions:
-
Pipette (luminal) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES/MES/Citrate (pH adjusted to the desired luminal pH, e.g., 4.6).
-
Bath (cytosolic) solution (in mM): 140 K-Glutamate, 5 KCl, 1 MgCl₂, 10 HEPES (pH 7.2). Agonists and antagonists are added to the bath solution.
-
Experimental Workflow for Whole-Endolysosome Patch Clamp
Caption: Workflow for recording TRPML1 currents using the whole-endolysosome patch clamp technique.
Lysosomal Calcium Imaging
This cell-based assay measures changes in cytosolic Ca²⁺ concentration resulting from the release of Ca²⁺ from lysosomes through TRPML1 channels.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably overexpressing TRPML1) in a 96-well black-wall, clear-bottom microplate.[29]
-
Dye Loading: Load the cells with a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[29] The AM ester allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the active Fluo-4 inside the cell.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence intensity (excitation ~490 nm, emission ~525 nm) for a short period (e.g., 10-20 seconds).[29]
-
Agonist Addition: The instrument automatically adds the TRPML1 agonist (e.g., ML-SA1) to the wells.
-
Response Measurement: Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak Ca²⁺ response and its subsequent decay.[29] The increase in fluorescence intensity is proportional to the increase in intracellular Ca²⁺ concentration.
Experimental Workflow for Lysosomal Calcium Imaging
Caption: Workflow for measuring TRPML1-mediated lysosomal Ca²⁺ release using a fluorescent indicator.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structures of TRPML1 in its different conformational states.
Methodology:
-
Protein Expression and Purification: Express full-length human or mouse TRPML1 in a suitable expression system (e.g., baculovirus-mediated transduction of mammalian cells).[18] Purify the protein using affinity and size-exclusion chromatography in the presence of a mild detergent (e.g., digitonin).[18]
-
Sample Preparation for Cryo-EM:
-
For ligand-bound structures, incubate the purified protein with the ligand of interest (e.g., PI(3,5)P₂, ML-SA1).
-
Apply a small volume of the protein sample to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection: Collect images of the frozen-hydrated particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use single-particle analysis software to process the images and reconstruct the 3D structure of the TRPML1 channel. This involves steps like motion correction, particle picking, 2D classification, and 3D classification and refinement.[9][14]
Conclusion
The gating of the TRPML1 channel is a highly regulated process that is critical for maintaining lysosomal and cellular homeostasis. Its allosteric regulation by a diverse array of factors, including phosphoinositides, NAADP, pH, and luminal Ca²⁺, allows for a sophisticated response to the dynamic cellular environment. The development of synthetic agonists and antagonists, coupled with advances in structural biology and electrophysiology, has significantly advanced our understanding of these gating mechanisms. This in-depth knowledge provides a solid foundation for the rational design of novel therapeutic strategies targeting TRPML1 for the treatment of lysosomal storage diseases and other related pathologies. Further research into the interplay between these different regulatory inputs will continue to unravel the complexities of TRPML1 function and its role in human health and disease.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 4. pnas.org [pnas.org]
- 5. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of the mammalian endo-lysosomal TRPML1 channel elucidate the combined regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRP-ML1 functions as a lysosomal NAADP-sensitive Ca2+ release channel in coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. researchgate.net [researchgate.net]
- 18. Human TRPML1 channel structures in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Reconstitution of lysosomal NAADP-TRP-ML1 signaling pathway and its function in TRP-ML1(-/-) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of TRPML1 Modulators in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a crucial non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1] It plays a vital role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol.[1][2] This Ca²⁺ release is integral to numerous cellular processes, including membrane trafficking, autophagy, lysosomal biogenesis, and exocytosis.[1][3][4] Dysfunctional TRPML1 is implicated in the lysosomal storage disease Mucolipidosis Type IV (MLIV), making it a significant therapeutic target.[2][5]
These application notes provide a comprehensive guide for the use of TRPML1 modulators in a cell culture setting. We will cover the mechanism of action of common modulators, provide detailed protocols for key experiments to assess their effects, and present quantitative data to facilitate experimental design and interpretation.
Mechanism of Action of TRPML1 Modulators
TRPML1 channels are ligand-gated ion channels. Their activity is endogenously regulated by the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), which is enriched in endolysosomal membranes.[6] Synthetic modulators, both agonists and antagonists, provide powerful tools to investigate the physiological roles of TRPML1 and to explore its therapeutic potential.
TRPML1 Agonists: Synthetic agonists directly bind to and activate the TRPML1 channel, mimicking the effect of endogenous ligands. This activation triggers the release of ions, most notably Ca²⁺, from lysosomal stores into the cytoplasm.[6] This efflux of lysosomal Ca²⁺ is the primary event that initiates a cascade of downstream cellular responses, including the activation of the transcription factor EB (TFEB), which promotes lysosomal biogenesis and autophagy.[6][7]
TRPML1 Antagonists: These molecules block the activity of the TRPML1 channel, thereby inhibiting lysosomal ion efflux. They are crucial for confirming that an observed cellular effect is indeed mediated by TRPML1 activation.
Signaling Pathway of TRPML1 Activation
Caption: TRPML1 agonist-induced calcium signaling and downstream activation of TFEB.
Quantitative Data of Common TRPML1 Modulators
The following table summarizes the properties of commonly used TRPML1 modulators. It is crucial to note that the effective concentration can vary depending on the cell type and experimental conditions.
| Modulator | Type | Recommended Starting Concentration | Solvent | Key Characteristics |
| ML-SA1 | Agonist | 10 - 25 µM[8][9] | DMSO | Cell-permeable, potent, and specific TRPML1 agonist.[9] |
| ML-SA5 | Agonist | 5 µM[10][11] | DMSO | More potent than ML-SA1.[6] |
| MK6-83 | Agonist | 20 µM[12] | DMSO | Potent TRPML1 agonist used in various cell types, including immune cells.[12] |
| ML-SI3 | Antagonist | 10 - 50 µM[12][13] | DMSO | Specific TRPML1 antagonist used to confirm agonist-mediated effects.[10] |
Experimental Protocols
Lysosomal Calcium Mobilization Assay
This assay measures the increase in cytosolic Ca²⁺ concentration following the application of a TRPML1 agonist.[1]
Caption: Workflow for the TRPML1 calcium mobilization assay.
-
Cell Line: HEK293 or CHO cells stably overexpressing human TRPML1 are recommended for a robust signal.[1]
-
Culture Medium: Standard medium (e.g., DMEM/F-12) supplemented with FBS, antibiotics, and a selection agent if required.[1]
-
Assay Plates: Black-wall, clear-bottom 96-well microplates.[1]
-
TRPML1 Agonist: e.g., ML-SA1, prepared as a stock solution in DMSO.
-
Fluo-4 AM: Calcium indicator dye.[1]
-
Hanks' Balanced Salt Solution (HHBS)
-
Positive Control: Ionomycin
-
Vehicle Control: DMSO in HHBS
-
Cell Plating: Seed cells in a 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified incubator with 5% CO₂.[1]
-
Dye Loading:
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye.[1]
-
Fluorescence Measurement:
-
Set a fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[1]
-
Record a baseline fluorescence reading for 10-20 seconds.[1]
-
Automatically add the TRPML1 agonist (and controls) to the cell plate.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of TRPML1 modulator treatment on cell viability and proliferation.[14][15]
Caption: Principle of the MTT cell viability assay.
-
Cells and TRPML1 Modulator
-
96-well Plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.[14][16]
-
Solubilization Solution: DMSO or a solution of SDS in HCl.[15][16]
-
Plate Reader
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with various concentrations of the TRPML1 modulator for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Lysosomal pH Measurement
This protocol allows for the assessment of changes in lysosomal acidity upon TRPML1 modulation.
-
Cells and TRPML1 Modulator
-
Fluorescent pH indicator:
-
Live-cell imaging microscope or flow cytometer
-
Calibration Buffers: A set of buffers with known pH values containing an ionophore (e.g., nigericin (B1684572) and monensin) to equilibrate intracellular and extracellular pH for creating a standard curve.[19]
-
Probe Loading:
-
Modulator Treatment: Treat the cells with the TRPML1 modulator for the desired time.
-
Imaging:
-
Calibration and Analysis:
-
After imaging the experimental samples, perfuse the cells with calibration buffers of known pH containing ionophores.
-
Acquire images for each pH standard.
-
Calculate the ratio of fluorescence intensities (488 nm / 425 nm) for each lysosome.
-
Generate a standard curve by plotting the fluorescence ratio against the known pH values.
-
Use the standard curve to determine the lysosomal pH in your experimental cells.
-
Concluding Remarks
The protocols and data presented provide a robust framework for researchers to effectively utilize TRPML1 modulators in cell culture. By employing these methods, investigators can elucidate the role of TRPML1 in various cellular processes and assess the therapeutic potential of novel modulators. It is always recommended to include appropriate positive and negative controls and to optimize concentrations and incubation times for the specific cell type and experimental question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. TRPML: TRansPorters of Metals in Lysosomes essential for cell survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TRPML1 as lysosomal fusion guard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPML and lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 10. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 19. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of lysosomal pH [bio-protocol.org]
TRPML1 Agonist ML-SA1: Application Notes and Experimental Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the use of ML-SA1, a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. These guidelines are intended for researchers, scientists, and drug development professionals investigating lysosomal function, calcium signaling, and related cellular processes.
Introduction
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial ion channel primarily located on the membrane of late endosomes and lysosomes, where it mediates the release of calcium (Ca²⁺) from these organelles into the cytoplasm.[1] Dysregulation of TRPML1 function is implicated in a variety of human diseases, including lysosomal storage disorders like Mucolipidosis type IV and neurodegenerative conditions such as Alzheimer's disease.[1][2] ML-SA1 (Mucolipin Synthetic Agonist 1) is a cell-permeable small molecule that acts as a specific agonist for TRPML channels, with a pronounced effect on TRPML1.[1] By activating TRPML1, ML-SA1 triggers the release of lysosomal Ca²⁺, initiating a signaling cascade that influences autophagy, lysosomal biogenesis, and exocytosis.[3][4] This makes ML-SA1 an invaluable tool for studying the physiological roles of TRPML1 and for exploring potential therapeutic strategies for diseases associated with lysosomal dysfunction.
Mechanism of Action
ML-SA1 directly binds to and activates the TRPML1 channel, causing it to open and release Ca²⁺ from the lysosome into the cytosol.[5] This localized increase in cytosolic Ca²⁺ concentration activates the phosphatase calcineurin, which subsequently dephosphorylates Transcription Factor EB (TFEB).[6] Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.[6][7] This signaling pathway ultimately enhances the cell's capacity for clearance of cellular waste.[4]
Quantitative Data Summary
The following tables provide a summary of the quantitative data related to the activity and usage of ML-SA1 in various experimental settings.
Table 1: Potency of ML-SA1
| Parameter | Value | Conditions | Cell Line/System | Reference |
| EC₅₀ | 9.7 µM | pH 4.6 | HEK293 cells expressing TRPML1-L/A | [3] |
| EC₅₀ | 15.3 µM | pH 7.4 | HEK293 cells expressing TRPML1-L/A | [3][4] |
| EC₅₀ | ~10 µM | Not specified | HEK293 cells expressing TRPML1 | [1] |
Table 2: Recommended Working Concentrations of ML-SA1 for In Vitro Assays
| Cell Line | Assay | Concentration | Incubation Time | Reference |
| hCMEC/D3 | Calcium Imaging | 50-200 µM | Acute | [3] |
| ARPE-19 | Calcium Imaging | 20 µM | Acute | [3] |
| Primary mouse RPE | Calcium Imaging | 20 µM | Acute | [3] |
| HGT-1 | Proton Secretion | 5 µM | Not Specified | [4] |
| HK-2 | Lysosomal Exocytosis | 10 µM | 30 minutes | |
| HEK293T | Autophagy Analysis | 25 µM | 18 hours | |
| HeLa | Autophagy Analysis | 0.05 - 1 µM | 1 - 12 hours | [8] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing ML-SA1 to investigate various aspects of lysosomal function.
Protocol 1: Live-Cell Calcium Imaging
This protocol details the measurement of ML-SA1-induced intracellular Ca²⁺ changes using the ratiometric fluorescent indicator Fura-2 AM.[3]
Materials:
-
Cells of interest cultured on glass coverslips
-
ML-SA1 (stock solution in DMSO)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (optional)
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and culture to the desired confluency.
-
Fura-2 AM Loading Solution: Prepare a working solution of 1-5 µM Fura-2 AM in HBSS. Optionally, add 0.02% Pluronic F-127 to aid dye solubilization and 1-2.5 mM probenecid to prevent dye leakage.[9]
-
Cell Loading: Wash cells twice with HBSS. Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.[9]
-
Live-Cell Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS and acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.
-
To stimulate the cells, perfuse with HBSS containing the desired concentration of ML-SA1.
-
Continue acquiring images to monitor the change in the 340/380 nm fluorescence ratio over time, which indicates a change in intracellular Ca²⁺ concentration.
-
Protocol 2: Lysosomal pH Measurement
This protocol describes the use of the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160 to measure changes in lysosomal pH upon treatment with ML-SA1.[10]
Materials:
-
Cells of interest cultured in a black, clear-bottom 96-well plate
-
ML-SA1 (stock solution in DMSO)
-
LysoSensor™ Yellow/Blue DND-160
-
Calibration buffers (pH 4.0 to 7.5)
-
Nigericin (B1684572) and Monensin (B1676710) (ionophores)
-
Fluorescence microplate reader or microscope (excitation ~360 nm, emission ~450 nm and ~520 nm)
Procedure:
-
Cell Preparation: Plate cells and grow to the desired confluency.
-
Standard Curve Generation:
-
Prepare a series of calibration buffers with known pH values.
-
Add 10 µM nigericin and 10 µM monensin to the calibration buffers to equilibrate intracellular and extracellular pH.
-
Incubate cells designated for the standard curve with the different pH calibration buffers for 5-10 minutes at 37°C.[10]
-
-
LysoSensor™ Staining:
-
Prepare a working solution of 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.
-
Incubate all cells (experimental and standard curve) with the LysoSensor™ working solution for 5-10 minutes at 37°C, protected from light.[10]
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed medium.
-
Measure the fluorescence intensity at ~450 nm (blue) and ~520 nm (yellow) with excitation at ~360 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (Yellow/Blue).
-
Plot the fluorescence ratio of the standard curve wells against their corresponding pH values to generate a calibration curve.
-
Use the equation from the standard curve to determine the lysosomal pH of the experimental samples.
-
Protocol 3: Autophagy Analysis by Western Blot for LC3-II
This protocol outlines the detection of the autophagosome marker LC3-II by Western blot to assess autophagy induction by ML-SA1.[11]
Materials:
-
Cells of interest
-
ML-SA1 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-LC3B, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with ML-SA1 at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of LC3-II to the loading control. An increase in the LC3-II level indicates an increase in autophagosome formation.
-
Protocol 4: Lysosomal Exocytosis Assay (β-Hexosaminidase Activity)
This protocol measures the activity of the lysosomal enzyme β-hexosaminidase released into the extracellular medium as an indicator of lysosomal exocytosis.
Materials:
-
Cells of interest
-
ML-SA1 (stock solution in DMSO)
-
HEPES buffer
-
Citrate (B86180) buffer (0.04 M)
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (PNAG)
-
Stop solution: Glycine (B1666218) (0.4 M)
-
96-well flat-bottom plates
-
Fluorometer (excitation ~365 nm, emission ~450 nm)
Procedure:
-
Cell Treatment: Treat cells with ML-SA1 in HEPES buffer for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Collect Supernatant: After incubation, centrifuge the plate at 1500 rpm for 3 minutes at 4°C. Carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells with 0.1% Triton X-100 to measure the total intracellular β-hexosaminidase activity.
-
Enzyme Reaction:
-
Prepare a 3.5 mg/mL solution of PNAG in citrate buffer.
-
In a new 96-well plate, add a sample of the supernatant or cell lysate.
-
Add the PNAG solution to each well and incubate for 90 minutes at 37°C.[12]
-
-
Stop Reaction: Add the glycine stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at an excitation of ~365 nm and an emission of ~450 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase released by dividing the activity in the supernatant by the total activity (supernatant + cell lysate).
Visualizations
The following diagrams illustrate the signaling pathway activated by ML-SA1 and a general experimental workflow for studying its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abmgood.com [abmgood.com]
Application Notes and Protocols for Measuring TRPML1 Channel Activity with GCaMP3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2][3] It governs the release of ions, including calcium (Ca²⁺), from these organelles into the cytosol, playing a vital role in cellular processes such as autophagy, membrane trafficking, and lysosomal biogenesis.[2][4][5] Dysfunctional TRPML1 is associated with lysosomal storage disorders like Mucolipidosis type IV.[1] Consequently, modulating TRPML1 activity presents a promising therapeutic strategy for various diseases.[5][6]
This document provides a detailed methodology for measuring TRPML1 channel activity using GCaMP3, a genetically encoded calcium indicator (GECI).[7][8] The protocol utilizes a GCaMP3-TRPML1 (GCaMP3-ML1) fusion protein, which tethers the Ca²⁺ sensor directly to the channel, enabling specific measurement of Ca²⁺ efflux from lysosomes upon TRPML1 activation.[7][8][9][10]
Principle of the Assay
The assay is based on the GCaMP3-ML1 fusion protein, where GCaMP3 is attached to the N-terminus of TRPML1.[7][8][9][10] This construct is expressed in cells and localizes to the lysosomal membrane.[9][10] In the basal state, with low cytosolic Ca²⁺ concentration in the immediate vicinity of the lysosome, GCaMP3 exhibits minimal fluorescence. Upon activation of the TRPML1 channel by an agonist, Ca²⁺ is released from the lysosome, binding to the GCaMP3 moiety. This binding event induces a conformational change in GCaMP3, leading to a significant increase in its fluorescence intensity.[11][12] The change in fluorescence is directly proportional to the TRPML1-mediated Ca²⁺ release and serves as a robust readout of channel activity.[7][8]
Data Presentation
GCaMP3 Properties
| Property | Value | Reference |
| Peak Excitation Wavelength | ~480 nm | [12] |
| Peak Emission Wavelength | ~510 nm | [12] |
| Ca²⁺ Affinity (Kd) | ~660 ± 19 nM | [13][14] |
| Dynamic Range (Fmax/Fmin) | ~12 | [13][14] |
Pharmacological Agents for TRPML1 Activity Assay
| Compound | Mechanism of Action | Typical Concentration | Purpose in Assay |
| ML-SA1 | Synthetic TRPML1 agonist | 10-20 µM | To specifically activate TRPML1 channels and induce Ca²⁺ release.[4][8][15][16] |
| Ionomycin | Calcium ionophore | 1 µM | To induce maximal Ca²⁺ release from all intracellular stores, serving as a positive control.[7][8] |
| GPN (Glycyl-L-phenylalanine 2-naphthylamide) | A substrate for cathepsin C that induces osmotic lysis of lysosomes | 200 µM | To deplete lysosomal Ca²⁺ stores and confirm the lysosomal origin of the Ca²⁺ signal.[7][8][9][10] |
| Verapamil | TRPML1 blocker | 20 µM | To inhibit TRPML1 channel activity and confirm the specificity of agonist-induced Ca²⁺ release.[8] |
| Thapsigargin (TG) | SERCA inhibitor that depletes ER Ca²⁺ stores | 2 µM | To differentiate between lysosomal and endoplasmic reticulum Ca²⁺ release.[9][10] |
Signaling Pathway and Experimental Workflow
TRPML1 Activation and Calcium Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GCaMP - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Imaging neural activity in worms, flies and mice with improved GCaMP calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
Application Notes and Protocols for Whole-Lysosome Patch Clamp of TRPML1 Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial non-selective cation channel predominantly located on the membranes of late endosomes and lysosomes.[1][2] It plays a vital role in a myriad of cellular processes, including lysosomal signaling, autophagy, membrane trafficking, and the regulation of lysosomal pH.[1][2][3] Dysfunctional TRPML1 channels are implicated in several pathologies, most notably the autosomal recessive lysosomal storage disorder, mucolipidosis type IV (MLIV), and are increasingly considered a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4][5]
Direct electrophysiological characterization of TRPML1 in its native lysosomal environment has been historically challenging due to the small size of these organelles.[6][7] However, the development of the whole-lysosome patch clamp technique, often coupled with methods to enlarge lysosomes, has enabled the direct measurement of TRPML1 currents.[1][7] This allows for a detailed investigation of the channel's biophysical properties, pharmacology, and regulation within its physiological context. These application notes provide detailed protocols for the isolation of lysosomes and the subsequent recording of TRPML1 currents using the whole-lysosome patch clamp technique.
Signaling Pathways Involving TRPML1
TRPML1-mediated Ca²⁺ release from lysosomes is a key signaling event that influences several downstream cellular pathways.
One major pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) and the subsequent activation of the VPS34 autophagic protein complex, leading to autophagosome biogenesis.[2][8] Additionally, TRPML1-mediated Ca²⁺ release can activate the phosphatase calcineurin.[9] Calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in these processes, creating a positive feedback loop that can upregulate TRPML1 expression.[9][10]
Experimental Workflow
The whole-lysosome patch clamp procedure involves several key steps, from cell preparation to data acquisition.
Data Presentation
Table 1: Biophysical Properties of TRPML1
| Property | Description | Species | Value | References |
| Ion Selectivity | Relative permeability to different divalent cations. | Human | Ba²⁺ > Mn²⁺ > Fe²⁺ = Ca²⁺ = Mg²⁺ > Ni²⁺ = Co²⁺ = Cd²⁺ > Zn²⁺ >> Cu²⁺ | [11] |
| Ion Selectivity | Relative permeability to different cations. | Mouse | Ca²⁺ > K⁺ = Na⁺ > Cs⁺ | [11] |
| Single-Channel Conductance | Conductance for specific ions at negative holding potentials. | Human | K⁺: 84.3 - 92.4 pSNa⁺: 80.8 - 82.6 pSCa²⁺: 32.5 - 34.4 pS | [11] |
| Voltage Dependence | Current-voltage relationship. | Human/Mouse | Strong inward rectification. Activation is instantaneous at negative voltages with no time-dependent inactivation. | [11] |
| Current Amplitude | Example whole-lysosome current at a specific voltage in the presence of an agonist. | Mouse | -333.18 ± 18.83 pA at -200 mV (with 20 µM ML-SA1) | [12] |
Note: Some properties were characterized using gain-of-function mutations (e.g., V432P) or plasma membrane-targeted constructs, which are generally accepted to represent the wild-type channel's pore properties.[11]
Table 2: Pharmacology of TRPML1
| Compound Type | Compound | Action | Concentration/EC₅₀/IC₅₀ | References |
| Endogenous Agonist | Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) | Activation | - | [10][13] |
| Synthetic Agonist | ML-SA1 | Activation | 1-20 µM | [11] |
| Synthetic Agonist | ML-SA5 | Activation | EC₅₀ ≈ 285 nM | [9] |
| Endogenous Modulator | Sphingosine | Potentiation | - | [12] |
| Inhibitor | Sphingomyelin | Inhibition | 20 µM | [11][12] |
| Inhibitor | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Inhibition | 0.2 µM | [11] |
| Inhibitor | Verapamil | Inhibition | 1 µM | [11] |
| Inhibitor | Lanthanum (La³⁺) | Inhibition | >80% inhibition at 100 µM | [11] |
| Inhibitor | Salinomycin | Inhibition | IC₅₀ = 3.45 ± 0.62 μM | [14] |
Experimental Protocols
Protocol 1: Preparation of Cells and Enlargement of Lysosomes
-
Cell Culture: Culture cells (e.g., HEK293 cells stably or transiently expressing a tagged TRPML1 construct) on glass coverslips in an appropriate growth medium. For inducible systems, add the inducing agent (e.g., tetracycline) 24-48 hours prior to the experiment.[6][9]
-
Lysosome Enlargement: To overcome the small size of lysosomes for patch-clamping, incubate the cultured cells with 1 µM vacuolin-1 for at least 2 hours (can be extended up to 48 hours depending on the cell type) in the cell culture incubator.[1][6][12][15] This compound selectively increases the size of endosomes and lysosomes.
-
Visualization (Optional): To aid in the identification of acidic lysosomes, briefly incubate the cells with a vital stain like Neutral Red before starting the recording session.[1]
Protocol 2: Whole-Lysosome Patch Clamp Recording
This protocol requires significant experience with manual patch-clamp techniques.[15]
-
Solution Preparation:
-
Cytosolic (Pipette) Solution (pH 7.2): 140 mM K-gluconate, 4 mM NaCl, 1 mM EGTA, 2 mM Mg-ATP, 0.39 mM CaCl₂, 10 mM HEPES. The free Ca²⁺ concentration should be buffered to cytosolic levels (~100-200 nM).
-
Lysosomal Lumen (Bath) Solution (pH 4.6): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM MES. The acidic pH mimics the lysosomal lumen.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipettes should have a resistance of 3-5 MΩ when filled with the cytosolic solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.[1]
-
Lysosome Isolation:
-
Transfer a coverslip with vacuolin-1 treated cells to the recording chamber on the microscope stage, filled with the lysosomal lumen (bath) solution.
-
Using a separate, sharp glass pipette (the 'isolation pipette'), carefully approach a cell with visibly enlarged lysosomes.[6][15]
-
Mechanically rupture the plasma membrane near an enlarged lysosome to release it into the bath solution.[1][6] The isolated lysosome should remain intact.
-
-
Giga-seal Formation:
-
Using the fire-polished recording pipette filled with cytosolic solution, approach the isolated lysosome.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the lysosomal membrane.
-
-
Establishing Whole-Lysosome Configuration:
-
Apply a brief pulse of gentle suction to rupture the patch of lysosomal membrane within the pipette tip.[9] This establishes the "whole-lysosome" configuration, where the pipette solution is continuous with the lysosomal cytosol (which is now the bath solution), and the bath solution represents the lysosomal lumen.
-
In this configuration, "inward" currents represent the flow of cations out of the lysosomal lumen into the cytosol (pipette).[11]
-
-
Data Acquisition:
-
Hold the lysosomal membrane potential at 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps to record baseline currents.[9][16]
-
Apply TRPML1 modulators (agonists or inhibitors) to the bath solution (representing the cytosolic side of the channel in this configuration if the channel orientation is preserved) or include them in the pipette solution to assess their effects on TRPML1 currents.
-
Record and analyze the resulting currents using appropriate patch-clamp software.
-
Concluding Remarks
The whole-lysosome patch clamp technique is a powerful tool for the direct functional characterization of TRPML1 and other lysosomal ion channels in their native environment.[1][17] While technically demanding, it provides invaluable insights into the channel's biophysical properties and its modulation by endogenous ligands and pharmacological compounds. The data generated from these experiments are critical for understanding the physiological roles of TRPML1 and for the development of novel therapeutics targeting lysosomal dysfunction.
References
- 1. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of TRPMLs in Endolysosomal Trafficking and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Screening for Modulators of the TRPML1 Ion Channel - Haoxing Xu [grantome.com]
- 14. researchgate.net [researchgate.net]
- 15. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]
- 16. sophion.com [sophion.com]
- 17. Study of Lysosomal Channels Using Lysosome Patch-Clamp Technique - CD BioSciences [lysosomexper.com]
Application Notes and Protocols for Cell-Based Assays in TRPML1 Modulator Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, encoded by the MCOLN1 gene, is a crucial non-selective cation channel predominantly located on the membranes of late endosomes and lysosomes.[1][2] It plays a vital role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosome into the cytosol.[1] This Ca²⁺ release is integral to numerous cellular processes, including membrane trafficking, autophagy, lysosomal biogenesis, and exocytosis.[1][3][4] Dysfunctional TRPML1 has been implicated in various pathologies, most notably the neurodegenerative lysosomal storage disease Mucolipidosis type IV (MLIV), and is increasingly recognized as a potential therapeutic target for other neurodegenerative diseases and cancers.[5][6][7][8]
These application notes provide detailed protocols for key cell-based assays designed for the screening and characterization of TRPML1 modulators. The methodologies covered include fluorescence-based calcium mobilization assays and patch-clamp electrophysiology, which are instrumental in identifying and validating novel agonists and antagonists of the TRPML1 channel.
TRPML1 Signaling Pathways
TRPML1 is a central regulator of lysosomal signaling. Its activation, either by endogenous ligands like phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) or synthetic agonists, leads to the release of lysosomal Ca²⁺ stores.[7] This localized Ca²⁺ signal can initiate a cascade of downstream events, including the activation of calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn can modulate autophagy through the ULK1 and VPS34 protein complexes.[9] Furthermore, TRPML1-mediated Ca²⁺ release can influence global cellular Ca²⁺ signals and trigger processes like the production of nitric oxide in endothelial cells.[10]
Key Cell-Based Assays for TRPML1 Modulator Screening
Calcium Mobilization Assay
This high-throughput, fluorescence-based assay is a primary screening method to identify TRPML1 agonists. It measures the increase in cytosolic Ca²⁺ concentration following channel activation.
Principle: Cells expressing TRPML1 are loaded with a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[1] In the cell, esterases cleave the AM group, trapping the active dye (Fluo-4) in the cytosol. In the resting state, cytosolic Ca²⁺ levels are low, and the dye exhibits minimal fluorescence.[1] Upon stimulation with a TRPML1 agonist, the channel opens, releasing Ca²⁺ from lysosomal stores. The binding of Ca²⁺ to the dye results in a significant increase in fluorescence intensity, which is measured over time using a fluorescence plate reader.[1] This change in fluorescence is directly proportional to the increase in intracellular Ca²⁺ and serves as a readout of TRPML1 channel activation.[1]
Experimental Protocol:
Materials:
-
HEK293 cells stably expressing TRPML1 (or other suitable cell lines)
-
Black-wall, clear-bottom 96-well plates
-
Fluo-4 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPML1 agonist (e.g., ML-SA1) as a positive control
-
TRPML1 antagonist (e.g., ML-SI3) for inhibition studies
-
Ionomycin as a control for maximum Ca²⁺ influx
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed TRPML1-expressing cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for the formation of a confluent monolayer.[1]
-
Compound Plate Preparation: Prepare serial dilutions of test compounds, positive controls (e.g., ML-SA1), and a vehicle control in HBSS at 2X the desired final concentration.
-
Dye Loading: On the day of the assay, aspirate the culture medium from the cell plate. Gently wash the cells once with 100 µL of HBSS. Prepare a Fluo-4 AM dye-loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Add 100 µL of the dye-loading solution to each well.[1]
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light. This allows for complete de-esterification of the dye.[1]
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[1]
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument should then automatically add 100 µL of the 2X compound solution from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for at least 3 minutes after compound addition.[2]
-
-
Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the change in fluorescence against the compound concentration to generate dose-response curves.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Quantitative Data Summary:
| Compound | Assay Type | Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
| ML-SA1 | Calcium Mobilization | hCMEC/D3 | ~1.2 (at 10 µM) | [11] |
| ML-SA1 | Calcium Mobilization | hCMEC/D3 | ~1.8 (at 50 µM) | [11] |
| ML-SA1 | Calcium Mobilization | hCMEC/D3 | ~2.5 (at 100 µM) | [11] |
| ML-SA1 | Calcium Mobilization | hCMEC/D3 | ~3.0 (at 200 µM) | [11] |
| ML-SA5 | FLIPR | HEK-TRPML1-4A | ~0.5 | [12] |
| ML-SA1 | Automated Electrophysiology | HEK-TRPML1 | ~0.5 | [12] |
| ML-SA5 | Automated Electrophysiology | HEK-TRPML1 | ~0.5 | [12] |
| GW 405833 | Automated Electrophysiology | HEK-TRPML1 | ~1.0 | [12] |
| Lanthanum Chloride | Automated Electrophysiology | HEK-TRPML1 | ~10 | [12] |
| ML-SI3 | Automated Electrophysiology | HEK-TRPML1 | ~0.1 | [12] |
Note: The fold change in [Ca²⁺]i for ML-SA1 in hCMEC/D3 cells is an approximation based on graphical data.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channels as it directly measures the channel's activity.[6] This technique can be performed manually for detailed biophysical characterization or using automated platforms for higher throughput screening.
Principle: A glass micropipette with a very small opening is used to make a tight seal with the cell membrane, electrically isolating a small patch of the membrane. This allows for the measurement of ion flow through the channels within that patch. For TRPML1, which is endolysosomally localized, a common strategy is to use a mutant form of the channel (e.g., TRPML1-4A) that lacks the endo-lysosomal retention sequences, allowing it to be expressed on the plasma membrane.[2][5] Alternatively, specialized techniques allow for direct patch-clamping of enlarged endolysosomes.[13]
Experimental Protocol (Automated Patch-Clamp):
Materials:
-
HEK293 cells inducibly expressing plasma membrane-targeted TRPML1 (e.g., TRPML1-4A)
-
Automated patch-clamp system (e.g., Qube 384, SyncroPatch 384)
-
Appropriate intracellular and extracellular solutions
-
TRPML1 modulators for testing
Procedure:
-
Cell Culture and Induction: Culture the inducible HEK-TRPML1-4A cell line according to standard protocols. Induce TRPML1 expression by adding an inducing agent (e.g., doxycycline (B596269) or tetracycline) to the culture medium 24 to 48 hours prior to the experiment.[2][6]
-
Solution Preparation: Prepare the intracellular and extracellular solutions. The pH of the extracellular solution can be varied (e.g., pH 7.4 vs. pH 5.0) to investigate the pH sensitivity of the channel.[5]
-
Automated Patch-Clamp Run:
-
Load the cells, solutions, and compound plate onto the automated patch-clamp platform.
-
The system will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.
-
A voltage protocol is applied to elicit TRPML1 currents. A typical protocol involves holding the cell at 0 mV and applying voltage ramps (e.g., from -140 mV to +60 mV) to measure current at various voltages.[6][14]
-
-
Data Acquisition and Analysis:
-
The system records the ionic currents in response to the voltage protocol and compound application.
-
Data is analyzed to determine the effect of the compounds on TRPML1 current amplitude.
-
Dose-response curves are generated to determine EC₅₀ or IC₅₀ values.
-
Quantitative Data Summary (Automated Patch-Clamp):
| Compound | Platform | Cell Line | EC₅₀ (µM) | Reference |
| ML-SA5 | Qube 384 | HEK-TRPML1-4A | ~0.5 (pH 7.4) | [5] |
| ML-SA5 | Qube 384 | HEK-TRPML1-4A | <0.1 (pH 5.0) | [5] |
| ML-SA5 | SyncroPatch 384 | HEK-TRPML1 | 0.5 | [12] |
Lysosomal Function Assays
Beyond direct measurement of channel activity, assays that assess downstream lysosomal functions can provide valuable insights into the physiological consequences of TRPML1 modulation.
Principle: These assays measure various aspects of lysosomal health and function that are regulated by TRPML1. Examples include:
-
Autophagy Assays: TRPML1 activation is known to promote autophagy.[15] This can be monitored by observing the formation of autophagosomes, often by tracking the localization of LC3-GFP, or by measuring the degradation of autophagy substrates.
-
Lysosomal Exocytosis Assays: TRPML1-mediated Ca²⁺ release can trigger lysosomal exocytosis. This can be quantified by measuring the release of lysosomal enzymes into the extracellular medium.
-
Lysosomal pH Measurement: TRPML1 activity can influence lysosomal pH. Ratiometric fluorescent dyes can be used to measure the pH of the lysosomal lumen.
Experimental Protocol (Autophagy Assay - LC3 Puncta Formation):
Materials:
-
Cells stably expressing GFP-LC3
-
TRPML1 modulators
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Culture and Treatment: Culture GFP-LC3 expressing cells and treat them with the desired concentrations of TRPML1 modulators for a specified period (e.g., 18 hours).[15]
-
Imaging: Fix the cells and acquire fluorescence images using a confocal or high-content imaging system.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta is indicative of an increase in autophagosome formation.
Conclusion
The assays described provide a comprehensive toolkit for the discovery and characterization of TRPML1 modulators. High-throughput calcium mobilization assays are ideal for primary screening of large compound libraries, while patch-clamp electrophysiology offers detailed biophysical and pharmacological characterization of hits. Lysosomal function assays provide crucial information on the downstream cellular effects of TRPML1 modulation. The integration of these complementary approaches will facilitate the development of novel therapeutics targeting TRPML1 for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of TRPML1-4A assays [metrionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metrionbiosciences.com [metrionbiosciences.com]
- 6. sophion.com [sophion.com]
- 7. High Throughput Screening for Modulators of the TRPML1 Ion Channel - Haoxing Xu [grantome.com]
- 8. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. sophion.com [sophion.com]
- 15. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of TRPML1 Modulators in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators in mouse models. TRPML1, a crucial lysosomal cation channel, is a promising therapeutic target for a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and inflammatory conditions.[1][2][3]
Introduction to TRPML1 Modulation
TRPML1 channels are primarily located on the membranes of late endosomes and lysosomes and are essential for regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) and iron (Fe²⁺).[4] This ion release is critical for numerous cellular processes such as autophagy, lysosomal exocytosis, and membrane trafficking.[1][4][5] Dysfunctional TRPML1 has been implicated in various diseases, making its modulation a key area of therapeutic research.[2][6] TRPML1 agonists enhance channel activity, promoting lysosomal function, while antagonists inhibit it.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies in mice using TRPML1 modulators.
Table 1: TRPML1 Agonists
| Modulator | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| ML-SA1 | Uranium-Induced Nephrotoxicity | Not Specified | Not Specified | Single or multiple doses | Decreased uranium accumulation in the kidney, mitigated renal injury. | [7] |
| ML-SA1 | Alzheimer's Disease Model (Primary Neurons) | 10 µM, 50 µM | In vitro | Up to 24 hours | Rescued endolysosomal Ca²⁺ accumulation and other AD-like neuronal defects. | [4] |
| ML-SA1 | Transient Global Cerebral Ischemia | Not Specified | Intracerebroventricular | Pretreatment | Attenuated neuronal loss and neurological deficits. | [2][8] |
| ML-SA5 | Duchenne Muscular Dystrophy (mdx) | 2 to 5 mg/kg | Intraperitoneal (IP) | Daily, starting at P14 for at least 2 weeks | Reduced muscle cell death and improved treadmill exercise function. | [2][9] |
| ML-SA5 | DSS-Induced Colitis | 0.1 mg/kg | Intraperitoneal (IP) | 6 days | Ameliorated clinical signs of colitis by suppressing IL-1β production. | [10] |
Table 2: TRPML1 Antagonists
| Modulator | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| ML-SI3 | DSS-Induced Colitis (with ML-SA5) | 0.5 mg/kg | Intraperitoneal (IP) | 6 days | Counteracted the protective effects of the agonist ML-SA5. | [10] |
| ML-SI3 | Cerebrovascular Ischemic Injury (Rats) | Not Specified | Intracerebroventricular | Not Specified | Exacerbated neuronal injury. | [2] |
| ML-SI6 | Duchenne Muscular Dystrophy (mdx) | Not Specified | Intraperitoneal (IP) | Not Specified | Worsened the dystrophic phenotype. | [9] |
Signaling Pathways and Experimental Workflows
TRPML1 Signaling Pathway
Caption: TRPML1 activation by an agonist leads to Ca²⁺ release, activating TFEB and promoting autophagy and lysosomal biogenesis.
General In Vivo Experimental Workflow
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 4. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of TRPML1 in Neurons Reduces Neuron Survival in Transient Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule activation of lysosomal TRP channels ameliorates Duchenne muscular dystrophy in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesizing Novel TRPML1 Agonist Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, screening, and characterization of novel Transient Receptor Potential Mucolipin 1 (TRPML1) agonist compounds. TRPML1, a lysosomal cation channel, is a critical regulator of lysosomal function and cellular homeostasis. Its modulation presents a promising therapeutic strategy for a range of disorders, including lysosomal storage diseases, neurodegenerative conditions like Alzheimer's and Parkinson's disease, and certain cancers.[1][2]
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, encoded by the MCOLN1 gene, is predominantly located on the membranes of late endosomes and lysosomes.[1] It governs the release of cations, most notably Ca2+, from these organelles into the cytosol, thereby influencing a multitude of cellular processes such as autophagy, lysosomal biogenesis, and exocytosis.[3] Dysregulation of TRPML1 activity is linked to various pathologies, making the development of specific agonists a significant area of research.[4] This guide offers a comprehensive overview of the necessary methodologies for identifying and validating novel TRPML1 agonists.
Data Presentation: Efficacy of Known TRPML1 Agonists
The potency of TRPML1 agonists can be affected by experimental conditions, particularly pH, with enhanced activity often observed in the acidic environment mimicking the lysosome.[3] The following table summarizes the half-maximal effective concentrations (EC50) for well-characterized synthetic TRPML1 agonists.
| Compound | EC50 | Cell Type/System | pH | Notes |
| ML-SA1 | 9.7 µM | HEK293T cells expressing TRPML1-L/A | 4.6 | Determined via electrophysiology.[5] |
| ML-SA5 | 285 ± 144 nM | DMD Myoblasts (whole-endolysosomal) | Not Specified | More potent than ML-SA1.[3] |
| ML-SA5 | ~0.5 µM | HEK-TRPML1-4A (automated patch clamp) | 7.4 | Validated on SyncroPatch 384.[3] |
| ML-SA5 | Lower at pH 5.0 | HEK-TRPML1-4A (manual & automated patch clamp) | 5.0 vs 7.4 | Potency and maximal current response are increased at acidic pH.[3] |
| ML-SA5 | 3.4 µM | Inducible TRPML1 cell line (automated patch clamp) | Not Specified | Calculated from a 9-minute exposure.[3] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Novel TRPML1 Agonist
While specific synthetic routes for novel, proprietary compounds are not publicly available, a representative synthesis for a compound structurally related to the known agonist ML-SA1 (IUPAC Name: 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione) is provided below. This protocol is intended as a general guideline for medicinal chemists.
Reaction Scheme:
(Chemical structures and reaction scheme would be depicted here in a publication)
Materials:
-
2-(1,3-dioxoisoindolin-2-yl)acetyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2,4-trimethyl-1,2-dihydroquinoline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol 2: High-Throughput Screening using a Calcium Mobilization Assay
This protocol describes a fluorescent cell-based assay to screen for compounds that activate TRPML1, leading to an increase in cytosolic Ca2+.[5]
Materials:
-
HEK293 or CHO cells stably overexpressing human TRPML1
-
Black-wall, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM or another suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control agonists (e.g., ML-SA1)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the TRPML1-expressing cells into the microplates at a density of 40,000 to 80,000 cells per well (for a 96-well plate) and incubate overnight to allow for cell attachment.[5]
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with HBSS. Add HBSS containing Fluo-4 AM (typically 2-5 µM) to each well and incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds and control agonist in HBSS at a concentration that is 2 to 5 times the final desired concentration.
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.[5]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handler to add the compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca2+ concentration. Analyze the data to determine the potency (EC50) and efficacy (maximal response) of the test compounds.
Protocol 3: Whole-Cell Patch Clamp Electrophysiology
This protocol is for the detailed characterization of agonist-induced TRPML1 currents in cells overexpressing the channel on the plasma membrane.[3] A modified version of TRPML1, where the lysosomal targeting motifs are mutated, is often used to ensure plasma membrane expression.
Materials:
-
HEK293 cells stably expressing a plasma membrane-localized variant of TRPML1
-
Glass coverslips for cell culture
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
Solutions:
-
External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.[3]
-
Internal (Pipette) Solution (pH 7.2): 140 mM Cs-Glutamate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Culture the TRPML1-expressing cells on glass coverslips. If using an inducible expression system, add the inducing agent (e.g., doxycycline) 24-48 hours prior to the experiment.[3]
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200-600 ms) at regular intervals to elicit currents.[3]
-
-
Agonist Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of the test agonist.
-
Record the agonist-induced currents.
-
-
Data Analysis: Analyze the current-voltage relationship and dose-response relationship to characterize the agonist's effect on TRPML1 channel activity.
Visualizations
Caption: TRPML1 signaling pathways activated by a novel agonist.
Caption: Workflow for discovery and validation of novel TRPML1 agonists.
Caption: Logical relationships of TRPML1 activation and cellular outcomes.
References
Probing TRPML1 Channel Function: A Guide to the Use of Antagonists in Cellular and Electrophysiological Assays
Introduction:
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, encoded by the MCOLN1 gene, is a crucial non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes. It governs the release of luminal ions, most notably Ca²⁺, and plays a pivotal role in a myriad of cellular processes including lysosomal homeostasis, membrane trafficking, autophagy, and nutrient sensing. Dysfunctional TRPML1 is the underlying cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV) and is implicated in a growing number of neurodegenerative and cardiovascular diseases. The use of specific antagonists has become an indispensable tool for researchers to dissect the intricate functions of TRPML1 and to validate its role in various signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing TRPML1 antagonists to investigate channel function in diverse experimental contexts. This guide is intended for researchers, scientists, and drug development professionals seeking to employ these pharmacological tools to elucidate the physiological and pathological roles of TRPML1.
Data Presentation: Quantitative Properties of TRPML1 Antagonists
The selection of an appropriate antagonist is critical for the specific and effective inhibition of TRPML1. The following table summarizes the quantitative data for commonly used TRPML1 antagonists, providing a basis for experimental design.
| Antagonist | Target(s) | Action | IC₅₀ (TRPML1) | IC₅₀ (TRPML2) | IC₅₀ (TRPML3) | Key References |
| ML-SI3 | TRPML1, TRPML2 | Channel Blocker | 1.6 - 4.7 µM | 1.7 - 2.3 µM | 12.5 µM | [1][2][3] |
| (-)-trans-ML-SI3 | TRPML1, TRPML2 | Channel Blocker | 1.6 µM | 2.3 µM | 12.5 µM (weak inhibitor) | [4] |
| (+)-trans-ML-SI3 | TRPML1 | Channel Blocker | 5.9 µM | Activator | Activator | [4] |
| ML-SI1 | TRPML1 | Channel Blocker | ~15 µM | Weak effect | - | [5] |
| Verapamil | TRPML1, L-type Ca²⁺ channels, α₁-adrenergic & muscarinic receptors | Channel Blocker | ~1 µM (gating inhibitor) | - | Blocks TRPML3 at 1 mM | [6][7] |
| Lanthanum (La³⁺) | TRPML1, other cation channels | Channel Blocker | >80% inhibition at 100 µM | - | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPML1 that can be investigated using antagonists, as well as the general workflows for the experimental protocols detailed below.
Figure 1: TRPML1-mediated signaling pathways and the inhibitory action of antagonists.
Figure 2: General experimental workflows for studying TRPML1 function using antagonists.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study TRPML1 channel function using antagonists.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording TRPML1 currents from the plasma membrane of cells overexpressing a trafficking-deficient mutant of TRPML1 (TRPML1-4A), which accumulates on the cell surface.[7][8]
1. Cell Preparation:
-
Culture human embryonic kidney 293 (HEK293) cells stably or transiently expressing the TRPML1-4A mutant on glass coverslips.
-
If using an inducible expression system, add the inducing agent (e.g., doxycycline (B596269) at 1 µg/mL) to the culture medium 24-48 hours prior to the experiment.[3]
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions and Reagents:
-
External (Bath) Solution (pH 7.4): 140 mM NaCl, 13 mM KCl, 10 mM BaCl₂, 1 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
-
External (Bath) Solution (pH 4.6): 140 mM NaCl, 13 mM KCl, 10 mM BaCl₂, 1 mM MgCl₂, 10 mM MES. Adjust pH to 4.6 with HCl.[6]
-
Internal (Pipette) Solution (pH 7.2): 122 mM CsMeSO₄, 4 mM NaCl, 10 mM EGTA, 2 mM Na₂-ATP, 2 mM MgCl₂, 20 mM HEPES. Adjust pH to 7.2 with CsOH.[3]
-
TRPML1 Agonist: Prepare a stock solution of ML-SA1 or ML-SA5 in DMSO. Dilute to the final working concentration (e.g., 10 µM) in the external solution immediately before use.
-
TRPML1 Antagonist: Prepare a stock solution of ML-SI3 in DMSO. Dilute to the final working concentration (e.g., 10-20 µM) in the external solution.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using standard techniques.
-
Hold the cell at a membrane potential of 0 mV.
-
Record baseline currents by applying a voltage ramp protocol (e.g., from -140 mV to +60 mV over 400 ms) at regular intervals (e.g., every 10 seconds).[3]
-
Perfuse the bath with the external solution containing the TRPML1 agonist to elicit channel activation and record the resulting inward currents.
-
To test for inhibition, pre-incubate the cells with the TRPML1 antagonist for 5-10 minutes before co-applying the agonist and antagonist.
-
Alternatively, after establishing a stable agonist-induced current, perfuse the bath with a solution containing both the agonist and the antagonist to observe the inhibition of the current.
4. Data Analysis:
-
Measure the peak inward current amplitude at a negative membrane potential (e.g., -100 mV or -140 mV).
-
Compare the current amplitude in the presence of the agonist alone to the amplitude in the presence of the agonist and antagonist to determine the percentage of inhibition.
-
Construct dose-response curves to determine the IC₅₀ of the antagonist.
Protocol 2: Lysosomal Calcium Imaging
This assay measures the release of Ca²⁺ from lysosomes upon TRPML1 activation and its inhibition by an antagonist using a fluorescent Ca²⁺ indicator.[9][10]
1. Cell Preparation and Dye Loading:
-
Seed cells (e.g., HEK293, HeLa, or a cell line of interest) onto glass-bottom dishes or 96-well black-wall, clear-bottom plates.
-
Prepare a dye-loading solution containing a fluorescent Ca²⁺ indicator. For example, dilute a stock solution of Fluo-4 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 2-5 µM.[11] The addition of Pluronic F-127 (0.02-0.1%) can aid in dye solubilization.[12]
-
Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the dye-loading solution for 30-60 minutes at 37°C, protected from light.[2][13]
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.[9]
2. Calcium Imaging:
-
Place the dish or plate on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen Ca²⁺ indicator (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[9]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
To test for inhibition, add the TRPML1 antagonist (e.g., ML-SI3 at 10-20 µM) to the cells and incubate for 10-20 minutes.
-
Stimulate the cells with a TRPML1 agonist (e.g., ML-SA1 at 10 µM) and continuously record the fluorescence signal for at least 60-180 seconds to capture the peak Ca²⁺ response.[9]
3. Data Analysis:
-
Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
-
The peak fluorescence change is proportional to the increase in cytosolic Ca²⁺ concentration.
-
Compare the agonist-induced Ca²⁺ release in the presence and absence of the antagonist to determine the extent of inhibition.
Protocol 3: Autophagy Flux Assay by LC3 Western Blot
This protocol assesses the role of TRPML1 in autophagy by measuring the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, in the presence and absence of a TRPML1 antagonist.[5][14]
1. Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the TRPML1 agonist (e.g., ML-SA1) and/or antagonist (e.g., ML-SI3) at the desired concentrations for a specified duration (e.g., 4-24 hours).
-
To measure autophagic flux, a parallel set of treatments should include a lysosomal inhibitor, such as Bafilomycin A1 (e.g., 100-200 nM), for the last 2-4 hours of the treatment period.[15] Bafilomycin A1 blocks the degradation of autophagosomes, leading to the accumulation of LC3-II, which represents the autophagic flux.[5][16]
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel to ensure good separation of LC3-I and LC3-II.[17]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.[17] Also probe for a loading control, such as β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for LC3-I, LC3-II, and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the loading control.
-
Autophagic flux is determined by the difference in the normalized LC3-II levels between samples treated with and without Bafilomycin A1.
-
Compare the autophagic flux in cells treated with the TRPML1 agonist in the presence and absence of the antagonist to determine the effect of TRPML1 inhibition on autophagy.
References
- 1. benchchem.com [benchchem.com]
- 2. hellobio.com [hellobio.com]
- 3. sophion.com [sophion.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. sophion.com [sophion.com]
- 7. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 8. Development of TRPML1-4A assays [metrionbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. apexbt.com [apexbt.com]
- 12. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. evandrofanglab.com [evandrofanglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Protocol for Assessing Autophagy Flux with TRPML1 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: Autophagy is a critical cellular degradation and recycling process essential for maintaining cellular homeostasis. The transient receptor potential mucolipin 1 (TRPML1) channel, a lysosomal cation channel, has emerged as a key regulator of autophagy. TRPML1 modulates multiple stages of the autophagic process, from the biogenesis of autophagosomes to their fusion with lysosomes.[1] Dysregulation of TRPML1 function has been implicated in various diseases, making it an attractive therapeutic target. These application notes provide detailed protocols for assessing autophagy flux in response to TRPML1 modulators.
Key Concepts in TRPML1-Mediated Autophagy
TRPML1 activation can have dual effects on autophagy, either promoting or inhibiting autophagic flux depending on the cellular context and signaling pathways activated.
-
Activation of Autophagy: TRPML1-mediated Ca2+ release from the lysosome can activate downstream signaling cascades that promote autophagy.[1][2] This occurs through two primary mechanisms:
-
TFEB-Dependent Pathway: Lysosomal Ca2+ release activates the phosphatase calcineurin, which dephosphorylates and activates the transcription factor EB (TFEB).[1][3] TFEB then translocates to the nucleus and promotes the expression of genes involved in autophagy and lysosomal biogenesis.[1][3]
-
CaMKKβ/AMPK Pathway: TRPML1-mediated Ca2+ release can also activate Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK).[2][4] This cascade then activates the ULK1 and Vps34 complexes, which are essential for the initiation and nucleation of the autophagosome.[2][4]
-
-
Inhibition of Autophagy: In some contexts, TRPML1 activation can inhibit autophagic flux. This is primarily mediated by the release of zinc from the lysosome.[5][6] The increased cytosolic zinc concentration disrupts the interaction between the SNARE proteins Syntaxin 17 (STX17) on the autophagosome and VAMP8 on the lysosome, thereby blocking autophagosome-lysosome fusion.[5][6]
Data Presentation: Quantitative Parameters for In Vitro Assays
The following tables provide a summary of typical concentrations and incubation times for commonly used TRPML1 modulators and autophagy inhibitors.
Table 1: TRPML1 Modulators
| Compound | Type | Typical Concentration Range | Typical Incubation Time | Reference(s) |
| ML-SA1 | Agonist | 10 - 25 µM | 15 min - 24 hours | [7][8][9][10] |
| ML-SA5 | Agonist | 1 µM | 4 - 12 hours | [11] |
| MK6-83 | Agonist | 5 µM | 4 - 12 hours | [11] |
| ML-SI3 | Inhibitor | 3 - 25 µM | 30 min - 6 hours | [8][9] |
Table 2: Autophagy Inhibitors
| Compound | Mechanism of Action | Typical Concentration Range | Typical Incubation Time | Reference(s) |
| Bafilomycin A1 | V-ATPase inhibitor, blocks lysosomal acidification and autophagosome-lysosome fusion | 10 - 100 nM | 2 - 24 hours | [12][13][14] |
| Chloroquine (B1663885) | Lysosomotropic agent, raises lysosomal pH and impairs autophagosome-lysosome fusion | 10 - 100 µM | 2 - 24 hours | [13][14][15] |
Experimental Protocols
Here, we provide detailed protocols for three key experiments to assess autophagy flux.
Protocol 1: LC3-II Turnover Assay by Western Blot
This assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine autophagic flux. An increase in LC3-II levels upon treatment with a TRPML1 modulator in the presence of an inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.
Materials:
-
Cells of interest
-
TRPML1 modulator (e.g., ML-SA1)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the TRPML1 modulator, lysosomal inhibitor, or a combination of both for the desired time. Include vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with the lysosomal inhibitor and those without.
Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy Assay
This assay utilizes a tandem fluorescent LC3 reporter to visualize and quantify autophagic flux. In neutral autophagosomes, both mCherry and EGFP fluoresce (yellow puncta). Upon fusion with acidic lysosomes to form autolysosomes, the EGFP signal is quenched, while the mCherry signal persists (red puncta). An increase in red puncta relative to yellow puncta indicates increased autophagic flux.
Materials:
-
Cells stably expressing mCherry-EGFP-LC3
-
TRPML1 modulator
-
Confocal microscope
Procedure:
-
Cell Plating and Treatment: Plate mCherry-EGFP-LC3 expressing cells on glass-bottom dishes. Treat with the TRPML1 modulator for the desired time.
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope.
-
Acquire images in both the green (EGFP) and red (mCherry) channels.
-
-
Image Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
Protocol 3: Lysosomal Calcium Release Assay
This assay measures the release of calcium from the lysosome upon TRPML1 activation.
Materials:
-
Cells of interest
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
TRPML1 agonist (e.g., ML-SA1)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a black-wall, clear-bottom 96-well plate.
-
Dye Loading: Load cells with Fluo-4 AM according to the manufacturer's protocol.
-
Fluorescence Measurement:
-
Measure baseline fluorescence using a plate reader (excitation ~490 nm, emission ~525 nm).
-
Inject the TRPML1 agonist into the wells.
-
Immediately begin recording fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F₀) or as a ratio (ΔF/F₀) to quantify the agonist-induced calcium release.
Mandatory Visualizations
Here are diagrams illustrating the key signaling pathways and a general experimental workflow.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx | CiNii Research [cir.nii.ac.jp]
- 12. benchchem.com [benchchem.com]
- 13. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Quantifying Lysosomal pH Changes with TRPML1 Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient receptor potential mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel that mediates the release of ions, most notably Ca2+, from the lysosome into the cytoplasm.[1] Dysregulation of TRPML1 function is implicated in various lysosomal storage diseases and neurodegenerative disorders. Recent studies have highlighted the role of TRPML1 activation in modulating lysosomal pH, a critical factor for the activity of lysosomal enzymes and overall cellular homeostasis. This document provides detailed application notes and protocols for quantifying changes in lysosomal pH upon the activation of TRPML1 channels.
Activation of TRPML1 has been shown to induce lysosomal acidification. For instance, treatment of cells with the TRPML1 agonist ML-SA1 resulted in a decrease in lysosomal pH from a resting value of 5.6 to an acidic pH of 4.45 within 10 minutes.[2] This acidification is thought to be a consequence of the ion flux through the TRPML1 channel, which in turn affects the activity of the vacuolar-type H+-ATPase (V-ATPase) responsible for pumping protons into the lysosome.
This guide details methodologies using both fluorescent dyes and genetically encoded biosensors to accurately measure these pH changes, providing researchers with the tools to investigate TRPML1 function and screen for potential therapeutic modulators.
Data Presentation
Table 1: Quantitative Changes in Lysosomal pH upon TRPML1 Activation
| Cell Type | Measurement Method | TRPML1 Activator | Concentration | Incubation Time | Initial Lysosomal pH | Final Lysosomal pH | Reference |
| Not Specified | FITC-dextran | ML-SA1 | 25 µM | 10 min | 5.6 | 4.45 | [2] |
Table 2: Characteristics of Common Probes for Lysosomal pH Measurement
| Probe | Type | Ratiometric/Intensimetric | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| LysoSensor™ Yellow/Blue DND-160 | Fluorescent Dye | Ratiometric | ~340/380 | >527 | Ratiometric measurement minimizes effects of dye concentration and lysosome size.[3] | Can have an alkalinizing effect at high concentrations.[4] |
| FIRE-pHLy | Genetically Encoded | Ratiometric | ~470 (mTFP1), ~587 (mCherry) | ~495 (mTFP1), ~610 (mCherry) | Specific lysosomal targeting, stable expression for long-term studies.[5][6] | Requires genetic modification of cells. |
| FITC-dextran | Fluorescent Dye | Ratiometric (dual excitation) | ~495/~440 | ~520 | Well-established method. | Requires pulse-chase loading, potential for incomplete lysosomal delivery. |
Signaling Pathways and Experimental Workflows
TRPML1 Signaling Pathway
Activation of the TRPML1 channel, either by endogenous ligands such as PI(3,5)P2 or synthetic agonists like ML-SA1, leads to the release of Ca2+ from the lysosome.[1] This localized Ca2+ signal can trigger a cascade of downstream events, including the activation of calmodulin and the transcription factor EB (TFEB), which promotes lysosomal biogenesis and autophagy.[7][8] The resulting ion flux across the lysosomal membrane is also coupled to changes in lysosomal pH.
TRPML1 activation and downstream signaling.
Experimental Workflow for Quantifying Lysosomal pH
The general workflow for measuring lysosomal pH changes involves labeling lysosomes with a pH-sensitive probe, establishing a baseline measurement, treating the cells with a TRPML1 activator, and then recording the change in fluorescence. A calibration curve is essential to convert fluorescence ratios to absolute pH values.
General workflow for lysosomal pH measurement.
Experimental Protocols
Protocol 1: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol is adapted for a ratiometric fluorescent dye that accumulates in acidic organelles.[3][4]
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
TRPML1 agonist (e.g., ML-SA1)
-
Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 10 µM nigericin (B1684572) and 10 µM monensin
-
Fluorescence microscope with filters for dual excitation (~340 nm and ~380 nm) and emission (>527 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to allow for optimal imaging.
-
Dye Loading: a. Prepare a 2-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium. b. Remove the culture medium from the cells and add the LysoSensor™ working solution. c. Incubate for 5-30 minutes at 37°C. d. Wash the cells twice with PBS to remove excess dye.
-
Baseline Imaging: a. Add fresh culture medium to the cells. b. Acquire baseline fluorescence images using both excitation wavelengths.
-
TRPML1 Activation: a. Add the TRPML1 agonist (e.g., ML-SA1) to the desired final concentration. b. Incubate for the desired time (e.g., 10-30 minutes).
-
Post-Treatment Imaging: a. Acquire fluorescence images at different time points after agonist addition.
-
pH Calibration: a. After the experiment, wash the cells with PBS. b. Incubate the cells with the calibration buffers (starting from the most alkaline to the most acidic) for 5 minutes each. c. Acquire fluorescence images for each pH point.
-
Data Analysis: a. Measure the fluorescence intensity from individual lysosomes at both excitation wavelengths for all experimental conditions and calibration points. b. Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm). c. Generate a calibration curve by plotting the fluorescence ratio against the known pH of the calibration buffers. d. Use the calibration curve to convert the experimental fluorescence ratios into absolute lysosomal pH values.
Protocol 2: Measuring Lysosomal pH using a Genetically Encoded Biosensor (e.g., FIRE-pHLy)
This protocol utilizes a ratiometric, genetically encoded biosensor for stable and long-term expression.[5][6]
Materials:
-
Cells stably expressing a lysosomally targeted ratiometric pH biosensor (e.g., FIRE-pHLy)
-
Lentiviral vectors for biosensor expression (if creating a stable cell line)
-
Cell culture medium
-
TRPML1 agonist (e.g., ML-SA1)
-
Calibration buffers (as in Protocol 1)
-
Confocal or high-content imaging system with appropriate laser lines and filters for the specific biosensor (e.g., ~470 nm for mTFP1 and ~587 nm for mCherry)
Procedure:
-
Cell Line Generation (if necessary): a. Transduce cells with lentiviral vectors encoding the lysosomal pH biosensor. b. Select for stable expression using antibiotic selection or fluorescence-activated cell sorting (FACS).
-
Cell Plating: Seed the stable cell line on glass-bottom dishes suitable for high-resolution imaging.
-
Baseline Imaging: a. Acquire baseline fluorescence images of both the pH-sensitive and pH-insensitive fluorophores of the biosensor.
-
TRPML1 Activation: a. Add the TRPML1 agonist to the culture medium.
-
Time-Lapse Imaging: a. Acquire images at regular intervals to monitor the change in lysosomal pH over time.
-
pH Calibration: a. At the end of the experiment, perform in situ pH calibration as described in Protocol 1, step 6.
-
Data Analysis: a. Segment the images to identify individual lysosomes. b. Measure the mean fluorescence intensity of both fluorophores for each lysosome. c. Calculate the fluorescence ratio (e.g., mTFP1/mCherry). d. Generate a calibration curve and convert the experimental ratios to pH values.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to quantitatively assess changes in lysosomal pH following the activation of the TRPML1 channel. The choice between fluorescent dyes and genetically encoded biosensors will depend on the specific experimental needs, such as the requirement for long-term imaging or the use of primary cells. Accurate measurement of TRPML1-mediated lysosomal pH changes will be invaluable for understanding the physiological roles of this channel and for the development of novel therapeutics targeting lysosomal function.
References
- 1. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetically Encoded, pH-Sensitive mTFP1 Biosensor for Probing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TRPML1 Modulator 1 (ML-SA1) for Inducing Lysosomal Exocytosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to using the synthetic agonist TRPML1 Modulator 1 (ML-SA1) to induce and study lysosomal exocytosis. The Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes.[1] Its activation by agonists like ML-SA1 triggers the release of luminal Ca²⁺ into the cytosol, a key signal for initiating the fusion of lysosomes with the plasma membrane—a process known as lysosomal exocytosis.[2][3] This pathway is integral for clearing cellular debris, recycling essential components, and is a therapeutic target for various lysosomal storage disorders and neurodegenerative diseases.[4] These notes detail the underlying signaling pathway, quantitative data on modulator potency, and step-by-step protocols for measuring the induced exocytosis.
Mechanism of Action: The TRPML1-TFEB Signaling Axis
Activation of the TRPML1 channel is a central event in regulating lysosomal function. The synthetic agonist ML-SA1 directly binds to and opens the TRPML1 channel, causing a rapid efflux of Ca²⁺ from the lysosome into the cytosol.[1][5] This localized increase in cytosolic Ca²⁺ activates the phosphatase calcineurin.[6] Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7][8] Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[9] This process creates a positive feedback loop, as TRPML1 is a TFEB target gene, and enhances the cell's capacity for lysosomal exocytosis and clearance of cellular waste.[2][4]
Quantitative Data Presentation
The efficacy of TRPML1 modulators can be quantified by their potency (EC₅₀) and the magnitude of their functional effects. ML-SA1 is a widely used agonist, while the related compound ML-SA5 shows higher potency.
Table 1: Potency of TRPML1 Agonists
| Compound | EC₅₀ | Cell Type / System | Reference |
|---|---|---|---|
| ML-SA1 | ~10 µM (estimated) | HEK293 cells expressing TRPML1 | [10] |
| ML-SA1 | 9.7 µM (at pH 4.6) | HEK cells expressing TRPML1-L/A | [11] |
| ML-SA1 | 15.3 µM (at pH 7.4) | HEK cells expressing TRPML1-L/A | [11] |
| ML-SA5 | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | [6][12] |
| ML-SA5 | 0.5 µM | Automated electrophysiology platform |[13] |
Table 2: Functional Effects of TRPML1 Agonist (ML-SA1)
| Assay | Cell Type | ML-SA1 Concentration | Treatment Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| LAMP1 Surface Staining | Wild-Type BMMs | 10 µM | 30 min | Marked increase in surface LAMP1 staining. | [14] |
| Lysosomal Exocytosis | HK-2 renal epithelial cells | 10 µM | 30 min | Increased exposure of LAMP-1 luminal domain on the plasma membrane. | [2] |
| β-hexosaminidase Release | HeLa cells | 100 µM | Immediate | Stimulation of β-hexosaminidase exocytosis. | [15] |
| Calcium Imaging (GCaMP3) | CHO cells | 20 µM | ~1 min | Rapid increase in cytosolic Ca²⁺ fluorescence. | [5] |
| Autophagy Analysis | HEK293T cells | 25 µM | 18 hours | Reduction in α-synuclein aggregates; effect blocked by autophagy inhibitors. | [16] |
| Lysosomal Acidification | HEK-293 cells | 25 µM | 15 min | Increased lysosomal acidity (pH decrease from 5.6 to 4.45). |[3] |
Experimental Protocols
Inducing and measuring lysosomal exocytosis can be achieved through several well-established methods. The two most common approaches are quantifying the release of lysosomal enzymes into the extracellular medium and detecting the presence of lysosomal membrane proteins on the cell surface.
Protocol 1: β-Hexosaminidase Release Assay
Principle: This assay measures the activity of the lysosomal enzyme β-hexosaminidase that has been released into the cell culture supernatant following exocytosis. The amount of released enzyme is typically expressed as a percentage of the total enzyme activity present in the cells.[15][17]
Materials:
-
Cells cultured in a 12-well or 24-well plate.
-
TRPML1 Modulator (ML-SA1, stock in DMSO).
-
Positive control (e.g., Ionomycin, 5 µM).[18]
-
Assay Buffer (e.g., Phenol red-free RPMI 1640 or HBSS).[18]
-
Lysis Buffer (e.g., 0.5-1% Triton X-100 in PBS with protease inhibitors).[15][18]
-
Substrate Solution: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or 4-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) in Citrate Buffer (pH 4.5).[15][18]
-
Stop Solution: Glycine-Carbonate Buffer (pH 10.0-10.4).[1][18]
-
96-well black plate (for fluorescent assay) or clear plate (for colorimetric assay).
-
Fluorometer (Ex: 365 nm, Em: 450 nm) or Spectrophotometer (405 nm).
Procedure:
-
Cell Preparation: Seed cells at a density of 1–1.5 x 10⁵ cells/well in a 12-well plate and allow them to attach and grow for at least 24 hours.[18]
-
Compound Treatment:
-
Wash cells once gently with pre-warmed PBS or serum-free medium.
-
Add 500 µL of serum-free medium containing the desired concentration of ML-SA1 (e.g., 10-25 µM), vehicle control (DMSO), or positive control (Ionomycin).[18]
-
Incubate at 37°C, 5% CO₂ for the desired time (e.g., 30-60 minutes).
-
-
Sample Collection:
-
Supernatant (SN): Carefully collect the supernatant from each well into a microcentrifuge tube. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any cell debris. Transfer the cleared supernatant to a new tube.[18]
-
Lysate (L): Wash the remaining cells in the wells once with PBS. Add 200 µL of Lysis Buffer to each well, scrape the cells, and collect the suspension. Lyse the cells completely (e.g., by sonication) and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet insoluble debris. Collect the cleared lysate.[18]
-
-
Enzyme Assay:
-
In a 96-well plate, add samples in triplicate (e.g., 50 µL of SN or 10 µL of L).
-
Add 50 µL of the Substrate Solution to each well.
-
Incubate at 37°C for 15-90 minutes, protected from light.[1][17]
-
Stop the reaction by adding 100-200 µL of Stop Solution.[1]
-
Read the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the blank (buffer only) reading from all samples.
-
Calculate the total activity in the supernatant and lysate fractions, accounting for the initial volumes.
-
Express the result as: % Release = [Activity in Supernatant / (Activity in Supernatant + Activity in Lysate)] x 100 .
-
Protocol 2: LAMP1 Surface Expression Assay by Flow Cytometry
Principle: Upon lysosomal exocytosis, the luminal domain of the lysosomal-associated membrane protein 1 (LAMP1) becomes exposed on the outer surface of the plasma membrane. This can be detected by staining live, non-permeabilized cells with a fluorescently-labeled antibody that specifically recognizes this luminal epitope.[14][19]
Materials:
-
Cells in suspension or adherent cells to be detached.
-
TRPML1 Modulator (ML-SA1).
-
FACS Buffer (PBS with 2-5% FBS or BSA).
-
Blocking Buffer (FACS Buffer, optionally with an Fc receptor blocker).[20]
-
Primary Antibody: Fluorochrome-conjugated anti-LAMP1 antibody (e.g., clone H4A3 or 1D4B, recognizing a luminal epitope).
-
Live/Dead stain (e.g., DAPI, Propidium Iodide, or a fixable viability dye).
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Treat cells with ML-SA1 or controls as described in the previous protocol.
-
After incubation, place the plate on ice to stop membrane trafficking.
-
If cells are adherent, detach them using a gentle, non-enzymatic method (e.g., cell scraper or dissociation buffer) in cold PBS.
-
Prepare ~5 x 10⁵ cells per sample. Pellet cells by centrifuging at 300-400 x g for 5 minutes at 4°C. Keep cells on ice for all subsequent steps.[20]
-
-
Antibody Staining:
-
Resuspend the cell pellet in 75-100 µL of cold Blocking Buffer and incubate on ice for 10 minutes.[20]
-
Add the anti-LAMP1 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.[20]
-
Wash the cells by adding 1 mL of cold FACS Buffer and centrifuging as before. Repeat the wash step.
-
-
Live/Dead Staining & Acquisition:
-
Resuspend the cell pellet in 100-200 µL of FACS buffer containing a live/dead stain. Incubate on ice for 10 minutes in the dark.
-
(Optional) Fix cells with 1-2% paraformaldehyde (PFA) if not analyzing immediately.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.[20]
-
-
Data Analysis:
-
Gate on single, live cells using forward/side scatter and the viability dye.
-
Quantify the Mean Fluorescence Intensity (MFI) or the percentage of LAMP1-positive cells in the live cell gate.
-
Compare the MFI or percentage of positive cells between treated and control samples. An increase indicates enhanced lysosomal exocytosis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. TRPML1 and TFEB, an Intimate Affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 14. A TRP Channel in the Lysosome Regulates Large Particle Phagocytosis via Focal Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biphasic regulation of lysosomal exocytosis by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]
- 19. Detection of Lysosomal Exocytosis by Surface Exposure of Lamp1 Luminal Epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring lysosomal exocytosis by Flow cytometry [protocols.io]
Application of TRPML Modulators in iPSC-Derived Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the role of Transient Receptor Potential Mucolipin (TRPML) channel modulators in induced pluripotent stem cell (iPSC)-derived neurons. These guidelines are intended to facilitate research into the therapeutic potential of targeting TRPML channels in various neurological disorders.
Introduction
Transient Receptor Potential Mucolipin (TRPML) channels are a family of cation channels primarily localized to the membranes of late endosomes and lysosomes. In mammals, this family consists of three members: TRPML1, TRPML2, and TRPML3. These channels play crucial roles in regulating lysosomal calcium homeostasis, which is vital for a multitude of cellular processes including autophagy, endocytosis, and exocytosis.[1] Dysregulation of TRPML channel function has been implicated in the pathophysiology of several neurodegenerative diseases, making them attractive therapeutic targets.[2][3] Induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases offer a powerful in vitro model system to investigate disease mechanisms and screen for novel therapeutic compounds that modulate TRPML channel activity.[4][5]
Data Presentation: Effects of TRPML Modulators in iPSC-Derived Neurons
The following tables summarize quantitative data from studies utilizing TRPML modulators in iPSC-derived neurons, providing a clear comparison of their effects across different experimental paradigms.
Table 1: Effect of TRPML1 Modulators on Lysosomal Ca²⁺ Release in iPSC-Derived Cortical Neurons in an Alzheimer's Disease Model
| Cell Type | Modulator | Concentration | Measured Parameter | Result | Reference |
| iPSC-derived cortical neurons (APOE ε3) | - | - | Spontaneous Ca²⁺ sparks/min | 1.71 ± 0.03 | [2] |
| iPSC-derived cortical neurons (APOE ε4) | - | - | Spontaneous Ca²⁺ sparks/min | 1.16 ± 0.03 (p<0.0001 vs APOE ε3) | [2] |
| iPSC-derived cortical neurons (APOE ε3) | GW405833 (TRPML1 inhibitor) | Not specified | Spontaneous Ca²⁺ sparks/min | 1.30 ± 0.04 (p<0.001 vs untreated) | [2] |
| iPSC-derived cortical neurons (APOE ε4) | GW405833 (TRPML1 inhibitor) | Not specified | Spontaneous Ca²⁺ sparks/min | Reduced, but specific value not provided | [2] |
| iPSC-derived cortical neurons | ML-SA1 (TRPML1 agonist) | 10 µM | Full physiological cellular Ca²⁺ release | Increased Ca²⁺ release | [2] |
Table 2: Effect of TRPML1 Agonist ML-SA1 on Autophagy and Neuronal Survival
| Cell Model | Condition | Modulator | Concentration | Outcome | Reference |
| HEK293T cells expressing A53T α-synuclein | α-synuclein aggregation | ML-SA1 | Not specified | Reduced percentage of cells with α-synuclein aggregates | [6] |
| Human dopaminergic neurons | α-synuclein pathology | ML-SA1 | Not specified | Facilitated clearance of α-synuclein aggregates | [6] |
| Primary motor neurons | L-BMAA neurotoxicity | ML-SA1 | Not specified | Rescued motor neurons from cell death | [7] |
| Hippocampal neurons | Ischemia-reperfusion injury | ML-SA1 | Not specified | Attenuated neuronal death | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of TRPML modulators in iPSC-derived neurons.
Protocol 1: Differentiation of Human iPSCs into Cortical Neurons
This protocol is adapted from published methods and is suitable for generating cortical neurons for studying TRPML channel function.[9]
Materials:
-
Human iPSCs
-
Matrigel or Geltrex
-
DMEM/F12 medium
-
mTeSR or mTeSR plus medium
-
ROCK inhibitor (e.g., Y-27632)
-
STEMdiff™ SMADi Neural Induction Kit
-
STEMdiff™ Forebrain Neuron Differentiation Kit
-
STEMdiff™ Forebrain Neuron Maturation Kit
-
Poly-L-ornithine
-
Neurobasal medium
-
B-27 Supplement
-
GlutaMAX™ Supplement
Procedure:
-
iPSC Culture:
-
Coat 6-well plates with Matrigel or Geltrex diluted 1:100 in DMEM/F12 and incubate for at least 1 hour at 37°C.[10]
-
Thaw iPSCs and plate them on the coated wells in mTeSR or mTeSR plus medium supplemented with 10 µM ROCK inhibitor.[10]
-
Maintain the iPSC culture by performing full medium changes according to the manufacturer's instructions. Passage cells as small aggregates.[10]
-
-
Neural Induction:
-
Forebrain Neuron Differentiation and Maturation:
-
Following neural induction, differentiate the neural progenitor cells into forebrain neurons using the STEMdiff™ Forebrain Neuron Differentiation Kit.[10]
-
Mature the forebrain neurons using the STEMdiff™ Forebrain Neuron Maturation Kit.[10] This process can take several weeks, during which the neurons will develop mature electrophysiological properties.[11]
-
-
Coating for Neuronal Culture:
-
For terminal differentiation and experiments, coat culture vessels with poly-L-ornithine followed by laminin to provide a suitable substrate for neuronal attachment and growth.[12]
-
Protocol 2: Measurement of Lysosomal Ca²⁺ Release using Calcium Imaging
This protocol describes how to measure changes in intracellular calcium levels in response to TRPML modulator treatment.
Materials:
-
iPSC-derived neurons cultured on coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
HBSS (Hank's Balanced Salt Solution) or other suitable imaging buffer
-
TRPML modulators (e.g., ML-SA1, GW405833)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Incubate the iPSC-derived neurons with 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at 37°C.[13]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Record the baseline fluorescence for 2-5 minutes to establish a stable signal.[14]
-
-
Application of Modulators:
-
Add the TRPML modulator (agonist or antagonist) to the perfusion solution at the desired concentration.
-
For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding an agonist.
-
-
Data Acquisition and Analysis:
-
Continuously record the fluorescence intensity throughout the experiment.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over baseline (ΔF/F₀).
-
Quantify parameters such as the amplitude of the calcium transient, the frequency of spontaneous calcium sparks, and the area under the curve.[2]
-
Protocol 3: Endolysosomal Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of TRPML channel currents from isolated endolysosomes.
Materials:
-
iPSC-derived neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions
-
TRPML modulators
Procedure:
-
Isolation of Enlarged Endolysosomes:
-
Treat iPSC-derived neurons with a substance like apilimod (B1663032) to induce the enlargement of late endosomes/lysosomes (LE/LY), making them amenable to patch-clamping.[15]
-
Mechanically lyse the cells to release the enlarged organelles.
-
-
Patch-Clamp Recording:
-
Identify the enlarged LE/LY under a microscope.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the membrane of an isolated organelle.
-
Rupture the patch of membrane to achieve the whole-endolysosome configuration.
-
Apply voltage ramps or steps to record membrane currents.
-
-
Application of Modulators and Data Analysis:
-
Apply TRPML modulators to the bath solution to observe their effects on channel activity.
-
Analyze the current-voltage (I-V) relationship and the change in current amplitude in response to the modulators.[15]
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of TRPML modulators in iPSC-derived neurons.
Caption: TRPML1-TFEB signaling pathway in neuronal cells.
Caption: Experimental workflow for iPSC-based neuronal disease modeling.
References
- 1. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 2. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Induced Pluripotent Stem Cell (iPSC)-Based Neurodegenerative Disease Models for Phenotype Recapitulation and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 7. The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance [iris.unina.it]
- 8. Degradation of TRPML1 in Neurons Reduces Neuron Survival in Transient Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Induced Pluripotent Stem Cells (iPSCs) Differentiation into iNeurons [protocols.io]
- 11. repub.eur.nl [repub.eur.nl]
- 12. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel TRPML1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel encoded by the MCOLN1 gene.[1] Primarily localized on the membranes of late endosomes and lysosomes, TRPML1 plays a pivotal role in regulating lysosomal calcium (Ca²⁺) homeostasis, which is essential for a multitude of cellular processes including membrane trafficking, autophagy, and lysosomal biogenesis.[1][2] Dysfunctional TRPML1 channels are linked to lysosomal storage disorders, most notably Mucolipidosis type IV (MLIV), and are implicated in various neurodegenerative diseases.[2][3] Consequently, the identification of novel small-molecule modulators of TRPML1 represents a promising therapeutic strategy for these debilitating conditions.
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns to identify and characterize new TRPML1 modulators. The primary assay described is a fluorescence-based calcium mobilization assay, a robust and widely used method for HTS.[1][2] Additionally, protocols for secondary validation using automated electrophysiology are discussed.
TRPML1 Signaling Pathway
Activation of the TRPML1 channel, either by its endogenous ligand phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) or synthetic agonists, leads to the release of Ca²⁺ from the lysosome into the cytosol.[3] This localized increase in cytosolic Ca²⁺ can trigger downstream signaling cascades, influencing cellular processes such as autophagy and exocytosis. The following diagram illustrates the basic TRPML1 signaling pathway upon activation by an agonist.
References
Preparing TRPML Modulator 1 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel that regulates intracellular ion homeostasis, particularly calcium (Ca²⁺), and is integral to a variety of cellular processes.[1][2][3] These processes include autophagy, lysosomal biogenesis, membrane trafficking, and exocytosis.[1][4] Dysregulation of TRPML1 function is implicated in several pathologies, including lysosomal storage disorders like Mucolipidosis type IV, neurodegenerative diseases such as Alzheimer's and Parkinson's, and certain cancers.[2][5][6] Consequently, pharmacological modulation of TRPML1 activity presents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the preparation and in vitro use of TRPML modulator 1, with a focus on the synthetic agonist ML-SA1 and its more potent analog, ML-SA5. These notes are intended to guide researchers in accurately and effectively utilizing these compounds in cell-based assays.
Mechanism of Action
TRPML1 modulators, such as the synthetic agonist ML-SA1, directly bind to and activate the TRPML1 channel located on the membranes of late endosomes and lysosomes.[7] This activation leads to the release of Ca²⁺ from the lysosomal lumen into the cytosol.[1][7] The subsequent increase in cytosolic Ca²⁺ concentration triggers a cascade of downstream signaling events. A key pathway involves the activation of the calcium-dependent phosphatase calcineurin, which dephosphorylates Transcription Factor EB (TFEB).[7] Activated TFEB then translocates to the nucleus, where it upregulates the expression of genes involved in lysosomal biogenesis and autophagy, thereby enhancing cellular clearance mechanisms.[7][8]
Quantitative Data of TRPML1 Modulators
The potency of TRPML1 modulators can vary depending on the specific compound and the experimental system used. The half-maximal effective concentration (EC₅₀) is a key parameter for comparing the activity of different agonists.
| Modulator | EC₅₀ (Potency) | Cell Type / System | Reference |
| ML-SA1 | 15.3 µM (at pH 7.4) | Not specified | [7] |
| ML-SA5 | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes (endosomal TRPML1 current) | [7] |
| MK6-83 | 110 nM | Wild-type TRPML1 | [7] |
| Rapamycin (B549165) | Synergistic with PI(3,5)P₂ | Not specified | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of a TRPML modulator (e.g., ML-SA1) for use in in vitro experiments.
Materials:
-
This compound (e.g., ML-SA1, powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the powdered TRPML modulator and DMSO to equilibrate to room temperature.
-
Calculate the required mass of the modulator to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Carefully weigh the modulator powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the modulator is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Lysosomal Calcium Mobilization Assay
Objective: To measure the activation of TRPML1 channels by a modulator through the quantification of intracellular calcium release from lysosomes.
Materials:
-
Cells expressing TRPML1 (e.g., HEK293 cells stably overexpressing human TRPML1)[1]
-
Black-wall, clear-bottom 96-well microplates
-
Culture medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics)
-
Fluo-4 AM calcium indicator[1]
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HHBS) with 20 mM HEPES
-
This compound stock solution (e.g., ML-SA1 in DMSO)
-
Positive control (e.g., Ionomycin)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HHBS).[1][10]
-
Aspirate the culture medium from the wells and wash the cells once with HHBS.[1]
-
Add 100 µL of the Fluo-4 AM loading solution to each well.[1]
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[1]
-
-
Assay Protocol:
-
Wash the cells twice with HHBS to remove extracellular dye.[10]
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[1]
-
Record a baseline fluorescence reading for 10-20 seconds.[1]
-
Add the desired concentrations of the this compound, vehicle control, and positive control to the respective wells.
-
Immediately begin recording the fluorescence intensity kinetically for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Plot the peak fluorescence change against the modulator concentration to generate a dose-response curve.
-
Determine the EC₅₀ value from the dose-response curve.
-
Whole-Endolysosome Patch-Clamp Electrophysiology
Objective: To directly measure the ion channel activity of TRPML1 on isolated endolysosomes in response to a modulator.
Materials:
-
Cells expressing TRPML1
-
Vacuolin-1 (B1683467) (to enlarge endolysosomes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Micromanipulator
-
Bath solution (cytosolic-like)
-
Pipette solution (luminal-like)
-
This compound
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips.
-
To enlarge endolysosomes for easier patching, incubate cells with 1 µM vacuolin-1 for at least 2 hours.[11]
-
-
Lysosome Isolation:
-
Mechanically extract the enlarged lysosomes from the cells.
-
-
Patching:
-
Using a micromanipulator, form a high-resistance seal (GΩ seal) between a glass micropipette and the membrane of an isolated lysosome.
-
-
Recording:
-
Rupture the patch of membrane under the pipette to achieve the whole-endolysosome configuration.[10]
-
Apply a voltage protocol (e.g., voltage ramps or steps) and record the resulting ionic currents.
-
Perfuse the bath with the desired concentration of the TRPML modulator and record the change in current to determine the activation of TRPML1 channels.[10]
-
-
Data Analysis:
-
Subtract the baseline current from the current recorded in the presence of the modulator to isolate the TRPML1-mediated current.
-
Plot the current amplitude at a specific voltage against the modulator concentration to generate a dose-response curve and calculate the EC₅₀.
-
Concluding Remarks
The protocols and data presented here provide a foundational guide for the in vitro investigation of this compound. Adherence to these methodologies will facilitate the generation of reproducible and reliable data. It is important to note that optimal experimental conditions, such as cell density, dye concentration, and incubation times, may need to be empirically determined for specific cell lines and experimental setups. The provided information serves as a robust starting point for researchers aiming to explore the multifaceted roles of TRPML1 in cellular physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 3. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Measuring TRPML1-Mediated Ion Flux with Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel encoded by the MCOLN1 gene. It plays a pivotal role in maintaining lysosomal homeostasis, and its dysfunction is linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV) and other neurodegenerative diseases. TRPML1 mediates the efflux of various cations from the lysosome, including Ca²⁺, Zn²⁺, Fe²⁺, and Na⁺, thereby regulating a multitude of cellular processes such as autophagy, lysosomal biogenesis, and membrane trafficking.[1][2][3][4] The use of fluorescent probes to measure TRPML1-mediated ion flux provides a powerful tool for researchers to investigate its function and to screen for potential therapeutic modulators.
These application notes provide detailed protocols for measuring TRPML1-mediated calcium (Ca²⁺), zinc (Zn²⁺), and sodium (Na⁺) flux using fluorescent probes.
Data Presentation: Quantitative Properties of Fluorescent Ion Probes
The selection of an appropriate fluorescent probe is critical for the successful measurement of ion flux. The tables below summarize the key quantitative properties of commonly used probes for Ca²⁺, Zn²⁺, and Na⁺.
Table 1: Fluorescent Probes for Measuring TRPML1-Mediated Ca²⁺ Flux
| Probe | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ | Key Features |
| Fluo-4 AM | Chemical | ~490 | ~525 | ~345 nM | High fluorescence increase upon Ca²⁺ binding; suitable for high-throughput screening.[5] |
| Fura-2 AM | Chemical (Ratiometric) | ~340 / ~380 | ~510 | ~145 nM | Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.[3] |
| GCaMP6m | Genetically Encoded | ~488 | ~510 | ~290 nM | Can be targeted to specific organelles; allows for long-term and repeated measurements.[6] |
Table 2: Fluorescent Probes for Measuring TRPML1-Mediated Zn²⁺ Flux
| Probe | Type | Excitation (nm) | Emission (nm) | Kd for Zn²⁺ | Key Features |
| FluoZin-3 AM | Chemical | ~494 | ~516 | ~15 nM | High affinity for Zn²⁺; cell-permeable.[7][8][9] |
| SpiroZin2 | Chemical | ~490 | ~515 | Not specified | Reported to be a specific lysosomal vesicular Zn²⁺ probe.[10] |
| GZnP3 | Genetically Encoded | ~488 | ~510 | ~1.3 nM | High sensitivity for sub-nanomolar Zn²⁺ concentrations; has been used to demonstrate TRPML1-mediated Zn²⁺ release.[1][2] |
Table 3: Fluorescent Probes for Measuring TRPML1-Mediated Na⁺ Flux
| Probe | Type | Excitation (nm) | Emission (nm) | Kd for Na⁺ | Key Features |
| CoroNa Green AM | Chemical | ~492 | ~516 | ~80 mM | Suitable for confocal microscopy; lower Na⁺ sensitivity compared to other probes. |
| ING-2 AM | Chemical | ~525 | ~545 | ~20 mM | Improved cellular loading and brightness compared to older Na⁺ indicators like SBFI. |
Signaling Pathways and Experimental Workflows
TRPML1 Signaling Pathways
TRPML1 activity is intricately regulated and integrated into cellular signaling networks. Two key pathways are its activation by the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and its role in initiating autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison Between Fluorescent Probe and Ion-Selective Electrode Methods for Intracellular pH Determination in Leuconostoc mesenteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
TRPML modulator 1 off-target effects on TRPML2 and TRPML3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPML modulators. The focus is on understanding and mitigating the off-target effects of non-selective TRPML agonists on TRPML2 and TRPML3.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is "TRPML Modulator 1" and what are its known off-target effects?
A1: In the context of commonly used research tools, "this compound" often refers to ML-SA1 , a synthetic agonist for the TRPML channel family.[1][2] A critical consideration for researchers is that ML-SA1 is not selective for TRPML1. In human cell systems, ML-SA1 activates all three TRPML subtypes: TRPML1, TRPML2, and TRPML3.[1][3][4][5][6] Therefore, any observed cellular effects in systems expressing TRPML2 or TRPML3 could be due to on-target activation of these channels, which may be considered an "off-target" effect if the intended target of study is solely TRPML1.
Q2: How does the selectivity of ML-SA1 compare to other common TRPML modulators?
A2: The selectivity profile of TRPML modulators varies significantly. Unlike the broad-spectrum activity of ML-SA1, other compounds offer more targeted activation:
-
MK6-83: This agonist activates TRPML1 and TRPML3 in both human and mouse systems, but not TRPML2.[3][4][5]
-
ML2-SA1: This is a potent and highly selective agonist for TRPML2, showing no significant activity at TRPML1 or TRPML3.[7][8][9][10]
Using these modulators in parallel can help dissect the specific contribution of each TRPML channel to a biological process.
Q3: What are the potential functional consequences of unintentionally activating TRPML2 and TRPML3?
A3: Unintended activation of TRPML2 and TRPML3 can lead to confounding results, as these channels have distinct physiological roles:
-
TRPML2: Is highly expressed in immune cells and is directly involved in processes like chemokine trafficking and secretion from macrophages.[3][9] Its activation can also stimulate macrophage migration.[3][10]
-
TRPML3: Is found in sensory tissues, including cochlear and vestibular sensory hair cells.[4][5] Gain-of-function mutations are linked to hearing loss and balance issues in mice.[4] It also plays a role in endocytosis, membrane trafficking, and autophagy.[5]
Q4: Are there species-specific differences in the activity of TRPML modulators?
A4: Yes, species-specific differences are a crucial experimental consideration. For instance, while ML-SA1 activates all three TRPML isoforms in human cells, it only activates TRPML1 and TRPML3 in mice.[3] In contrast, MK6-83 activates TRPML1 and TRPML3 in both human and mouse models.[3] ML2-SA1 is an effective agonist for both human and mouse TRPML2.[7][8]
Section 2: Troubleshooting Guide
Problem: My experimental results with ML-SA1 are inconsistent or suggest a phenotype not typically associated with TRPML1 (e.g., an unexpected immune response).
-
Possible Cause: Off-target activation of TRPML2 and/or TRPML3 in your experimental model. Your cell type may express higher levels of these "off-target" channels than anticipated.
-
Troubleshooting Steps:
-
Confirm Channel Expression: First, verify the relative mRNA or protein expression levels of MCOLN1, MCOLN2, and MCOLN3 in your cell model.
-
Use Selective Agonists as Controls: Repeat key experiments using more selective modulators.
-
Utilize Knockout/Knockdown Models: If available, use cell lines with genetic knockout or siRNA-mediated knockdown of TRPML2 or TRPML3 to confirm that the ML-SA1 effect is abolished.
-
Follow the Logic: Use the troubleshooting diagram below to guide your experimental plan.
-
Section 3: Quantitative Data Summary
The potency (EC₅₀) of a modulator is a key parameter in designing experiments. The following tables summarize the activity of common TRPML agonists on human (h) and mouse (m) channels.
Table 1: Selectivity Profile of TRPML Agonists
| Compound | Target(s) in Human Systems | Target(s) in Mouse Systems | Selectivity Class |
|---|---|---|---|
| ML-SA1 | TRPML1, TRPML2, TRPML3[1][3] | TRPML1, TRPML3[3] | Non-selective |
| MK6-83 | TRPML1, TRPML3[3] | TRPML1, TRPML3[3] | TRPML1/3 Selective |
| ML2-SA1 | TRPML2[3][7][8] | TRPML2[7][8] | TRPML2 Selective |
Table 2: Agonist Potency (EC₅₀ Values)
| Compound | Target | EC₅₀ | Notes |
|---|---|---|---|
| ML-SA1 | hTRPML1 | ~10 µM[1] | Estimated value from HEK293 cells. |
| MK6-83 | TRPML Channels | ~110 nM[11] | General potency; isoform-specific EC₅₀ may vary. |
| ML2-SA1 | hTRPML2 | 1.24 ± 0.12 µM[3][9] | Data from Fura-2 calcium imaging in HEK293 cells. |
| ML2-SA1 | mTRPML2 | 2.38 ± 0.01 µM[3][9] | Data from Fura-2 calcium imaging in HEK293 cells. |
Note: EC₅₀ values can vary based on the experimental system (e.g., cell type, assay format, pH). These values should be used as a guide.
Section 4: Key Experimental Protocols
To determine the selectivity of a TRPML modulator in your system, a combination of calcium imaging and electrophysiology is recommended.
Protocol 1: Calcium Imaging Assay for Selectivity Screening
This method measures the increase in cytosolic Ca²⁺ following agonist application in cells expressing specific TRPML isoforms.
-
Cell Preparation:
-
Use HEK293 cells stably or transiently expressing a single human TRPML isoform (TRPML1, TRPML2, or TRPML3). Include a vector-only transfected group as a negative control.
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
For TRPML1, which is primarily lysosomal, a plasma membrane-targeted mutant (TRPML1-NC or TRPML1-4A) is often used to facilitate measurement of Ca²⁺ influx.[11][12]
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Wash cells once with HBSS.
-
Add the loading buffer and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash cells gently 2-3 times with HBSS to remove excess dye.
-
-
Data Acquisition:
-
Add fresh HBSS to the wells.
-
Use a fluorescence plate reader or microscope capable of ratiometric imaging for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Measure baseline fluorescence for 1-2 minutes.
-
Add the TRPML modulator at various concentrations and immediately begin recording the fluorescence ratio (F340/F380) for 5-10 minutes to capture the Ca²⁺ transient.
-
-
Analysis:
-
Calculate the change in the F340/F380 ratio to represent the change in intracellular [Ca²⁺].
-
Plot a dose-response curve for each TRPML isoform to determine the EC₅₀ value and assess selectivity.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of ion channel currents and is the gold standard for confirming channel activation.
-
Cell and Solution Preparation:
-
Cells: Use HEK293 cells expressing a plasma membrane-targeted TRPML mutant (e.g., TRPML1-4A) cultured on glass coverslips.[11] If using an inducible expression system, add the inducer (e.g., doxycycline) 24-48 hours prior to recording.[13]
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl₂. Adjust pH to 7.2 with CsOH.[11]
-
Agonist Preparation: Prepare stock solutions of the modulator in DMSO and dilute to final concentrations in the external solution. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects.[14]
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and establish a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Set the holding potential to 0 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms, repeated every 10-20 seconds) to elicit currents.[13]
-
Record stable baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the TRPML modulator and record the change in current.
-
-
Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -100 mV) to quantify channel activation.
-
Perform recordings with a range of agonist concentrations to generate a dose-response curve and calculate the EC₅₀.
-
Section 5: Signaling Pathways and Workflows
TRPML1-TFEB Signaling Pathway
Activation of TRPML1 by agonists like ML-SA1 or MK6-83 initiates a well-characterized signaling cascade that is a master regulator of lysosomal biogenesis and autophagy.[15][16][17][18]
Experimental Workflow for Assessing Modulator Selectivity
A systematic approach is essential for accurately characterizing a novel or repurposed TRPML modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. ML-SA1 - Wikipedia [en.wikipedia.org]
- 3. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Role of Mucolipins TRPML Channels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the TRPML Mucolipin Channels in Viral Infections and Anti-viral Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML SA1 | TRPML Channels | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ML2-SA1 | TRPML2 agonist | Probechem Biochemicals [probechem.com]
- 9. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells | eLife [elifesciences.org]
- 10. ML2-SA1 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. TRPML1-/TFEB-Dependent Regulation of Lysosomal Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TRPML1 ameliorates seizures-related neuronal injury by regulating autophagy and lysosomal biogenesis via Ca2+/TFEB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
ML-SA1 Technical Support Center: Solubility and Formulation Guide
Welcome to the technical support center for ML-SA1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and preparing ML-SA1 for experimental use, with a specific focus on overcoming its limited water solubility.
Frequently Asked Questions (FAQs)
Q1: What is ML-SA1 and why is its solubility a challenge?
A1: ML-SA1 (Mucolipin synthetic agonist 1) is a cell-permeable small molecule that acts as a selective agonist for the TRPML (Transient Receptor Potential Mucolipin) family of endolysosomal cation channels, particularly TRPML1.[1][2][3] By activating these channels, it triggers the release of Ca2+ from lysosomes, influencing processes like autophagy and lysosomal biogenesis.[3][4] However, ML-SA1 is a hydrophobic compound with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays and in vivo studies.[5]
Q2: What are the recommended primary solvents for creating a stock solution of ML-SA1?
A2: The most commonly recommended solvent for creating a high-concentration stock solution of ML-SA1 is Dimethyl Sulfoxide (DMSO).[1][3][6][7][8] Other organic solvents such as ethanol (B145695) and N,N-Dimethylformamide (DMF) can also be used.[1][9] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[7]
Q3: Can I dissolve ML-SA1 directly in aqueous buffers like PBS or cell culture media?
A3: No, direct dissolution of ML-SA1 in purely aqueous solutions is not recommended due to its low water solubility. A concentrated stock solution in an appropriate organic solvent (like DMSO) must be prepared first. This stock is then diluted to the final working concentration in the aqueous experimental medium. Be aware that precipitation may occur upon dilution if the final concentration of the organic solvent is too low or the final concentration of ML-SA1 is too high.
Q4: My ML-SA1 is not fully dissolving in DMSO. What should I do?
A4: If you encounter issues dissolving ML-SA1, even in DMSO, you can try gentle warming (e.g., in a 37°C water bath) and/or sonication to facilitate dissolution.[6] Ensure your DMSO is fresh and anhydrous.
Solubility Data
The solubility of ML-SA1 can vary slightly between suppliers and batches. The following tables summarize reported solubility data from various sources.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 17 - 18 mg/mL | ~46.9 - 49.7 mM | TargetMol, Selleck Chemicals[6][7] |
| DMSO | 7.25 mg/mL | 20 mM | Tocris Bioscience[3][8] |
| DMSO | 18.12 mg/mL | 50 mM | Abcam[1] |
| Ethanol | 3.62 mg/mL | 10 mM | Abcam[1] |
| DMF | 25 mg/mL | ~69 mM | Cayman Chemical[9] |
| Molecular Weight of ML-SA1 is 362.42 g/mol . |
Table 2: Formulations for Aqueous Solutions
| Formulation | Final Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (5.52 mM) | TargetMol[6] |
| 1:4 DMF:PBS (pH 7.2) | 0.20 mg/mL (0.55 mM) | Cayman Chemical[9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.74 mM) | MedchemExpress[10] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
This protocol details the steps to prepare a concentrated stock solution of ML-SA1 in DMSO.
-
Weigh the Compound : Accurately weigh the desired amount of ML-SA1 powder. For example, to make 1 mL of a 20 mM solution, you will need 7.25 mg of ML-SA1 (Mass = 0.020 mol/L * 1 L * 362.42 g/mol = 7.25 g/L = 7.25 mg/mL).
-
Add Solvent : Add the calculated volume of fresh, anhydrous DMSO to the vial containing the ML-SA1 powder.
-
Dissolve : Vortex the vial thoroughly. If the compound does not dissolve completely, sonicate the solution for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of an Aqueous Formulation for In Vitro / In Vivo Use
This protocol describes how to prepare a working solution of ML-SA1 in a co-solvent system to improve its compatibility with aqueous environments. This example is based on a common formulation.
-
Start with Stock : Begin with a pre-made, high-concentration stock solution of ML-SA1 in DMSO (e.g., 20 mg/mL).
-
Add PEG300 : In a sterile tube, add the required volume of PEG300. For a final 1 mL solution, you might use 400 µL.
-
Add DMSO Stock : Add the appropriate volume of your ML-SA1 DMSO stock to the PEG300 and mix thoroughly until the solution is clear. For a final concentration of 2 mg/mL, you would add 100 µL of a 20 mg/mL stock.
-
Add Tween 80 : Add the surfactant, Tween 80 (e.g., 50 µL for a 1 mL final volume), and mix again until the solution is completely clear.
-
Add Aqueous Buffer : Slowly add the final component, saline or PBS (e.g., 450 µL for a 1 mL final volume), while mixing. The solution should remain clear.
-
Use Immediately : This type of formulation should be prepared fresh and used immediately for optimal results.[7]
Visual Guides and Workflows
Troubleshooting Dissolution Issues
This workflow provides a step-by-step guide to troubleshoot problems when dissolving ML-SA1.
Caption: A troubleshooting workflow for dissolving ML-SA1.
Co-Solvent Formulation Workflow
This diagram illustrates the sequential steps for preparing an aqueous formulation of ML-SA1.
Caption: Sequential workflow for preparing an aqueous ML-SA1 formulation.
ML-SA1 Signaling Pathway
ML-SA1 activates TRPML1 on the lysosomal membrane, leading to calcium release and subsequent activation of downstream cellular processes.
Caption: Simplified signaling pathway of ML-SA1 via TRPML1 activation.
References
- 1. ML-SA1, TRPML agonist (CAS 332382-54-4) | Abcam [abcam.com]
- 2. ML-SA1 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ML-SA1 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ML SA1 | TRPML Channels | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing TRPML1 Agonist Concentration
Welcome to the technical support center for researchers working with TRPML1 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximal efficacy and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for synthetic TRPML1 agonists like ML-SA1 and ML-SA5?
A1: Synthetic TRPML1 agonists are small molecules designed to directly bind to and activate the TRPML1 ion channel, which is primarily located on the membranes of late endosomes and lysosomes.[1][2] This binding event opens the channel, causing a rapid efflux of cations, most notably calcium (Ca²⁺), from the lysosomal lumen into the cytosol.[3][4] This release of lysosomal Ca²⁺ is a critical signaling event that initiates a cascade of downstream cellular processes, including the activation of Transcription Factor EB (TFEB), which promotes lysosomal biogenesis and autophagy.[5][6][7]
Q2: Why am I observing high cytotoxicity or a decrease in cell viability after treating my cells with a TRPML1 agonist?
A2: High cytotoxicity is a common issue that can arise from several factors:
-
Over-activation of TRPML1: Excessive or prolonged activation of the TRPML1 channel can lead to a massive release of Ca²⁺ into the cytosol. This can disrupt cellular calcium homeostasis, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, apoptosis or other forms of cell death.[8]
-
High Agonist Concentration: The concentration of the agonist may be too high for your specific cell type. It is crucial to perform a dose-response curve to identify the optimal concentration that maximizes TRPML1 activation without compromising cell viability.
-
Off-Target Effects: At higher concentrations, some agonists may have off-target effects, interacting with other cellular components and leading to toxicity.[9] For example, ML-SA1 can also activate other TRPML isoforms (TRPML2 and TRPML3).[10]
-
Context-Dependent Effects: The impact of TRPML1 activation can depend on the specific cellular environment.[5] For instance, in cells under conditions of iron overload, TRPML1 activation can promote the release of Fe²⁺, leading to increased cytosolic iron and cytotoxicity.[5]
Q3: My cells are not responding to the TRPML1 agonist. What are the possible reasons?
A3: A lack of response can be due to several experimental factors:
-
Low TRPML1 Expression: The cell line you are using may have very low or negligible endogenous expression of the TRPML1 channel. It is advisable to confirm MCOLN1 (the gene encoding TRPML1) mRNA or protein expression levels via qPCR or Western blot.[9]
-
Suboptimal Assay Conditions: TRPML1 channel activity can be sensitive to factors like pH. Ensure that your buffer systems and experimental conditions are consistent and optimal for channel function.[9]
-
Inactive Compound: Ensure the agonist has been stored correctly and that fresh dilutions are prepared for each experiment.
-
Flawed Detection Method: If using a calcium mobilization assay, inadequate loading of the fluorescent indicator dye (e.g., Fluo-4 AM) or its compartmentalization within organelles can lead to a poor signal-to-noise ratio. Always validate your loading protocol with a positive control, such as a calcium ionophore (e.g., Ionomycin).[9]
Q4: How can I confirm that the observed effects are specifically due to TRPML1 activation and not off-target effects?
A4: The gold standard for confirming on-target activity is to use a negative control where the target is absent.[9]
-
TRPML1 Knockout (KO) Cells: The most definitive method is to perform the experiment in parallel using a genetically validated TRPML1 knockout (KO) or knockdown (shRNA) cell line. If the agonist's effect is on-target, it should be significantly diminished or completely absent in the KO cells.[9][11]
-
Pharmacological Inhibition: Use a specific TRPML1 antagonist, such as ML-SI3, as a control. Pre-treating the cells with the antagonist should block the effects of the subsequent agonist addition.[12]
-
Dose-Response Curve: A true on-target effect should exhibit a clear dose-dependent response. Comparing the dose-response curve in wild-type (WT) vs. KO cells should show a complete loss of response or a significant rightward shift in potency in the KO line.[9]
Troubleshooting Guide: Optimizing Agonist Concentration
This guide provides a logical workflow to determine the optimal TRPML1 agonist concentration for your experiments, balancing channel activation with cell viability.
Caption: A step-by-step workflow for determining the optimal agonist concentration.
Quantitative Data Summary
The potency of TRPML1 agonists can vary significantly between compounds and experimental systems. ML-SA5 is consistently reported to be more potent than ML-SA1.
| Compound | Target(s) | Potency (EC₅₀) | Cell Type / System | Reference(s) |
| ML-SA5 | TRPML1 | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | [10] |
| ML-SA1 | TRPML1, TRPML2, TRPML3 | ~10 µM (estimated) | HEK293 cells expressing TRPML1 | [10] |
| ML-SA1 | TRPML1 | 9.7 µM (at pH 4.6) | Determined via electrophysiology | [3] |
Note: EC₅₀ values are highly dependent on the assay conditions, including cell type, buffer composition, and detection method. The values above should be used as a starting point for your own dose-response experiments.
Key Experimental Protocols
Cell Viability Assay (CCK-8 Method)
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Agonist Treatment: Treat cells with a serial dilution of the TRPML1 agonist. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay
Principle: This assay uses a fluorescent Ca²⁺ indicator to measure the increase in cytosolic calcium concentration following the agonist-induced opening of TRPML1 channels.[3]
Caption: High-level workflow for the TRPML1 calcium mobilization assay.[3]
Methodology:
-
Cell Seeding: Seed TRPML1-expressing cells in a black-wall, clear-bottom 96-well plate and incubate overnight.[3]
-
Dye Loading: Wash cells with a suitable buffer (e.g., HBSS). Add the dye-loading solution containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and incubate in the dark at 37°C for 30-60 minutes.[3][10]
-
Washing: Gently wash the cells twice with buffer to remove any extracellular dye.[10]
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measurement: Set the reader to measure fluorescence (Ex/Em: ~490/~525 nm for Fluo-4). Record a baseline reading for 10-20 seconds.[3]
-
Agonist Injection: Automatically inject the TRPML1 agonist at the desired concentration.
-
Data Recording: Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.[3]
-
Analysis: Calculate the change in fluorescence (ΔF) over the initial baseline (F₀). Plot the peak response against the agonist concentration to determine the EC₅₀ value.[3]
TFEB Nuclear Translocation Assay
Principle: This immunofluorescence assay visualizes the movement of TFEB from the cytoplasm to the nucleus, a key downstream event of TRPML1 activation.[2]
Caption: Signaling pathway from TRPML1 activation to TFEB translocation.[10]
Methodology:
-
Cell Culture & Treatment: Grow cells on glass coverslips and treat with the optimized concentration of TRPML1 agonist for 1-2 hours.[2]
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent (e.g., 0.1% Triton X-100).[2]
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against TFEB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of translocation.[2]
References
- 1. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of TRPML1 agonists for the treatment of lysosomal-storage disorders | NIH Research Festival [researchfestival.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. a.storyblok.com [a.storyblok.com]
- 12. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
troubleshooting inconsistent results in TRPML1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Transient Receptor Potential Mucolipin 1 (TRPML1) assays.
Troubleshooting Guides
Calcium Imaging Assays
Question: My TRPML1 agonist (e.g., ML-SA1) is not inducing a calcium signal. What are the possible causes and solutions?
Answer:
Several factors can lead to a lack of a calcium signal in response to a TRPML1 agonist. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Integrity | Ensure your agonist stock (e.g., ML-SA1) is fresh and has been stored correctly, as some compounds can degrade. Prepare fresh dilutions for each experiment.[1] |
| Low Endogenous TRPML1 Expression | The cell line you are using may have very low endogenous expression of TRPML1. Confirm MCOLN1 mRNA or protein expression using qPCR or Western blot.[1] Consider using cells overexpressing TRPML1.[2] |
| Suboptimal Assay Conditions | TRPML1 channel activity is sensitive to pH. Ensure your buffer conditions are optimal and consistent. The maximal activity of TRPML1 is observed at a pH of around 4.6, which is similar to the lysosomal lumen's pH.[3] |
| Calcium Indicator Loading Issues | Inadequate loading of your calcium indicator dye (e.g., Fura-2) or excessive dye compartmentalization can lead to a poor signal-to-noise ratio.[1] Optimize loading time and concentration. |
| Lysosomal Lipid Accumulation | The accumulation of lipids, such as sphingomyelin, within lysosomes can inhibit TRPML1 channel activity.[2][3][4][5] This is particularly relevant in models of lysosomal storage diseases.[2][4] |
| Presence of Inhibitors | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a known inhibitor of TRPML1.[3] Ensure your experimental conditions do not favor the accumulation of this lipid. |
Troubleshooting Workflow: No Calcium Signal
Caption: Troubleshooting logic for an absent calcium signal in TRPML1 assays.
Question: I see a calcium signal with my TRPML1 agonist in my wild-type cells, but also in my TRPML1-knockout (KO) cells. How can I interpret this?
Answer:
Observing a response in TRPML1-KO cells suggests a potential off-target effect of the compound or compensation by other channels.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Off-Target Effects | At higher concentrations, small molecule agonists can have off-target effects.[1] Perform a dose-response curve in both wild-type and KO cells. A true on-target effect should show a significant rightward shift in potency (higher EC₅₀) in KO cells, with the response ideally being completely abolished.[1] |
| Compensation by Other Channels | High concentrations of an agonist might activate other TRPML isoforms (TRPML2, TRPML3) if they are expressed in your cell line.[1] Check the expression levels of other TRPML isoforms. ML-SA1 is known to activate TRPML1, TRPML2, and TRPML3.[6] |
| Incomplete Knockout | A small amount of residual TRPML1 protein could lead to a dampened response.[1] Verify the knockout efficiency at the protein level using Western blot or immunofluorescence. |
Patch-Clamp Assays
Question: I am having difficulty obtaining stable whole-lysosome patch-clamp recordings. What can I do?
Answer:
Whole-lysosome patch-clamp is a technically challenging technique. Here are some common issues and suggestions:
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Lysosome Size | Native lysosomes are often too small for patching. Pre-treat cells with a vacuolating agent like vacuolin-1 (B1683467) (1 µM for 1-12 hours) to enlarge the lysosomes.[1] |
| Seal Resistance Issues | Achieving a high-quality seal is crucial. In the activated state, TRPML1 conducts current over the entire voltage spectrum, which can make it difficult to correctly determine seal resistance.[7][8] |
| Low Channel Expression | The density of TRPML1 channels on the lysosomal membrane may be low. Consider using a cell line with inducible TRPML1 expression to ensure higher channel numbers for recording.[7] |
| Incorrect pH | TRPML1 activity is pH-dependent. Use an acidic pH in the pipette solution (to mimic the lysosomal lumen) to maximize channel activity.[3][9] |
Experimental Workflow: Whole-Endolysosome Patch-Clamp
Caption: Simplified workflow for whole-endolysosome patch-clamp experiments.
Western Blotting & Immunofluorescence
Question: My TRPML1 antibody is showing multiple bands on a Western blot or non-specific staining in immunofluorescence. How can I validate my antibody?
Answer:
Antibody validation is critical for obtaining reliable results. The specificity of commercially available TRPML1 antibodies can be variable.
Validation Strategies
| Validation Method | Description |
| Use of Knockout/Knockdown Cells | The most rigorous validation is to test the antibody on cell lysates or fixed cells from TRPML1 knockout or knockdown models. A specific antibody should show no signal in the absence of the target protein.[10][11] |
| Overexpression | Compare the signal in wild-type cells with cells overexpressing a tagged version of TRPML1. The antibody should detect a band at the correct molecular weight that is significantly stronger in the overexpressing cells.[10] |
| Multiple Antibodies | Use multiple antibodies that recognize different epitopes on the TRPML1 protein. Consistent results across different antibodies increase confidence in the findings. |
| Check Supplier Data | Carefully review the validation data provided by the antibody supplier. Look for evidence of testing in applications and species relevant to your experiment.[12] |
Antibody Validation Logic
Caption: Decision tree for validating TRPML1 antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of TRPML1?
TRPML1 is primarily localized to the membranes of late endosomes and lysosomes.[3][13] It contains di-leucine motifs that are essential for its trafficking to these organelles.[3]
Q2: What are the key activators and inhibitors of TRPML1?
-
Activators:
-
Inhibitors:
Q3: How does TRPML1 activation lead to a cytosolic calcium signal?
TRPML1 is a cation channel that, when activated, allows the efflux of ions, including Ca²⁺, from the lysosomal lumen into the cytosol.[3][13] This release of Ca²⁺ from the lysosomal store leads to a transient increase in cytosolic calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.[2]
TRPML1 Signaling Pathway
Caption: Activation of TRPML1 leads to lysosomal calcium release and downstream signaling.
Q4: Can issues with cell passage number affect my TRPML1 assays?
Yes, cell line stability can be affected by high passage numbers. This can lead to changes in protein expression levels, including TRPML1, and alterations in cellular signaling pathways. It is recommended to use cells within a defined low passage number range for consistent and reproducible results.
Q5: What are the expected outcomes of TRPML1 activation in different assays?
| Assay Type | Expected Outcome with TRPML1 Activation |
| Cytosolic Ca²⁺ Imaging | A robust, transient increase in cytosolic [Ca²⁺].[1] |
| Whole-Endolysosome Patch-Clamp | A characteristic outward rectifying current.[1] |
| Autophagy Flux Analysis | Increased levels of LC3-II, indicating an increase in autophagosomes.[1] TRPML1 activation can induce autophagosome biogenesis.[17] |
| Lysosomal Exocytosis | Increased release of lysosomal contents into the extracellular space.[3] |
Detailed Experimental Protocols
Protocol 1: Cytosolic Calcium Imaging using a Fluorescent Indicator
This protocol describes a standard method for measuring changes in cytosolic calcium concentration in response to a TRPML1 agonist using a fluorescent indicator like Fura-2.
Materials:
-
Wild-type (WT) and TRPML1-KO cells
-
Glass-bottom culture dishes
-
Fura-2 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose. Adjust to pH 7.4.
-
TRPML1 agonist (e.g., ML-SA1) and antagonist (e.g., ML-SI3) stock solutions in DMSO.
-
Ionomycin (B1663694) stock solution in DMSO.
Procedure:
-
Cell Seeding: Seed WT and TRPML1-KO cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply the TRPML1 agonist by adding it to the perfusion buffer at the desired final concentration.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
-
Controls:
-
At the end of each experiment, apply a calcium ionophore like ionomycin to obtain a maximum calcium response, confirming cell viability and dye responsiveness.
-
For antagonist experiments, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Protocol 2: TRPML1 Protein Expression and Purification
This protocol is a general guideline for the expression and purification of human TRPML1.[15]
Materials:
-
pEG BacMam vector containing Flag-tagged human TRPML1.
-
HEK293S GnTI⁻ cells.
-
Baculovirus for transduction.
-
Lysis Buffer (Buffer A): 20 mM HEPES pH 7.0, 150 mM NaCl, with protease inhibitors (1 mM PMSF, 5 µg/ml leupeptin, 5 µg/ml aprotinin).
-
Solubilization Buffer: Buffer A with 1% (w/v) lauryl maltose (B56501) neopentyl glycol (MNG).
-
Anti-Flag M2 affinity resin.
-
Wash Buffer: Buffer A with 0.01% (w/v) MNG.
-
Elution Buffer: Wash buffer with 0.15 mg/ml Flag peptide.
-
Size-exclusion chromatography column.
Procedure:
-
Protein Expression:
-
Transduce HEK293S GnTI⁻ cells with the TRPML1-encoding baculovirus.
-
Incubate at 37°C for 48 hours.
-
-
Cell Lysis:
-
Harvest the cells and disrupt them by sonication in ice-cold Buffer A.
-
Perform a low-speed centrifugation to pellet cell debris.
-
-
Solubilization:
-
Incubate the supernatant with Solubilization Buffer for 1 hour at 4°C with gentle agitation to solubilize membrane proteins.
-
Clarify the lysate by high-speed centrifugation.
-
-
Affinity Chromatography:
-
Incubate the clarified supernatant with anti-Flag M2 affinity resin.
-
Wash the resin extensively with Wash Buffer.
-
Elute the TRPML1 protein using the Elution Buffer.
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted protein by size-exclusion chromatography to separate correctly folded tetrameric TRPML1 from aggregates and contaminants.
-
Analyze the purified protein by SDS-PAGE.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. sophion.com [sophion.com]
- 8. sophion.com [sophion.com]
- 9. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 10. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Identification of TRPML1 agonists for the treatment of lysosomal-storage disorders | NIH Research Festival [researchfestival.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human TRPML1 channel structures in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of TRPML Modulators in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Transient Receptor Potential Mucolipin (TRPML) modulators in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with a TRPML agonist. What are the potential causes?
A1: Long-term cytotoxicity with TRPML agonists can stem from several factors. Firstly, sustained activation of TRPML channels can lead to dysregulation of intracellular calcium homeostasis. This can trigger downstream apoptotic pathways and induce mitochondrial dysfunction. Secondly, prolonged stimulation may lead to lysosomal stress and impaired lysosomal function, contributing to cell death. It is also crucial to consider off-target effects of the specific agonist used and to ensure the compound's stability in culture media over the duration of the experiment.
Q2: Can TRPML inhibitors also be cytotoxic in long-term studies?
A2: Yes, long-term inhibition of TRPML channels can also induce cytotoxicity. TRPML channels are crucial for lysosomal function, including trafficking and autophagy.[1] Prolonged inhibition can lead to the accumulation of toxic cellular waste, impaired lysosomal biogenesis, and ultimately, cell death. For instance, inhibition of TRPML1 has been shown to induce ferroptosis in some cancer cells.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of a TRPML modulator in my long-term assay?
A3: To distinguish between cytotoxicity (cell killing) and cytostasis (inhibition of proliferation), it is recommended to use multiple assay formats. A metabolic assay, such as an MTT or MTS assay, will show a decrease in signal for both effects. To specifically identify cytotoxicity, you should incorporate a direct measure of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay or a viability stain like trypan blue. For a more detailed analysis, assays that measure apoptosis (e.g., caspase activity assays) or necrosis can be employed.
Q4: What are the best practices for media and compound replenishment in long-term cytotoxicity studies with TRPML modulators?
A4: For multi-day experiments, it is crucial to maintain a consistent concentration of the TRPML modulator and adequate nutrients for the cells. A general best practice is to perform a partial or full media change every 2-3 days.[2][3] The fresh media should contain the TRPML modulator at the desired final concentration. This approach minimizes fluctuations in compound exposure and prevents nutrient depletion or the accumulation of toxic metabolic byproducts, which can confound the interpretation of cytotoxicity data.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background in cytotoxicity assay | Compound interference with assay chemistry | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. Consider using an alternative cytotoxicity assay with a different detection principle. |
| Microbial contamination | Regularly test cultures for mycoplasma and other contaminants. Discard any contaminated cultures and review sterile techniques. | |
| Inconsistent results between experiments | Variation in cell seeding density | Optimize and standardize the initial cell seeding density for each cell line and experiment duration. Ensure a homogenous cell suspension during plating.[5] |
| Inconsistent compound activity | Prepare fresh stock solutions of the TRPML modulator regularly. Aliquot and store stocks at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| Control cells become over-confluent before the end of the experiment | Initial seeding density is too high for the assay duration | Reduce the initial seeding density. Perform a growth curve analysis to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.[6] |
| Delayed cytotoxicity observed after several days of treatment | Accumulation of toxic metabolites | Increase the frequency of media changes to prevent the buildup of cellular waste products. |
| Compound degradation into a more toxic byproduct | Assess the stability of the TRPML modulator in your specific cell culture media over time using analytical methods if possible. | |
| Signs of lysosomal stress (e.g., enlarged lysosomes) | Disruption of lysosomal homeostasis by the TRPML modulator | Co-treat with lysosomotropic agents or autophagy modulators to investigate the mechanism. Use lysosomal-specific dyes to monitor lysosomal morphology and pH. Consider reducing the concentration of the TRPML modulator.[7][8] |
Quantitative Data on TRPML Modulator Cytotoxicity
The following tables summarize available data on the cytotoxicity of common TRPML modulators. It is important to note that IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly depending on the cell line, assay duration, and experimental conditions. Therefore, it is crucial to determine these values empirically for your specific experimental system.
Table 1: Cytotoxicity of TRPML Agonists
| Compound | Cell Line | Assay Duration | IC50 / CC50 | Reference |
| ML-SA1 | - | - | Data not readily available in long-term studies. Empirical determination is recommended. | |
| MK6-83 | - | - | Data not readily available in long-term studies. Empirical determination is recommended. |
Table 2: Cytotoxicity of TRPML Inhibitors
| Compound | Cell Line | Assay Duration | IC50 / CC50 | Reference |
| ML-SI1 | HEK293T (TRPML1 overexpressing) | Not specified | IC50 (TRPML1 inhibition) = 1.6 µM ((-)-trans-isomer) | [9] |
| GW405833 | MDA-MB-231 | 72 hours | IC50 ≈ 10 µM | [10] |
| GW405833 | UMR-106 | 72 hours | IC50 > 100 µM | [10] |
| Salinomycin | HEK293T (TRPML1 overexpressing) | Not specified | IC50 (TRPML1 current inhibition) = 3.45 ± 0.62 μM |
Experimental Protocols
Protocol: Long-Term (7-Day) Cytotoxicity Assay using MTT
This protocol provides a framework for assessing the long-term cytotoxicity of TRPML modulators. It is essential to optimize seeding density and compound concentrations for each specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TRPML modulator stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic cell growth for at least 7 days without over-confluence in control wells.[6] b. Seed cells in a 96-well plate at the optimized density in 100 µL of complete medium per well. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment (Day 1): a. Prepare serial dilutions of the TRPML modulator in complete medium. Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration). b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the TRPML modulator or vehicle control.
-
Media and Compound Replenishment (Day 3 and Day 5): a. Prepare fresh dilutions of the TRPML modulator in complete medium. b. Carefully aspirate the medium from each well and replace it with 100 µL of the corresponding fresh medium with compound or vehicle.[4]
-
MTT Assay (Day 7): a. After 7 days of incubation, carefully remove the medium from each well. b. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] c. Incubate the plate at 37°C for 3-4 hours, or until purple formazan (B1609692) crystals are visible. d. Add 150 µL of MTT solvent to each well. e. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11][12] f. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank (media only) wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Visualizations
Signaling Pathways
Caption: TRPML1-mTOR-TFEB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a 7-day cytotoxicity assay.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The spectrum of lysosomal stress and damage responses: from mechanosensing to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal stress response (LSR): Physiological importance and pathological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. MTT assay protocol | Abcam [abcam.com]
context-dependent effects of TRPML1 activation in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries for studying the context-dependent effects of TRPML1 activation in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is TRPML1 and what is its primary physiological role? A1: TRPML1 (Transient Receptor Potential Mucolipin 1) is a non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1] Its main function is to mediate the release of ions like calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺) from the lysosomal lumen into the cytosol. This ion release is critical for a wide range of cellular processes, including autophagy, lysosomal biogenesis and exocytosis, endosomal trafficking, and maintaining ionic homeostasis.[2][3]
Q2: Why does TRPML1 activation produce different effects in different cell lines, particularly in cancer? A2: The effects of TRPML1 activation are highly context-dependent, largely due to the specific cellular environment and the downstream signaling pathways that are active in a given cell type.
-
In most non-cancerous cells , TRPML1 activation is primarily linked to maintaining cellular homeostasis. It promotes the clearance of damaged organelles and protein aggregates through autophagy and lysosomal biogenesis, a process often mediated by the transcription factor TFEB.[4][5]
-
In cancer cells , TRPML1's role can be contradictory—acting as either a tumor promoter or suppressor. For instance, in triple-negative breast cancer (TNBC), TRPML1 promotes mTORC1 activity and ATP release, fueling tumor growth and invasion.[2][3] Conversely, in melanoma, TRPML1 can suppress mTORC1 signaling to reduce proteotoxic stress and in glioblastoma, its activation can induce autophagic cell death.[4][6] This variability depends on the cancer's genetic background and its reliance on specific metabolic pathways.[6]
Q3: What are the most common synthetic agonists for TRPML1, and how do they differ? A3: The most widely used synthetic agonists are ML-SA1, its more potent analog ML-SA5, and MK6-83.
-
Potency: ML-SA5 is significantly more potent than ML-SA1, with an EC₅₀ in the nanomolar range (e.g., ~285 nM in DMD myocytes), whereas ML-SA1's EC₅₀ is typically in the micromolar range (~10 µM).[7][8] MK6-83 also shows high potency, often comparable to or greater than ML-SA5 in direct channel activation assays.[9]
-
Specificity: While potent for TRPML1, some agonists can activate other TRPML isoforms. ML-SA1, for example, can activate TRPML2 and TRPML3, which should be considered when interpreting results.[7] It is always recommended to confirm the expression levels of all three TRPML isoforms in your experimental model.
Q4: How can I confirm that the effects I'm seeing from an agonist are specifically due to TRPML1 activation? A4: The gold-standard method is to use a TRPML1 knockout (KO) or knockdown (KD) cell line as a negative control.[1] If the agonist's effect (e.g., calcium release, increase in LC3-II) is truly on-target, it should be significantly diminished or completely absent in the TRPML1-KO/KD cells compared to wild-type (WT) cells.[1] This approach is crucial for distinguishing on-target activity from potential off-target effects.[1][10]
Q5: What is the relationship between TRPML1 activation and reactive oxygen species (ROS)? A5: TRPML1 and ROS share a complex, bidirectional relationship. TRPML1 can function as a ROS sensor; oxidants like H₂O₂ can directly activate the channel.[11][12] This activation triggers a Ca²⁺-TFEB signaling cascade that boosts lysosome biogenesis and mitophagy (the selective degradation of damaged mitochondria), which helps to clear the primary sources of excessive ROS.[5][13] Therefore, activating TRPML1 can be a protective response to mitigate oxidative stress.[5]
Troubleshooting Guides
Issue 1: No detectable cytosolic Ca²⁺ increase after applying a TRPML1 agonist.
| Possible Cause | Solution |
| Low Endogenous TRPML1 Expression | The cell line may express very low levels of TRPML1. Confirm MCOLN1 (the gene encoding TRPML1) mRNA or protein expression via qPCR or Western blot. Consider overexpressing TRPML1 if endogenous levels are insufficient.[1] |
| Agonist Degradation/Inactivity | Ensure the agonist (e.g., ML-SA5) stock has been stored correctly (typically at -20°C) and is not expired. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[1][14] |
| Suboptimal Assay Conditions | TRPML1 channel activity is sensitive to pH. Ensure the imaging buffer is at the optimal pH. The assay should be performed in a calcium-free buffer to ensure the signal originates from intracellular (lysosomal) stores, not from extracellular influx.[1] |
| Poor Calcium Indicator Loading | Inadequate loading of dyes like Fura-2 AM or dye compartmentalization into organelles other than the cytosol can lead to a weak signal. Verify loading efficiency and cytosolic localization using a fluorescence microscope. As a positive control, use a calcium ionophore (e.g., ionomycin) at the end of the experiment to elicit a maximal Ca²⁺ response and confirm the dye is functional.[1] |
Issue 2: Inconsistent results in autophagy (LC3-II turnover) assays.
| Possible Cause | Solution |
| Misinterpretation of Static LC3-II Levels | An increase in the LC3-II protein band on a Western blot can mean either an increase in autophagosome formation (autophagy induction) or a blockage in their degradation (autophagic flux arrest). TRPML1 activation has been reported to cause both, depending on the context.[15][16] |
| Solution: Always perform an LC3 turnover assay . Treat cells with the TRPML1 agonist in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine). If the agonist induces autophagy, the LC3-II level will be further increased in the presence of the inhibitor. If it blocks flux, there will be little to no change compared to the inhibitor alone.[16][17] | |
| Incorrect Inhibitor Concentration/Timing | Using lysosomal inhibitors at incorrect concentrations or for inappropriate durations can be toxic and confound results. |
| Solution: Titrate the lysosomal inhibitor to find the optimal concentration and time for your specific cell line that effectively blocks lysosomal degradation without causing excessive cell death. A typical treatment is for the last 2-4 hours of the agonist incubation.[9] |
Issue 3: Suspected off-target effects of a TRPML1 agonist.
| Possible Cause | Solution | | Agonist Interacting with Other Proteins | At higher concentrations, small molecules can have off-target effects. Some TRPML1 agonists are known to affect other TRPML channels or even have TRPML1-independent effects on calcium mobilization.[18][19] | | Solution 1 (Genetic): The most rigorous control is to replicate the experiment in a TRPML1-KO cell line. An on-target effect should be abolished.[1] | | Solution 2 (Pharmacological): Use a specific TRPML1 antagonist (e.g., ML-SI3) to see if it can block the effect of the agonist.[20] | | Solution 3 (Dose-Response): Perform a full dose-response curve in both WT and KO cells. A true on-target effect should show a significant rightward shift in potency (higher EC₅₀) in KO cells, ideally with the response completely abolished.[1] |
Quantitative Data Summary
Table 1: Potency (EC₅₀) of Common TRPML1 Agonists
| Agonist | Potency (EC₅₀) | Cell Type / System | pH | Notes | Reference(s) |
| ML-SA5 | ~285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | N/A | Measures endosomal TRPML1 current. | [7][8] |
| ML-SA5 | ~80 nM | Mouse Embryonic Fibroblasts (MEFs) | N/A | Based on TFE3 nuclear translocation assay. | [21] |
| ML-SA1 | ~10 µM (estimated) | HEK293 cells expressing TRPML1 | N/A | General estimate from multiple studies. | [7] |
| ML-SA1 | 9.7 µM | HEK293 cells (surface-expressing TRPML1) | 4.6 | Demonstrates pH sensitivity of the channel. | [22] |
| ML-SA1 | 15.3 µM | HEK293 cells (surface-expressing TRPML1) | 7.4 | Potency is reduced at neutral pH. | [22] |
| MK6-83 | 0.11 µM | Lysosomes from WT cells (planar patch-clamp) | N/A | Highly potent in direct channel activation assays. | [9] |
Note: EC₅₀ values can vary significantly based on the experimental system, cell line, assay type (e.g., patch clamp vs. calcium imaging), and conditions like pH.
Experimental Protocols
Protocol 1: Lysosomal Calcium Release Imaging using Fura-2 AM
This protocol measures changes in cytosolic calcium concentration originating from lysosomal stores following TRPML1 activation.
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Fura-2 AM (stock in anhydrous DMSO).
-
Pluronic F-127 (optional, aids dye loading).
-
Calcium-free imaging buffer (e.g., HBSS without Ca²⁺/Mg²⁺, supplemented with 1 mM EGTA).
-
TRPML1 agonist (e.g., ML-SA5) stock solution in DMSO.
-
Calcium ionophore (e.g., Ionomycin) for positive control.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (final concentration 1-5 µM) in the imaging buffer. Add Pluronic F-127 (final concentration ~0.02%) if needed to prevent dye precipitation.[23]
-
Wash cells once with the imaging buffer.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[1]
-
-
Washing and De-esterification:
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Acquire a stable baseline fluorescence by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collecting emission at ~510 nm. Record for 2-5 minutes.[1][24]
-
Add the TRPML1 agonist to the desired final concentration and continue recording for 5-10 minutes to capture the full calcium transient.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Normalize the response to the baseline reading (e.g., as F/F₀).
-
Compare the peak response between different conditions (e.g., WT vs. TRPML1-KO cells).[1]
-
Protocol 2: Autophagic Flux Measurement (LC3 Turnover Assay)
This protocol uses Western blotting to measure autophagic flux by quantifying the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Materials:
-
Cultured cells in multi-well plates.
-
TRPML1 agonist (e.g., ML-SA5, MK6-83).
-
Lysosomal inhibitor (e.g., Bafilomycin A1 [BafA1], 100-400 nM; or Chloroquine [CQ], 20-50 µM).
-
RIPA buffer with protease inhibitors.
-
Primary antibodies: anti-LC3, anti-p62 (optional), anti-Actin or anti-Tubulin (loading control).
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Treatment:
-
Set up four treatment groups: 1) Vehicle control, 2) Agonist only, 3) Lysosomal inhibitor only, 4) Agonist + Lysosomal inhibitor.
-
Treat cells with the TRPML1 agonist for the desired duration (e.g., 4, 8, or 24 hours).
-
For groups 3 and 4, add the lysosomal inhibitor (e.g., BafA1) for the last 2-4 hours of the agonist treatment.[9]
-
-
Protein Extraction and Western Blotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate.[16]
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is represented by the difference in LC3-II levels between the "Agonist + Inhibitor" group and the "Inhibitor only" group. An increase indicates the agonist is inducing autophagy.[17] A lack of difference suggests the agonist is blocking the flux at a late stage.[9]
-
Protocol 3: Endo-lysosomal Patch Clamp Electrophysiology
This advanced technique directly measures ion currents across the lysosomal membrane. It requires specialized equipment and expertise.
Materials:
-
Cells expressing TRPML1.
-
Vacuolin-1 (to enlarge lysosomes).
-
Patch clamp rig with amplifier and digitizer.
-
Low-resistance glass pipettes.
-
Intra-pipette (luminal) and bath (cytosolic) solutions with appropriate ion compositions.
Procedure:
-
Lysosome Enlargement:
-
Lysosome Isolation:
-
Gently rupture the plasma membrane of a selected cell using a patch pipette, releasing the enlarged organelles into the bath solution.[25]
-
-
Patching:
-
Recording:
-
Data Analysis:
-
Measure the current amplitude at specific voltages to generate current-voltage (I-V) curves.
-
Perform dose-response analysis to determine the agonist's EC₅₀.[9]
-
Visualizations: Signaling Pathways & Workflows
Caption: Canonical TRPML1-TFEB signaling pathway for autophagy and lysosomal biogenesis.
Caption: Context-dependent regulation of mTORC1 by TRPML1 in different cancer types.
Caption: Logical workflow for validating the on-target activity of a TRPML1 agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. The lysosomal TRPML1 channel regulates triple negative breast cancer development by promoting mTORC1 and purinergic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endolysosomal TRPMLs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. TRPML1 as a potential therapeutic target for triple-negative breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TRPML1 ameliorates seizures-related neuronal injury by regulating autophagy and lysosomal biogenesis via Ca2+/TFEB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. moodle2.units.it [moodle2.units.it]
- 25. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 26. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 28. benchchem.com [benchchem.com]
- 29. sophion.com [sophion.com]
Technical Support Center: Ensuring Brain Penetrance of TRPML1 Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when ensuring brain penetrance of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is TRPML1 and why is its modulation in the brain a therapeutic target?
Transient Receptor Potential Mucolipin 1 (TRPML1) is a non-selective cation channel primarily located on the membranes of late endosomes and lysosomes. It plays a crucial role in regulating lysosomal calcium homeostasis, which is vital for processes like autophagy, endocytosis, and exocytosis.[1][2][3] In the central nervous system (CNS), dysfunction of TRPML1 has been implicated in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as lysosomal storage disorders like Mucolipidosis type IV.[1][4][5][6] Modulating TRPML1 activity with agonists is being explored as a therapeutic strategy to enhance the clearance of toxic protein aggregates and restore cellular homeostasis in neurons.[5][6][7][8]
Q2: What are the main challenges in delivering TRPML1 modulators to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[9][10][11][12] Many potential therapeutic compounds, including TRPML1 modulators, fail to reach their intended target in the brain due to the BBB's physical barrier (tight junctions) and the presence of active efflux transporters that pump xenobiotics back into the bloodstream.[12][13][14][15][16]
Q3: What are the ideal physicochemical properties for a brain-penetrant TRPML1 modulator?
To enhance the likelihood of passive diffusion across the BBB, TRPML1 modulators should ideally possess a specific set of physicochemical properties. While there are no absolute rules, general guidelines for successful CNS drugs have been established.
Physicochemical Properties for Optimal Brain Exposure
| Property | Suggested Guideline | Rationale |
| Molecular Weight (MW) | < 450 Da[17] | Smaller molecules are more likely to pass through the tight junctions of the BBB. |
| Lipophilicity (ClogP) | 1 - 3 | A balance is crucial; too low and the compound won't partition into the lipid membranes of the BBB, too high and it may have poor solubility and high plasma protein binding. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better brain penetration as it reduces the number of hydrogen bonds that need to be broken to cross the BBB. |
| Hydrogen Bond Donors (HBD) | ≤ 3[17] | Fewer hydrogen bond donors reduce the interaction with the aqueous environment and facilitate membrane crossing. |
| Hydrogen Bond Acceptors (HBA) | ≤ 5[17] | Similar to HBD, fewer acceptors are generally preferred. |
| pKa | Basic pKa < 10 | Ionization state at physiological pH (7.4) is a critical determinant of membrane permeability. |
Troubleshooting Guide
Problem 1: Low Brain-to-Plasma Ratio (Kp) of my TRPML1 modulator.
A low Kp value indicates poor accumulation of the compound in the brain relative to the plasma.
Possible Causes & Solutions:
-
Poor Physicochemical Properties:
-
Troubleshooting: Re-evaluate the modulator's structure against the ideal physicochemical properties for CNS drugs (see table above).
-
Solution: Medicinal chemistry efforts can be employed to modify the structure to improve lipophilicity, reduce polar surface area, or decrease the number of hydrogen bond donors/acceptors.[9][10][11]
-
-
Active Efflux by Transporters:
-
Troubleshooting: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][13][14][15][16] In vitro assays using cell lines overexpressing these transporters can confirm this.
-
Solution 1 (Structural Modification): Modify the chemical structure to reduce its affinity for efflux transporters.
-
Solution 2 (Co-administration): In preclinical studies, co-administration with a known inhibitor of the specific efflux transporter can be used to confirm its role and enhance brain exposure. However, this approach has toxicity concerns for clinical applications.[18]
-
-
High Plasma Protein Binding:
-
Troubleshooting: A high degree of binding to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB.
-
Solution: Structural modifications can sometimes reduce plasma protein binding. It is the unbound concentration that is critical for brain penetration.
-
Problem 2: Inconsistent results in in vivo brain penetrance studies.
Variability in experimental outcomes can hinder the progress of a research program.
Possible Causes & Solutions:
-
Inadequate Experimental Protocol:
-
Troubleshooting: Review the experimental design for the assessment of brain penetrance. Ensure consistent dosing, sampling times, and tissue processing methods.
-
Solution: Standardize protocols for in situ brain perfusion or cassette dosing for pharmacokinetic studies to ensure reproducibility.
-
-
Metabolic Instability:
-
Troubleshooting: The TRPML1 modulator may be rapidly metabolized in the liver or at the BBB itself.
-
Solution: Conduct metabolic stability assays using liver microsomes or S9 fractions. Structural modifications can be made to block metabolically labile sites.
-
Experimental Protocols
1. In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.
Methodology:
-
Anesthetize the animal (typically a rat or mouse).
-
Expose the common carotid artery and external carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery.
-
Initiate perfusion with a buffered physiological saline solution containing the TRPML1 modulator at a known concentration.[19][20]
-
After a short perfusion period (e.g., 1-5 minutes), stop the perfusion and flush the cerebral vasculature with a drug-free solution to remove any compound remaining in the blood vessels.
-
Collect the brain tissue, homogenize, and analyze the concentration of the TRPML1 modulator using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
2. Cassette Dosing for Pharmacokinetic Analysis
This method allows for the simultaneous evaluation of the pharmacokinetic properties of multiple compounds.
Methodology:
-
Administer a cocktail of several TRPML1 modulators (the "cassette") to a group of animals, typically via intravenous or oral routes.
-
Collect blood and brain samples at various time points post-administration.
-
Process the plasma and brain homogenates.
-
Analyze the concentration of each compound in all samples using LC-MS/MS.
-
Calculate key pharmacokinetic parameters for each compound, including the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[21][22]
Visualizations
Signaling Pathway
Caption: TRPML1 agonist-mediated neuroprotection pathway.
Experimental Workflow
Caption: Iterative workflow for developing brain-penetrant TRPML1 modulators.
Logical Relationship
Caption: Key determinants for achieving brain penetrance of small molecules.
References
- 1. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between TRPML1 and p62 in Regulating Autophagosome-Lysosome Fusion and Impeding Neuroaxonal Dystrophy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Modulators of the TRPML1 Ion Channel - Haoxing Xu [grantome.com]
- 4. karger.com [karger.com]
- 5. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 6. Development of a Novel TRPML1 Activator for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 7. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 12. Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active Efflux across the Blood-Brain Barrier: Role of the Solute Carrier Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Efflux transporters in blood-brain interfaces of the developing brain [frontiersin.org]
- 15. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 21. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
Technical Support Center: Overcoming Poor Cell Permeability of Novel TRPML1 Compounds
Welcome to the technical support center for researchers developing novel TRPML1 (Transient Receptor Potential Mucolipin 1) modulators. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability encountered during the experimental phases of drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is TRPML1 and why is it a challenging drug target?
A1: TRPML1 is a non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2] It plays a crucial role in regulating various cellular processes, including autophagy, lysosomal biogenesis, and intracellular trafficking, by mediating the release of ions like Ca2+ and Zn2+ from the lysosome into the cytosol.[1][3][4] The subcellular localization of TRPML1 within the endolysosomal system presents a significant challenge for drug delivery, as novel compounds must traverse the plasma membrane and potentially other intracellular membranes to reach their target.
Q2: What are the typical physicochemical properties of compounds that lead to poor cell permeability when targeting TRPML1?
A2: While specific data for novel TRPML1 compounds is emerging, general principles of drug discovery suggest that poor permeability often arises from:
-
High Molecular Weight: Larger molecules face greater difficulty in passive diffusion across lipid bilayers.
-
Poor Lipophilicity: Compounds that are either too hydrophilic or too lipophilic tend to have poor permeability. A balanced partition coefficient (logP) is often desirable.
-
High Polar Surface Area (PSA): A large PSA, often due to an excess of hydrogen bond donors and acceptors, can hinder membrane passage.
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Poor Aqueous Solubility: Low solubility can limit the concentration of the compound available at the cell surface for absorption. For instance, the known TRPML1 agonist, ML-SA1, has been noted for its poor water solubility.[5]
Q3: How does the subcellular localization of TRPML1 impact the assessment of compound efficacy?
A3: Since TRPML1 is located on intracellular organelles, a compound's ability to reach these compartments is paramount. Low permeability can lead to an underestimation of a compound's true potency in cell-based assays. Therefore, it is crucial to distinguish between a lack of intrinsic activity and a failure to reach the target.
Troubleshooting Guide: Addressing Poor Cell Permeability
This guide provides a systematic approach to diagnosing and resolving issues related to the poor cell permeability of your novel TRPML1 compounds.
Problem 1: Low or no activity of the compound in cell-based assays.
Possible Cause: The compound is not reaching the intracellular TRPML1 channel.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Characterize the compound's solubility, lipophilicity (LogP/LogD), and polar surface area (PSA).
-
Compare these properties to established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five) as a preliminary screen.
-
-
Conduct Permeability Assays:
-
Perform in vitro permeability assays to quantify the compound's ability to cross a cell monolayer.
-
Start with a simple, high-throughput assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Progress to cell-based assays like the Caco-2 or MDCK permeability assays to evaluate both passive and active transport mechanisms.
-
-
Employ Permeability Enhancers (with caution):
-
In initial mechanistic studies, transiently increasing membrane permeability can help determine if the compound has intrinsic activity.
-
A brief pre-treatment with a low concentration of a mild detergent or a solvent like DMSO can be used. This is not a long-term solution but a diagnostic tool.
-
Problem 2: Compound shows good passive diffusion in PAMPA but low permeability in Caco-2 assays.
Possible Cause: The compound is a substrate for efflux transporters.
Troubleshooting Steps:
-
Conduct Bidirectional Caco-2 Assay:
-
Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
-
Use Efflux Pump Inhibitors:
-
Co-incubate the compound with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if permeability improves.
-
Problem 3: Compound has confirmed low permeability.
Possible Solutions:
-
Structural Modification (Lead Optimization):
-
Reduce Hydrogen Bonds: Modify the molecule to decrease the number of hydrogen bond donors and acceptors, thereby lowering the PSA.
-
Optimize Lipophilicity: Systematically alter substituents to achieve a more favorable logP value.
-
Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can facilitate cellular uptake.
-
Quantitative Data Summary
The following tables summarize key parameters for assessing cell permeability.
Table 1: Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays
| Papp (x 10-6 cm/s) | Permeability Classification | Expected Oral Absorption in Humans |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Table 2: Common Efflux Pump Inhibitors for in vitro Assays
| Efflux Pump | Inhibitor | Typical Concentration |
| P-glycoprotein (P-gp/MDR1) | Verapamil | 10 - 100 µM |
| Breast Cancer Resistance Protein (BCRP) | Ko143 | 1 - 10 µM |
| Multidrug Resistance-associated Proteins (MRPs) | MK-571 | 10 - 50 µM |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of a novel TRPML1 compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ inserts in a 24-well plate.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values above 250 Ω·cm² are generally considered acceptable.
-
Perform a Lucifer Yellow rejection test to assess paracellular permeability.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from both compartments at the end of the incubation.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Repeat the transport experiment but add the test compound to the basolateral (B) side and collect from the apical (A) side.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Visualizations
Signaling Pathways
Caption: Simplified TRPML1 signaling pathway in lysosomal function and autophagy.
Experimental Workflows
Caption: Troubleshooting workflow for addressing poor cell permeability.
Logical Relationships
Caption: Factors influencing the cell permeability of novel compounds.
References
- 1. TRPML1: an ion channel in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of the mammalian endo-lysosomal TRPML1 channel elucidate the combined regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCOLN1/TRPML1 in the lysosome: a promising target for autophagy modulation in diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of TRPML1 Mutations on Zinc and Calcium Permeability in MLIV | University of Denver [du.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Confirming On-Target Activity of TRPML1 Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the on-target activity of TRPML1 modulators.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm my compound is modulating TRPML1?
A1: The initial and most direct method to assess the on-target activity of a TRPML1 modulator is through patch-clamp electrophysiology. This technique directly measures the ion channel's activity. You can perform whole-cell recordings on cells overexpressing a plasma membrane-targeted TRPML1 mutant (TRPML1-4A) or, for a more physiologically relevant context, conduct endo-lysosomal patch clamp on isolated lysosomes.[1][2][3]
Q2: My compound shows activity in a primary screen, but how do I ensure it's TRPML1-specific?
A2: The gold standard for confirming specificity is to use a TRPML1 knockout (KO) cell line.[4] If your compound's effect is genuinely mediated by TRPML1, the observed cellular response should be significantly diminished or completely absent in the KO cells compared to wild-type (WT) cells.[4]
Q3: I'm observing a response in TRPML1 KO cells. What could be the reason?
A3: Observing a response in KO cells suggests potential off-target effects. Several factors could be at play:
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Compensation by other channels: High concentrations of your modulator might activate other TRPML isoforms like TRPML2 or TRPML3, if expressed in your cell line.[4]
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True off-target effect: The compound may be interacting with other unrelated cellular targets.[4]
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Incomplete knockout: A small amount of residual TRPML1 protein could still elicit a dampened response.[4] It is crucial to perform a dose-response curve in both WT and KO cells to investigate these possibilities.[4]
Q4: What are the expected downstream cellular effects of TRPML1 activation?
A4: Activation of TRPML1, a lysosomal cation channel, is expected to trigger a cascade of downstream events. The primary event is the release of Ca2+ from the lysosome into the cytosol.[5][6] This localized Ca2+ signal can then lead to:
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Activation of calcineurin and subsequent dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5]
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Enhanced clearance of substrates through autophagy and lysosomal exocytosis.[9][10]
Q5: How can I measure changes in lysosomal Ca2+ specifically?
A5: To specifically measure Ca2+ release from lysosomes, you can use genetically encoded calcium indicators (GECIs) targeted to the lysosome or the cytosolic face of the lysosomal membrane. For instance, GCaMP3 fused to TRPML1 (GCaMP3-ML1) allows for direct measurement of Ca2+ release through the channel.[13][14] Alternatively, cytosolic calcium imaging with dyes like Fluo-4 AM can be used, but care must be taken to isolate the lysosomal contribution, often by performing experiments in Ca2+-free medium to prevent influx from the extracellular space.[6]
Troubleshooting Guides
Patch-Clamp Electrophysiology
Issue: Low success rate in obtaining high-resistance seals on isolated lysosomes.
-
Possible Cause: Lysosomes are small and fragile.
-
Troubleshooting Tip: Use fire-polished glass pipettes with a small diameter. To facilitate patching, you can enlarge the lysosomes by pre-incubating the cells with vacuolin-1 (B1683467) for at least 2 hours.[2] Visualizing the acidic lysosomes with Neutral Red can also aid in targeting.[2]
Issue: No current is observed even with a known TRPML1 agonist.
-
Possible Cause: Low channel expression or incorrect voltage protocol.
-
Troubleshooting Tip: If using an inducible expression system, ensure that cells have been treated with the inducing agent (e.g., doxycycline) for 24-48 hours prior to the experiment.[1][5] Use a voltage ramp protocol (e.g., -140 mV to +60 mV) to elicit characteristic TRPML1 currents, which show pronounced inward rectification.[15]
Calcium Imaging
Issue: High background fluorescence or inconsistent results.
-
Possible Cause: Incomplete hydrolysis of the AM ester form of the calcium dye or dye leakage.
-
Troubleshooting Tip: Ensure cells are incubated with the dye for the appropriate time and temperature to allow for complete de-esterification. After loading, allow cells to rest in dye-free media to ensure the dye is trapped intracellularly.
Issue: The observed calcium signal is not from lysosomes.
-
Possible Cause: Calcium release from other intracellular stores like the endoplasmic reticulum (ER).
-
Troubleshooting Tip: To confirm the lysosomal origin of the Ca2+ signal, you can deplete ER calcium stores using an inhibitor like cyclopiazonic acid (CPA) before applying your TRPML1 modulator.[16] Additionally, pre-treatment with Glycyl-L-phenylalanine 2-naphthylamide (GPN), which selectively permeabilizes lysosomal membranes, should abolish the agonist-induced calcium release.[16]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (for plasma membrane-expressed TRPML1)
-
Cell Preparation: Culture HEK293 cells stably expressing a plasma membrane-targeted TRPML1 mutant (e.g., TRPML1-4A, where dileucine sorting motifs are mutated).[1][17] If using an inducible system, add doxycycline (B596269) (0.25-1 µg/ml) 24-48 hours before the experiment.[1]
-
Solutions:
-
External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.[5]
-
Internal Solution (pH 7.2): 140 mM K-gluconate, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA.
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber.
-
Establish a whole-cell configuration using a patch-clamp amplifier.
-
Hold the membrane potential at a holding potential (e.g., 0 mV).
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV or -140 mV to +60 mV) to elicit currents.[5][15]
-
Record baseline currents and then perfuse the cells with the TRPML1 modulator to record agonist-activated currents.
-
Lysosomal Calcium Mobilization Assay
-
Cell Plating: Seed TRPML1-expressing cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[6]
-
Dye Loading: Load cells with a cell-permeable fluorescent Ca2+ indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.[6]
-
Assay:
Lysosomal pH Measurement
-
Probe Loading: Load cells with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as LysoSensor Yellow/Blue or FITC-dextran.[18]
-
Imaging: Acquire fluorescence images at two different emission wavelengths.
-
Analysis: The ratio of the fluorescence intensities at the two wavelengths is used to determine the lysosomal pH by comparing it to a standard curve. A decrease in the ratio typically indicates acidification.
Quantitative Data Summary
| Compound | Cell Line | Assay Platform | EC50 | pH | Reference |
| ML-SA5 | HEK-TRPML1-4A | Automated Patch Clamp (Qube) | ~0.5 µM | 7.4 | [5] |
| ML-SA5 | Inducible TRPML1 cell line | Automated Patch Clamp | 3.4 µM | Not Specified | [5] |
| ML-SA1 | TRPML1-L/A | Electrophysiology | 9.7 µM | 4.6 | [6] |
| ML-SA5 | HEK-TRPML1-4A | Manual & Automated Patch Clamp | Lower at pH 5.0 vs 7.4 | 5.0 vs 7.4 | [5] |
Visualizations
Caption: Signaling pathway of TRPML1 activation leading to autophagy and substrate clearance.
Caption: Experimental workflow for confirming the on-target activity of a TRPML1 modulator.
Caption: Logic diagram for troubleshooting unexpected activity in TRPML1 knockout cells.
References
- 1. Development of TRPML1-4A assays [metrionbiosciences.com]
- 2. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TRP-ML1 regulates lysosomal pH and acidic lysosomal lipid hydrolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. TRPML1-Dependent Processes as Therapeutic Targets | Basicmedical Key [basicmedicalkey.com]
- 11. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPML1 as a potential therapeutic target for triple-negative breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of TRPML1 channel activity and inflammatory exosome release by endogenously produced reactive oxygen species in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sophion.com [sophion.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with TRPML modulator 1 in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of TRPML1 modulator instability in my experiments?
A1: The most common indicators of modulator instability include a gradual or sudden loss of expected biological activity, leading to reduced efficacy in functional assays (e.g., decreased Ca2+ release or impaired autophagy). Other signs can be a lack of reproducibility between experiments, or visible changes in the solution, such as precipitation or color change.
Q2: What are the general recommendations for storing TRPML1 modulator stock solutions?
A2: While specific storage conditions can vary by compound, a general best practice is to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to consult the manufacturer's datasheet for specific storage recommendations for each modulator.
Q3: How sensitive are TRPML1 channels to pH, and how might this affect my experiments?
A3: TRPML1 channel activity is highly dependent on pH. The channel exhibits maximum activity at an acidic pH of approximately 4.6, which is similar to the luminal pH of lysosomes.[1][2] If your experimental buffer has a pH outside of this optimal range, you may observe reduced modulator efficacy, which could be misinterpreted as instability.
Q4: Can the lipid composition of my cellular model affect the apparent activity of TRPML1 modulators?
A4: Yes, the lipid environment can significantly impact TRPML1 function. The channel's activity is modulated by phosphoinositides, such as PI(3,5)P2.[3] Moreover, an accumulation of certain lipids, like sphingomyelins, can inhibit TRPML1 channel activity.[4] This is a critical consideration in cellular models of lipid storage diseases where the lipid composition of lysosomal membranes is altered.
Troubleshooting Guides
Issue 1: My TRPML1 agonist (e.g., ML-SA1) is showing diminished or no activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from powder. Minimize freeze-thaw cycles by storing in single-use aliquots. |
| Instability in working solution | Prepare working solutions fresh for each experiment. Assess the modulator's stability in your specific experimental buffer over the time course of your experiment (see Protocol for Assessing Modulator Stability in Solution). |
| Incorrect pH of experimental buffer | Verify that the pH of your buffer system is compatible with optimal TRPML1 activity (around pH 4.6 for direct channel studies, or physiological pH for cellular assays where lysosomal pH is maintained by the cell).[1] |
| Cellular factors | Ensure that the cells are healthy and express sufficient levels of TRPML1. Consider that the cellular lipid environment may be affecting channel function.[4] |
| Precipitation of the modulator | Visually inspect the solution for any precipitate. Determine the solubility of the modulator in your experimental buffer. If solubility is an issue, consider using a different solvent or a lower concentration. |
Issue 2: I am observing high variability and poor reproducibility in my experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent modulator concentration | Ensure accurate and consistent dilution of the stock solution for each experiment. Calibrate pipettes regularly. |
| Differential degradation between experiments | Prepare fresh working solutions for each replicate experiment. Avoid using leftover working solutions from previous experiments. |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, density, and growth conditions, as these can affect TRPML1 expression and the cellular environment. |
| Freeze-thaw cycles of stock solution | Prepare new aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for commonly used TRPML1 modulators. Note that comprehensive stability data in various solutions is not always readily available, and it is recommended to perform stability testing in your specific experimental system.
| Modulator | Type | Common Working Concentration | Optimal pH for Activity |
| ML-SA1 | Agonist | 10-20 µM[1][5] | Acidic (e.g., 4.6)[1] |
| ML-SA5 | Agonist | 10 µM[6] | Not specified, likely acidic |
| Rapamycin | Agonist (mTOR-independent) | Varies by application[3] | Not specified |
| ML-SI3 | Antagonist | 10-20 µM[7][8] | Not specified |
| Verapamil | Antagonist/Inhibitor | 1 µM[2] | Not specified |
Experimental Protocols
Protocol for Preparing and Storing TRPML1 Modulator Stock Solutions
-
Consult Datasheet: Always begin by reviewing the manufacturer's datasheet for specific instructions on solubility and storage.
-
Solvent Selection: Dissolve the modulator in a high-purity solvent, typically DMSO, to a high concentration (e.g., 10-20 mM).
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot and dilute it to the final working concentration in your experimental buffer. Mix thoroughly by vortexing. Prepare this working solution fresh and do not store it for later use.
Protocol for Assessing Modulator Stability in Solution
This protocol provides a general framework for testing the stability of a TRPML1 modulator in your experimental buffer using a functional readout.
-
Prepare Modulator Solution: Prepare a solution of the TRPML1 modulator in your experimental buffer at the final working concentration.
-
Time Points: Aliquot the solution and incubate it at the temperature of your experiment (e.g., 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours). The 0-hour time point will serve as your positive control.
-
Functional Assay: At each time point, use the incubated modulator solution in your standard functional assay (e.g., a Ca2+ release assay using a fluorescent indicator like Fura-2 or GCaMP).
-
Data Analysis: Measure the response (e.g., change in fluorescence) for each time point. A significant decrease in the response over time indicates instability of the modulator in your buffer.
-
Control: As a control, prepare a fresh solution of the modulator at each time point and compare its activity to the incubated solution.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified TRPML1 signaling pathway.[6]
Caption: Workflow for assessing modulator stability.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
variability in commercial TRPML1 antibody batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and validation of commercial Transient Receptor Potential Mucolipin 1 (TRPML1) antibodies. Given the documented variability among different antibody batches, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability among different commercial TRPML1 antibody batches?
A1: Variability in commercial TRPML1 antibodies is a known issue stemming from several factors.[1][2] TRPML1 is a multi-pass transmembrane protein, which makes it a challenging antigen for antibody production and validation.[3][4][5] Key reasons for variability include:
-
Different Immunogens: Manufacturers may use different portions of the TRPML1 protein (e.g., full-length protein, peptide fragments) as immunogens, leading to antibodies that recognize different epitopes.
-
Lot-to-Lot Inconsistency: Polyclonal antibodies, by nature, can have significant lot-to-lot variation due to differences in the immune response of host animals.[6][7] Monoclonal antibodies can also exhibit variability due to issues like hybridoma instability.[6]
-
Lack of Rigorous Validation: Not all commercial antibodies undergo stringent validation for specificity and performance in various applications.[8] This is particularly challenging for membrane proteins like TRPML1.[3]
-
Post-Translational Modifications: TRPML1 can undergo post-translational modifications, and different antibody batches may have varying abilities to recognize these modified forms.
Q2: What are the common problems encountered when using commercial TRPML1 antibodies?
A2: Researchers frequently report the following issues with commercial TRPML1 antibodies:
-
Non-specific bands in Western Blotting: This is one of the most common problems, where the antibody detects proteins other than TRPML1, leading to confusing and unreliable results.[1]
-
High background in immunofluorescence (IF): Non-specific binding of the antibody can cause high background fluorescence, obscuring the true localization of TRPML1.
-
Failure to detect the protein: Some antibodies may have low affinity or may not be suitable for the chosen application, resulting in a weak or absent signal.
-
Inconsistent results between experiments: Lot-to-lot variability can lead to a lack of reproducibility in your findings.[6]
Q3: How can I validate a new batch of a TRPML1 antibody in my lab?
A3: It is crucial to validate each new antibody lot in your specific experimental setup.[9] A general workflow for antibody validation is essential. Key validation steps include:
-
Western Blotting: Use positive and negative controls. A positive control could be a cell line known to express TRPML1 or a lysate from cells overexpressing TRPML1. A negative control could be a lysate from TRPML1 knockout cells.[6]
-
Immunofluorescence (IF): Assess the subcellular localization of the signal. TRPML1 is primarily localized to late endosomes and lysosomes. The observed staining pattern should be consistent with this localization.
-
Immunoprecipitation (IP): Verify that the antibody can pull down the target protein, which can then be detected by Western blotting.
-
Orthogonal Validation: Compare the antibody-based results with data from a non-antibody-based method, such as mass spectrometry or RT-qPCR to confirm TRPML1 expression in your samples.[6]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loading. | Load at least 20-30 µg of total protein per lane.[10] Consider using an enrichment step for low-abundance proteins. |
| Poor antibody-antigen binding. | Optimize antibody dilution. Increase incubation time (e.g., overnight at 4°C).[10] | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining.[11] For large proteins like TRPML1, ensure adequate transfer time and appropriate membrane type. | |
| Antibody inactivity. | Use a fresh aliquot of the antibody. Avoid repeated freeze-thaw cycles.[6] | |
| Multiple Non-Specific Bands | High antibody concentration. | Titrate the primary antibody to find the optimal concentration that gives a specific signal with minimal background. |
| Non-specific antibody binding. | Increase the stringency of the washing steps.[11] Use a different blocking buffer (e.g., 5% BSA instead of milk). | |
| Sample degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature.[1] Ensure the blocking agent is fresh. |
| Contaminated buffers. | Use freshly prepared buffers. Filter buffers to remove any precipitates. | |
| Membrane dried out. | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps.[12] Include a blocking step with serum from the same species as the secondary antibody. |
| High antibody concentration. | Perform a titration of the primary and secondary antibodies to determine the optimal dilutions. | |
| Autofluorescence. | Use a mounting medium with an anti-fade reagent. If a significant issue, consider using a different fluorophore. | |
| Weak or No Signal | Low antigen expression. | Use a cell line known to express high levels of TRPML1 as a positive control. |
| Inadequate fixation/permeabilization. | Optimize fixation and permeabilization conditions for your specific cell type and the TRPML1 epitope. | |
| Incorrect antibody storage. | Store antibodies at the recommended temperature and protect fluorescently-conjugated antibodies from light.[7] | |
| Incorrect Subcellular Localization | Antibody cross-reactivity. | Validate the antibody with a negative control (e.g., TRPML1 knockout cells). The staining pattern should be absent in the negative control. |
| Over-fixation. | Excessive fixation can mask the epitope. Try reducing the fixation time or using a different fixation method. |
Quantitative Data Summary
Disclaimer: The following table presents a hypothetical comparison of different commercial TRPML1 antibody batches based on commonly observed issues. This data is for illustrative purposes to guide researchers in their antibody selection and validation process and does not represent a direct experimental comparison of specific commercial products.
| Antibody Batch | Application | Observed Performance | Signal-to-Noise Ratio | Specificity Issues | Lot-to-Lot Consistency |
| Hypothetical Batch A (Polyclonal) | Western Blot | Strong band at expected MW (~65 kDa) | High | Minor non-specific bands observed | Variable |
| Immunofluorescence | Punctate cytoplasmic staining | Moderate | Some diffuse background staining | Variable | |
| Hypothetical Batch B (Monoclonal) | Western Blot | Clean band at expected MW | Very High | None observed | High |
| Immunofluorescence | Specific lysosomal staining | High | Minimal background | High | |
| Hypothetical Batch C (Polyclonal) | Western Blot | Weak band, multiple non-specific bands | Low | Significant non-specific bands | Low |
| Immunofluorescence | High background, no clear localization | Very Low | High non-specific binding | Low |
Experimental Protocols
Western Blotting Protocol for TRPML1
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary TRPML1 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunofluorescence Protocol for TRPML1
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to ~70% confluency.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block with 1% BSA and 10% normal goat serum in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary TRPML1 antibody (at the optimized dilution) in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
Caption: TRPML1 Signaling Pathway.
Caption: General Antibody Validation Workflow.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Systematic screens for proteins that interact with the mucolipidosis type IV protein TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
challenges in reproducing TRPML1 modulator experiment results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in reproducing experimental results with TRPML1 modulators.
Troubleshooting Guides
This section addresses common problems encountered during TRPML1 modulator experiments, offering step-by-step solutions to identify and resolve them.
Issue 1: TRPML1 agonist (e.g., ML-SA5) fails to elicit a calcium signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Integrity | Ensure the TRPML1 agonist stock solution is fresh and has been stored correctly to prevent degradation.[1] Prepare fresh dilutions for each experiment.[1] |
| Low TRPML1 Expression | Confirm MCOLN1 mRNA or protein expression in your cell line using qPCR or Western blot.[1] Some cell lines may have very low endogenous levels of TRPML1.[1] |
| Suboptimal Assay Conditions | TRPML1 channel activity is sensitive to pH; ensure your buffer conditions are optimal and consistent.[1][2] |
| Calcium Indicator Issues | Inadequate loading of the calcium indicator dye (e.g., Fura-2) or excessive dye compartmentalization can result in a poor signal.[1] Verify loading efficiency with a positive control, such as a calcium ionophore (e.g., Ionomycin).[1] |
| Lysosomal Health | Lysosomal lipid accumulation can inhibit TRPML1 channel activity. Consider the health and state of the lysosomes in your cell model.[3][4] |
Issue 2: Inconsistent results with TRPML1 inhibitors (e.g., ML-SI3).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pre-incubation Time | Ensure adequate pre-incubation time with the inhibitor to allow for target engagement before adding the agonist. |
| Inhibitor Specificity | Be aware that some inhibitors may have off-target effects or inhibit other TRPML isoforms.[5] Use TRPML1 knockout/knockdown cells to confirm that the inhibitor's effect is on-target. |
| Competitive Inhibition | The concentration of the agonist used can impact the apparent efficacy of a competitive inhibitor. Perform concentration-response curves to characterize the inhibition. |
Issue 3: Difficulty in reproducing patch-clamp electrophysiology data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Channel Localization | Wild-type TRPML1 is primarily localized to late endosomes and lysosomes, making it difficult to study with standard whole-cell patch clamp.[3][6] Consider using a TRPML1 mutant (e.g., TRPML1-4A) that is trafficked to the plasma membrane.[2][7] |
| Recording Conditions | The ionic composition of the pipette and bath solutions, as well as the voltage protocol, can significantly impact the recorded currents. Maintain consistent conditions.[5][7] |
| Whole-Endolysosome Patch Clamp | This technique is challenging. It requires cell treatment to enlarge endolysosomes (e.g., with vacuolin-1) and mechanical extraction of the organelles.[8] |
| Seal Resistance | In activated TRPML1 channels that conduct current over the entire voltage spectrum, correctly determining seal resistance can be difficult.[9] Consider alternative quality control filters based on inward rectification.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the typical effective concentrations for ML-SA5 and ML-SI3?
A1: The effective concentrations can vary depending on the cell type and experimental conditions. However, here are some reported values:
| Compound | Target(s) | Action | EC₅₀ / IC₅₀ |
| ML-SA5 | TRPML1 | Agonist | EC₅₀: 285 nM[5] |
| ML-SI3 | TRPML1, TRPML2 | Antagonist | IC₅₀ values vary; often used at 10-20 µM[5] |
Q2: How can I confirm that the observed effects of a modulator are specific to TRPML1?
A2: The most rigorous method is to use TRPML1 knockout (KO) or knockdown (KD) cells. A true on-target effect should be significantly reduced or completely abolished in these cells compared to wild-type controls.[1]
Q3: My TRPML1 KO cells still show a small response to a high concentration of agonist. What could be the reason?
A3: This could be due to several factors:
-
Incomplete Knockout: Verify the knockout efficiency at the protein level using Western blot. Residual TRPML1 protein might lead to a dampened response.[1]
-
Compensation by Other Channels: High concentrations of some agonists might activate other TRPML isoforms (TRPML2, TRPML3) if they are expressed in your cell line.[1]
Q4: What is the role of pH in TRPML1 channel activity?
A4: TRPML1 activity is pH-sensitive. Acidic pH, similar to the lysosomal lumen, has been shown to increase the potency of agonists like ML-SA5.[2] Maintaining a consistent pH in your experimental buffers is crucial for reproducibility.
Q5: Are there known issues with TRPML1 antibodies?
A5: Yes, variability and lack of specificity with available TRPML1 antibodies have been reported, which can make it challenging to determine TRPML1 protein expression and localization reliably.[10] It is advisable to validate antibodies carefully.
Experimental Protocols
Protocol 1: Lysosomal Calcium Release Imaging
This protocol describes a standard method for measuring changes in cytosolic calcium concentration in response to a TRPML1 agonist using a fluorescent indicator.[1]
-
Cell Plating: Seed wild-type and TRPML1-KO cells onto glass-bottom imaging dishes 24-48 hours before the experiment to achieve 70-80% confluency.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution (e.g., HBSS) buffered with HEPES. The buffer should be free of extracellular calcium to focus on intracellular calcium release.[1][5]
-
Incubation: Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the calcium-free buffer to remove excess dye.
-
Imaging:
-
Perform live-cell imaging using a fluorescence microscope.
-
Allow cells to equilibrate for 5 minutes.
-
Establish a stable baseline fluorescence by recording images every 2-5 seconds for 2-5 minutes.[1]
-
Add the TRPML1 agonist (e.g., ML-SA5 to a final concentration of 1-10 µM) and continue recording for at least 5-10 minutes.[1]
-
For inhibition studies, pre-treat cells with the antagonist (e.g., 10 µM ML-SI3) for 10-20 minutes before adding the agonist.[5]
-
As a positive control, add a calcium ionophore like ionomycin (B1663694) at the end of the experiment to determine the maximum fluorescence signal.[1]
-
-
Data Analysis:
-
Calculate the fluorescence ratio (e.g., F340/F380 for Fura-2) for each cell.
-
Normalize the response to the baseline reading.
-
Compare the peak response between different conditions (e.g., wild-type vs. KO, agonist alone vs. agonist + inhibitor).
-
Protocol 2: Autophagy Flux Assay by Western Blot for LC3
This method assesses the impact of TRPML1 modulation on autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II.[5]
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the TRPML1 modulator (e.g., 5 µM ML-SA5) with or without an inhibitor (e.g., 20 µM ML-SI3) for a specified duration (e.g., 4 hours).[5]
-
Include a control group treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II and assess autophagic flux.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to the loading control is used as an indicator of autophagosome formation.
Visualizations
Caption: TRPML1 signaling pathway activated by an agonist.
Caption: Experimental workflow for calcium imaging assay.
Caption: Troubleshooting logic for a failed calcium assay.
References
- 1. benchchem.com [benchchem.com]
- 2. metrionbiosciences.com [metrionbiosciences.com]
- 3. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. TRPMLs: in sickness and in health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sophion.com [sophion.com]
- 10. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: TRPML1 Agonist Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response curve analysis of Transient Receptor Potential Mucolipin 1 (TRPML1) agonists.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying TRPML1 agonists?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or agonist and the magnitude of the biological response. For TRPML1 agonists, these curves are crucial for determining key pharmacological parameters such as potency (EC50) and efficacy (Emax), which helps in characterizing and comparing different compounds.[1][2]
Q2: What are the common assays used to generate dose-response curves for TRPML1 agonists?
The two most common methods are:
-
Calcium Imaging Assays: These assays measure the increase in intracellular calcium ([Ca2+]i) following the activation of TRPML1 channels, which are primarily located on lysosomal membranes.[3][4][5] The release of Ca2+ from lysosomes into the cytoplasm is detected using fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM.[3][4]
-
Patch-Clamp Electrophysiology: This technique directly measures the ion currents flowing through TRPML1 channels upon agonist application.[6][7] It is considered the gold standard for studying ion channel activity and can be performed in various configurations, including whole-cell and whole-lysosome recordings.[6][7][8]
Q3: What are some common synthetic agonists for TRPML1?
Commonly used synthetic agonists for TRPML1 include ML-SA1 and ML-SA5.[4][5] ML-SA5 is reported to be more potent than ML-SA1.[4][5][6]
Q4: Why am I observing a weak or no response to the TRPML1 agonist?
Several factors could contribute to a weak or absent response:
-
Low TRPML1 Expression: The cell line used may have low endogenous expression of TRPML1. Consider using a cell line known to express TRPML1 or a system with overexpression of the channel.[7]
-
Suboptimal Agonist Concentration: The agonist concentrations used may be too low to elicit a response. Ensure that the concentration range is appropriate for the specific agonist's known potency.
-
Incorrect pH: TRPML1 channel activity is sensitive to pH. The potency of agonists like ML-SA5 is enhanced in acidic conditions, mimicking the lysosomal environment.[6][9] Ensure your experimental buffer pH is optimal for your assay.
-
Agonist Degradation: Ensure the agonist is properly stored and handled to prevent degradation. Prepare fresh working solutions for each experiment.
-
Cell Health: Poor cell health can lead to a diminished response. Ensure cells are healthy and not over-confluent.
Q5: My dose-response curve has a very steep or shallow slope (Hill slope not equal to 1). What does this indicate?
The Hill slope, or slope factor, describes the steepness of the curve.[2]
-
A Hill slope greater than 1 may suggest positive cooperativity, where the binding of one agonist molecule facilitates the binding of others.
-
A Hill slope less than 1 could indicate negative cooperativity or the presence of multiple binding sites with different affinities.
-
It's also possible that the model used for curve fitting is not appropriate for the data.[10]
Q6: Why is there high variability between my replicate experiments?
High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure uniform cell density across all wells of your plate.[3]
-
Variable Channel Expression: In transient transfection systems, there can be significant well-to-well variability in protein expression. Using a stable cell line can mitigate this.[7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions of the agonist, can lead to large errors.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. It is advisable to not use the outermost wells for critical experiments.
-
Instrument Variability: Ensure the plate reader or patch-clamp setup is functioning correctly and consistently.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or very low signal | 1. Inactive agonist. 2. Low TRPML1 expression in cells.[7] 3. Incorrect assay conditions (e.g., pH).[6][9] 4. Problems with the detection reagent (e.g., calcium dye). | 1. Verify agonist activity with a positive control cell line. Prepare fresh agonist solutions. 2. Use a cell line with confirmed TRPML1 expression or a TRPML1 overexpression system. 3. Optimize the pH of your assay buffer; acidic pH can enhance agonist potency.[6][9] 4. Check the expiration date and storage of your calcium indicator. Ensure proper loading of the dye. |
| High background signal | 1. Autofluorescence from the compound or cells. 2. Suboptimal dye loading or washing. 3. Cell death or membrane leakage. | 1. Measure the fluorescence of the compound alone in assay buffer. Subtract this background from your experimental values. 2. Optimize dye concentration and incubation time. Ensure thorough washing to remove extracellular dye.[4] 3. Perform a cell viability assay to check for cytotoxicity of the agonist at the concentrations tested. |
| Inconsistent EC50 values | 1. Inconsistent experimental conditions (e.g., cell passage number, temperature, pH).[9] 2. Agonist instability or precipitation at high concentrations. 3. Data normalization issues. | 1. Maintain consistent experimental parameters between assays. 2. Check the solubility of your agonist in the assay buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.3%).[6] 3. Normalize data to a positive control (e.g., a saturating concentration of a known agonist or ionomycin (B1663694) for calcium assays) and a vehicle control. |
| Biphasic (U-shaped) dose-response curve | 1. Off-target effects at high agonist concentrations.[11] 2. Receptor desensitization or internalization at high concentrations.[11] 3. Agonist cytotoxicity at high concentrations.[11] | 1. Test the agonist in a TRPML1-knockout or null cell line to check for off-target effects.[11] 2. Perform time-course experiments to investigate desensitization. 3. Conduct a cell viability assay in parallel with your dose-response experiment.[11] |
Quantitative Data Summary
The following tables summarize the potency (EC50) of common TRPML1 agonists from the literature. Note that these values can vary depending on the experimental system and conditions.
Table 1: Potency of ML-SA1
| Cell Type/System | Assay Method | pH | EC50 (µM) | Reference |
| HEK293 cells expressing TRPML1 | Calcium Imaging | Not Specified | ~10 | [4] |
| Induced TRPML1-L/A expressing HEK cells | Whole-Cell Patch Clamp | 4.6 | 9.7 | [9] |
| Induced TRPML1-L/A expressing HEK cells | Whole-Cell Patch Clamp | 7.4 | 15.3 | [9] |
Table 2: Potency of ML-SA5
| Cell Type/System | Assay Method | pH | EC50 | Reference |
| Duchenne Muscular Dystrophy (DMD) myocytes | Whole-endolysosomal Patch Clamp | Not Specified | 285 nM | [4][6] |
| HEK-TRPML1-4A | Automated Patch Clamp | 7.4 | ~0.5 µM | [6] |
| HEK-TRPML1-4A | Manual & Automated Patch Clamp | 5.0 | Lower than at pH 7.4 | [6] |
| Inducible TRPML1 cell line | Automated Patch Clamp | Not Specified | 3.4 µM | [6] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium increase using a fluorescent plate reader.[3]
-
Cell Culture: Seed TRPML1-expressing cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well. Incubate overnight to allow for cell adherence.[3]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).[3]
-
Remove the culture medium, wash the cells once with HHBS, and add the dye loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye de-esterification within the cells.[3]
-
-
Washing: After incubation, wash the cells twice with HHBS to remove any extracellular dye.[4]
-
Agonist Preparation: Prepare serial dilutions of the TRPML1 agonist at 2x or 5x the final desired concentration in HHBS. Include a vehicle control (e.g., DMSO in HHBS) and a positive control (e.g., ionomycin).[3]
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.[3]
-
Record a baseline fluorescence reading for 10-20 seconds.[3]
-
Use the instrument's injection system to automatically add the agonist solution to the wells.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.[3]
-
-
Data Analysis:
Protocol 2: Whole-Cell Patch Clamp Recording
This protocol is for recording TRPML1 currents from the plasma membrane of cells overexpressing a surface-trafficked mutant of TRPML1 (e.g., TRPML1-4A).[6][12]
-
Cell Preparation: Culture cells expressing TRPML1 on glass coverslips. If using an inducible system, add the inducing agent (e.g., doxycycline) 24-48 hours before the experiment.[6]
-
Solutions:
-
External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl2, 2 mM ATP-Mg, 0.1 mM GTP-Na. Adjust pH to 7.2 with CsOH.[6]
-
Agonist Stock Solution: Prepare a 10-30 mM stock solution of the agonist in 100% DMSO.[6]
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a gigaseal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., voltage steps from -140 mV to +140 mV) to record baseline currents.[5]
-
Perfuse the bath with the external solution containing various concentrations of the TRPML1 agonist to record agonist-induced currents.[5]
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -100 mV).
-
Plot the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to a suitable equation (e.g., Hill equation) to determine the EC50.
-
Visualizations
Caption: TRPML1 agonist activation and downstream signaling pathway.
Caption: Experimental workflow for TRPML1 agonist dose-response analysis.
References
- 1. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sophion.com [sophion.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-Based Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of TRPML1-4A assays [metrionbiosciences.com]
Validation & Comparative
Validating TRPML1 Modulator Activity: A Comparison Guide Utilizing Knockout Cells
For researchers, scientists, and drug development professionals, definitively confirming the on-target activity of novel TRPML1 modulators is a critical step in the validation process. This guide provides a comprehensive comparison of validating TRPML1 modulator activity using knockout cell lines versus alternative methods, supported by experimental data and detailed protocols.
The use of knockout (KO) cell lines, where the MCOLN1 gene encoding for TRPML1 is genetically deleted, represents the gold standard for validating the specificity of a modulator. The logic is straightforward: a cellular response observed in wild-type (WT) cells upon treatment with a TRPML1 modulator should be absent or significantly diminished in their KO counterparts. This approach provides the most compelling evidence for on-target effects, minimizing the ambiguity of potential off-target interactions.
Comparative Analysis of Validation Methods
| Validation Method | Principle | Advantages | Disadvantages |
| TRPML1 Knockout (KO) Cells | Genetic deletion of the MCOLN1 gene. The cellular response to a modulator is compared between WT and KO cells. | Gold Standard: Provides the most definitive evidence of on-target activity. Eliminates the target protein entirely. | Can be time-consuming and costly to generate. Potential for compensatory mechanisms to arise in the KO cells. |
| RNA interference (RNAi) | Silencing of MCOLN1 gene expression using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). | Relatively quick and less expensive than generating KO cell lines. Allows for transient or stable knockdown. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the RNAi molecules themselves. |
| Pharmacological Inhibition | Use of well-characterized, specific TRPML1 inhibitors (e.g., ML-SI1, ML-SI3) to block the channel's activity. | Easy to implement and can be used in a wide variety of cell types and in vivo models. | Inhibitors may have off-target effects. The specificity of the inhibitor itself must be well-established. |
| Parental/Low-Expressing Cell Lines | Comparison of modulator activity in a cell line with high endogenous or overexpressed TRPML1 to a parental line or a cell line with naturally low TRPML1 expression. | Can be a practical alternative if KO cells are not available. | Differences in cellular background between cell lines can complicate interpretation. Does not definitively prove the target is TRPML1. |
Quantitative Data Summary: Expected Outcomes in WT vs. KO Cells
The following table summarizes the expected quantitative outcomes from key experiments designed to validate TRPML1 modulator activity. The data presented are representative of typical results observed in published studies.
| Assay | Modulator | Wild-Type (WT) Cells | TRPML1 Knockout (KO) Cells | Rationale |
| Cytosolic Ca2+ Imaging | Agonist (e.g., ML-SA1, ML-SA5) | Robust, transient increase in cytosolic [Ca2+] (e.g., 2-5 fold increase over baseline)[1] | No significant change in cytosolic [Ca2+] | TRPML1 agonists evoke Ca2+ release from lysosomes; this is absent if the channel is not present.[1][2] |
| Whole-Lysosome Patch Clamp | Agonist (e.g., ML-SA1) | Characteristic outwardly rectifying currents upon agonist application.[3] | No inducible current. | Directly measures ion flux through the TRPML1 channel, which is absent in KO lysosomes.[2] |
| Autophagy Flux (LC3-II Levels) | Agonist (e.g., MK6-83) | Increase in LC3-II levels, indicating an increase in autophagosomes.[1][3][4] | No significant change in LC3-II levels.[1] | TRPML1 activation is linked to the regulation of autophagy.[4][5] |
| Mitochondrial Membrane Potential | Agonist (e.g., ML-SA5) | Decrease in mitochondrial membrane potential. | No significant change in mitochondrial membrane potential. | Downstream effect of TRPML1-mediated Ca2+ signaling impacting mitochondrial function.[2][4] |
| Cell Proliferation/Migration | Knockout | Reduced cell proliferation and migration rates compared to WT.[6][7] | N/A | TRPML1 has been implicated in cancer cell proliferation and migration.[6][7] |
Experimental Protocols
Cytosolic Ca2+ Imaging using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration changes in response to a TRPML1 modulator.
Materials:
-
Wild-type and TRPML1 KO cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
TRPML1 modulator of interest
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Plating: Plate WT and TRPML1 KO cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye by cytosolic esterases.
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the TRPML1 modulator and record the change in fluorescence intensity over time.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to chelate Ca2+ and obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio. The change in this ratio over time reflects the change in intracellular Ca2+ concentration.
Whole-Lysosome Patch Clamp
This advanced technique directly measures the electrical currents flowing through TRPML1 channels on the lysosomal membrane.
Materials:
-
Wild-type and TRPML1 KO cells
-
Vacuolin-1 (to enlarge lysosomes)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Pipette and bath solutions (ionic compositions will vary depending on the specific ions being studied).
Procedure:
-
Lysosome Enlargement: Treat cells with Vacuolin-1 (typically 1 µM) for at least 2 hours to induce the formation of enlarged lysosomes (vacuoles) that are amenable to patch-clamping.[8]
-
Cell Isolation: Gently detach the cells and transfer them to the recording chamber.
-
Lysosome Liberation: Mechanically rupture the plasma membrane to release the enlarged lysosomes into the bath solution.[8]
-
Patching:
-
Using a micromanipulator, guide a fire-polished glass micropipette to the surface of an isolated lysosome.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the lysosomal membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the "whole-lysosome" configuration.
-
-
Recording:
-
Apply voltage protocols (e.g., voltage ramps or steps) and record the resulting currents.
-
Perfuse the bath with a solution containing the TRPML1 modulator to measure its effect on channel activity.
-
-
Data Analysis: Analyze the recorded currents to determine properties such as current-voltage relationship, channel conductance, and open probability.
Autophagy Flux Assay (LC3 Turnover by Western Blot)
This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, to assess the impact of a TRPML1 modulator on autophagy.
Materials:
-
Wild-type and TRPML1 KO cells
-
TRPML1 modulator of interest
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate WT and TRPML1 KO cells and treat with the TRPML1 modulator for the desired time.
-
Include control groups with and without the modulator, and with and without a lysosomal inhibitor. The inhibitor is used to block the degradation of LC3-II in lysosomes, allowing for the measurement of autophagic flux.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or the amount of LC3-II normalized to the loading control is used as an indicator of autophagosome formation. Comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor provides a measure of autophagic flux.
Mandatory Visualizations
Caption: TRPML1 signaling pathway and downstream effects.
Caption: Experimental workflow for validating TRPML1 modulator activity.
Caption: Logical comparison of TRPML1 modulator validation methods.
References
- 1. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainvta.tech [brainvta.tech]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 6. Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
comparing the efficacy of ML-SA1 versus MK6-83 TRPML1 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent synthetic agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: ML-SA1 and MK6-83. TRPML1, a crucial cation channel located on the membrane of late endosomes and lysosomes, is a key regulator of lysosomal function, autophagy, and cellular signaling.[1][2][3] Its activation represents a promising therapeutic avenue for a range of pathologies, including lysosomal storage disorders like Mucolipidosis type IV (MLIV), neurodegenerative diseases such as Alzheimer's and Parkinson's, and certain cancers.[1][4][5][6] This document synthesizes available experimental data to objectively evaluate the performance of ML-SA1 and MK6-83, offering insights into their respective potencies, efficacies, and mechanisms of action.
At a Glance: Key Quantitative Data
The following table summarizes key quantitative parameters for ML-SA1 and MK6-83 based on published experimental data. It is important to note that direct comparison of EC50 values should be approached with caution, as they can vary based on the experimental system, cell type, and specific assay conditions.
| Parameter | ML-SA1 | MK6-83 | Reference(s) |
| Potency (EC50) | ~9.7 µM (whole-cell patch clamp, pH 4.6)[7] | ~110 nM (TRPML1 channel activation)[4] | [4][7] |
| ~15.3 µM (whole-cell patch clamp, pH 7.4)[7] | ~285 nM (endosomal TRPML1 current in DMD myocytes)[8] | [7][8] | |
| Target Specificity | Activates TRPML1, TRPML2, and TRPML3[9] | More specific TRPML1 agonist[8][10] | [8][9][10] |
| Autophagy Induction | Potent inducer of autophagic flux[6][11] | Induces autophagic flux; may be less potent than ML-SA1 in some contexts[4][8][11][12] | [4][6][8][11][12] |
| In Vivo/Cell-based Efficacy | Rescues Alzheimer's-related endolysosomal defects[5]; Reduces α-synuclein aggregates[6]; Corrects trafficking defects in Niemann-Pick type C macrophages | Restores endolysosomal trafficking and zinc homeostasis in MLIV fibroblasts | [5][6] |
Mechanism of Action: TRPML1-Mediated Signaling
Both ML-SA1 and MK6-83 are synthetic small molecules that directly bind to and activate the TRPML1 channel.[4][13] This activation leads to the release of cations, primarily Ca2+ but also Fe2+ and Zn2+, from the lysosome into the cytosol.[5] This localized calcium release initiates a cascade of downstream signaling events that modulate critical cellular processes, most notably autophagy.
Activation of TRPML1 by these agonists can trigger at least two interconnected signaling pathways to regulate autophagy:
-
TFEB-Dependent Pathway (Transcriptional): The release of lysosomal Ca2+ activates the phosphatase calcineurin. Calcineurin then dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4] Dephosphorylated TFEB translocates to the nucleus, where it drives the transcription of genes involved in lysosomal function and the autophagy process.[4][14]
-
TFEB-Independent Pathway (Rapid, Non-Transcriptional): A more immediate mechanism involves the activation of Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK).[11][15][16] This leads to the formation of the Beclin1/VPS34 autophagic complex and the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes.[11][15][16]
Caption: Signaling pathways activated by TRPML1 agonists ML-SA1 and MK6-83.
Experimental Protocols
Patch-Clamp Electrophysiology for TRPML1 Channel Activity
This method directly measures the ion currents flowing through the TRPML1 channel upon agonist application.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human TRPML1 are cultured on glass coverslips. To enhance plasma membrane expression for whole-cell recordings, a mutant form (TRPML1-L15L/AA-L577L/AA) that disrupts the lysosomal signaling motif is often used.[7] For whole-endolysosome recordings, cells can be treated with vacuolin to induce the formation of enlarged endolysosomes.[17]
-
Recording Configuration: A whole-cell or whole-endolysosome patch-clamp configuration is established using a patch-clamp amplifier and digitizer.[4][17]
-
Solutions:
-
Pipette (Internal) Solution (for whole-cell): Typically contains a K+-based solution (e.g., 140 mM K+-gluconate) buffered to a cytosolic pH (~7.2).
-
Bath (External) Solution: A solution mimicking the extracellular or lysosomal luminal environment. For lysosomal-like conditions, the pH is adjusted to 4.6.[7][17]
-
-
Data Acquisition: The membrane potential is held at 0 mV. Voltage ramps (e.g., -100 mV to +100 mV over 200 ms) are applied to elicit TRPML1 currents.[4]
-
Agonist Application: The external solution containing varying concentrations of ML-SA1 or MK6-83 is perfused onto the cells.
-
Analysis: The resulting currents are recorded and plotted against the agonist concentration to generate dose-response curves and determine EC50 values.
Caption: Experimental workflow for patch-clamp electrophysiology.
Fluorescent Calcium Imaging
This cell-based assay measures the increase in cytosolic calcium concentration resulting from TRPML1-mediated lysosomal Ca2+ release.[18]
Methodology:
-
Cell Culture: Plate TRPML1-expressing cells (e.g., HEK293, primary neurons) in a black-wall, clear-bottom 96-well plate and grow to a confluent monolayer.[18]
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution - HHBS). Load the cells with a cell-permeable fluorescent Ca2+ indicator, such as Fluo-4 AM, by incubating them in a dye-loading solution for 30-60 minutes at 37°C.[18] The intracellular esterases will cleave the AM ester, trapping the active Fluo-4 dye inside the cells.
-
Baseline Measurement: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader and record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.[18]
-
Agonist Addition: The instrument automatically adds the TRPML1 agonist (ML-SA1 or MK6-83) to the wells.
-
Signal Recording: Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent signal decay.[18]
-
Analysis: The change in fluorescence intensity is proportional to the increase in intracellular Ca2+. This data can be used to generate dose-response curves.
Autophagic Flux Assay (LC3-II Immunoblotting)
This biochemical assay quantifies the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a marker for autophagosomes.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa, primary neurons) and treat with ML-SA1, MK6-83, or a vehicle control for a specified time (e.g., 30-90 minutes).[11] A parallel set of treatments should include a lysosomal inhibitor (e.g., Bafilomycin A1) to block the degradation of autophagosomes, allowing for the measurement of autophagic flux.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. The ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) or to the loading control is quantified. An increase in LC3-II, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.[11]
Comparative Efficacy and Discussion
Based on the available data, MK6-83 generally exhibits higher potency as a direct TRPML1 channel activator, with reported EC50 values in the nanomolar range, significantly lower than the micromolar EC50 values reported for ML-SA1.[4][7][8] This suggests that for studies focused on direct channel activation and immediate downstream events like calcium release, MK6-83 may be the more effective choice.[4]
However, the context of the biological question is critical. In some assays measuring downstream cellular processes like autophagy, ML-SA1 has been shown to be a very potent inducer of autophagic flux.[4][6][11] Furthermore, ML-SA1 has demonstrated efficacy in a broader range of disease models in published studies, including Alzheimer's and Parkinson's disease models.[5][6] It is also important to consider the specificity of these compounds. While MK6-83 is considered a more specific TRPML1 agonist, ML-SA1 is known to activate all three TRPML channel subtypes (TRPML1, 2, and 3), which could be a confounding factor or a desirable feature depending on the research goals.[9]
Caption: Logical framework for comparing ML-SA1 and MK6-83.
Conclusion
Both ML-SA1 and MK6-83 are invaluable tools for investigating the physiological and pathological roles of TRPML1. MK6-83 stands out for its higher potency in direct channel activation assays, making it an excellent choice for electrophysiological studies and experiments focused on immediate Ca2+ signaling.[4] ML-SA1, while less potent in direct activation, is a well-characterized and potent modulator of broader cellular processes like autophagy and has been validated in a wider array of cellular disease models.[5][6] The ultimate choice of agonist should be guided by the specific experimental question, the desired outcome, and the cellular context being investigated. A direct comparison of both agonists within the specific experimental system is highly recommended to ensure the most robust and relevant results.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK6-83 | TRPML1 agonist | Probechem Biochemicals [probechem.com]
- 9. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Functional Showdown: Unveiling the Contrasting Roles of TRPML1 Agonists and Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between TRPML1 agonists and antagonists is paramount for advancing therapeutic strategies targeting lysosomal and autophagic pathways. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key assays, and clear visualizations of the underlying cellular mechanisms.
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes. Its role as a key regulator of lysosomal calcium homeostasis positions it as a central player in a multitude of cellular processes, including autophagy, lysosomal exocytosis, and intracellular trafficking. The modulation of TRPML1 activity through synthetic agonists and antagonists has emerged as a promising avenue for treating a range of pathologies, from lysosomal storage disorders to neurodegenerative diseases.
Quantitative Comparison of TRPML1 Modulators
The potency and efficacy of TRPML1 modulators are critical parameters in their functional characterization. The following table summarizes the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists, providing a quantitative basis for comparison. It is important to note that these values can vary depending on the experimental system, including the cell type and pH conditions.
| Compound | Type | Target(s) | Potency (EC50/IC50) | Cell Type / System | Reference(s) |
| ML-SA1 | Agonist | TRPML1, TRPML2, TRPML3 | ~10 µM (EC50, estimated) | HEK293 cells expressing TRPML1 | [1] |
| 9.7 µM (EC50 at pH 4.6) | HEK293 cells expressing TRPML1-L/A | [1] | |||
| 15.3 µM (EC50 at pH 7.4) | HEK293 cells expressing TRPML1-L/A | [1] | |||
| ML-SA5 | Agonist | TRPML1 | 285 nM (EC50) | Duchenne Muscular Dystrophy (DMD) myocytes | [2] |
| MK6-83 | Agonist | TRPML1, TRPML3 | 110 nM (EC50) | Wild-type TRPML1 | [3] |
| 0.1 µM (EC50) | F408Δ TRPML1 mutant | ||||
| 1.23 µM (EC50) | F465L TRPML1 mutant | ||||
| SF-22 | Agonist | TRPML1 | 0.51 ± 0.05 mM (EC50) | WT TRPML1 in isolated lysosomes | [4] |
| ML-SI1 | Antagonist | TRPML1 | 15 µM (IC50) | hTRPML1 | [5][6] |
| ML-SI3 | Antagonist | TRPML1, TRPML2, TRPML3 | 1.6 µM (IC50, (-)-isomer) | TRPML1 | [7][8] |
| 5.9 µM (IC50, (+)-isomer) | TRPML1 | [7][8] | |||
| 2.3 µM (IC50, (-)-isomer) | TRPML2 | [7][8] | |||
| 12.5 µM (IC50, (-)-isomer) | TRPML3 | [7][8] |
Deciphering the Cellular Consequences: Signaling Pathways and Experimental Workflows
The functional impact of TRPML1 modulators stems from their ability to either initiate or block a cascade of downstream signaling events. Activation of TRPML1 by agonists triggers the release of lysosomal calcium, a key second messenger that influences autophagy and lysosomal biogenesis, primarily through the calcineurin-TFEB pathway. Conversely, antagonists prevent this calcium release, thereby inhibiting these processes.
To elucidate these mechanisms and quantify the effects of TRPML1 modulators, a series of well-established experimental workflows are employed. These workflows provide a systematic approach to characterizing the functional consequences of TRPML1 agonism and antagonism.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1 in response to agonists or antagonists.
-
Cell Preparation:
-
Culture cells overexpressing TRPML1 (e.g., HEK293 cells) on glass coverslips.
-
For whole-lysosome patch-clamp, treat cells with a vacuolating agent (e.g., vacuolin-1) to enlarge lysosomes.
-
-
Solutions:
-
External (Bath) Solution (for whole-cell): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. For acidic pH experiments, MES can be used instead of HEPES.
-
Internal (Pipette) Solution (for whole-cell): Typically contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with CsOH.
-
Lysosomal Lumen (Pipette) Solution (for whole-lysosome): Typically contains (in mM): 140 NaCl, 5 KCl, 10 MES, pH adjusted to 4.6 with NaOH.
-
Cytosolic (Bath) Solution (for whole-lysosome): Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the cell or isolated lysosome.
-
Rupture the membrane to achieve whole-cell or whole-lysosome configuration.
-
Apply voltage ramps or steps (e.g., -100 mV to +100 mV) to elicit currents.
-
Perfuse the bath with varying concentrations of the TRPML1 modulator and record the current responses.
-
Construct dose-response curves to determine EC50 or IC50 values.
-
Calcium Imaging with Fura-2 AM
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) following the application of TRPML1 modulators.[9][10][11]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS). Pluronic F-127 (0.02%) can be added to aid dye solubilization.[12]
-
Incubate cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record baseline fluorescence ratios before adding the TRPML1 modulator.
-
Add the agonist or antagonist and continue recording the fluorescence ratio to measure the change in [Ca²⁺]i.
-
Lysosomal Exocytosis Assay (β-Hexosaminidase Release)
This assay quantifies the release of lysosomal enzymes into the extracellular medium, a functional consequence of TRPML1 activation.[13][14][15]
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates.
-
Wash cells and incubate with the TRPML1 modulator in a serum-free medium. Include a positive control (e.g., ionomycin) and a vehicle control.
-
-
Sample Collection:
-
After incubation, collect the supernatant (extracellular medium).
-
Lyse the remaining cells in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
-
Enzyme Assay:
-
Prepare a reaction buffer containing a fluorogenic substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer (pH 4.5).
-
Add aliquots of the supernatant and cell lysate to separate wells of a 96-well plate.
-
Add the reaction buffer to each well and incubate at 37°C.
-
Stop the reaction with a high pH stop solution (e.g., glycine-carbonate buffer, pH 10.4).
-
Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase released by dividing the fluorescence in the supernatant by the total fluorescence (supernatant + lysate).
-
Autophagy Flux Assay (LC3 Turnover by Western Blot)
This assay measures the rate of autophagosome degradation, a key process regulated by TRPML1 activity.[16][17][18]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the TRPML1 modulator for various time points.
-
For a comprehensive analysis of autophagic flux, include a parallel set of cells co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the modulator treatment. This allows for the accumulation of autophagosomes and a clearer assessment of their formation rate.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LC3. This antibody will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software.
-
The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is used as an indicator of the number of autophagosomes. An increase in this ratio upon treatment with a TRPML1 agonist, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux. Conversely, an antagonist would be expected to decrease or have no effect on this ratio.
-
References
- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. brainvta.tech [brainvta.tech]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. 101bio.com [101bio.com]
- 15. maxanim.com [maxanim.com]
- 16. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
ML-SA1: A Comparative Analysis of its Specificity for TRPML Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SA1 is a widely utilized synthetic small molecule agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. This guide provides a comparative analysis of the specificity of ML-SA1 for the TRPML1 channel over its paralogs, TRPML2 and TRPML3. The information presented herein is compiled from experimental data to aid researchers in the design and interpretation of studies involving this compound.
Overview of ML-SA1 and TRPML Channels
The TRPML channel family, composed of TRPML1, TRPML2, and TRPML3, are cation-permeable channels primarily localized to the membranes of late endosomes and lysosomes. They play crucial roles in various cellular processes, including ion homeostasis, membrane trafficking, and autophagy. ML-SA1 has been instrumental in elucidating the physiological functions of these channels. While it is known to activate all three human TRPML isoforms, its potency can vary between them.
Quantitative Comparison of ML-SA1 Potency
Experimental evidence confirms that ML-SA1 is a non-selective agonist of human TRPML channels, capable of activating TRPML1, TRPML2, and TRPML3[1][2][3][4]. However, a direct, side-by-side quantitative comparison of the half-maximal effective concentration (EC50) of ML-SA1 across all three human isoforms under identical experimental conditions is not consistently available in the current body of scientific literature.
Available data provides specific EC50 values for ML-SA1 on TRPML1, which are notably dependent on the pH of the experimental environment. This pH sensitivity reflects the physiological conditions of the lysosome where TRPML1 is predominantly active.
| Channel | EC50 (µM) | Experimental Condition | Cell Type | Reference |
| TRPML1 | 9.7 | pH 4.6 (Lysosomal pH) | HEK293 cells | [5] |
| TRPML1 | 15.3 | pH 7.4 | HEK293 cells | [5] |
| TRPML2 | Not consistently reported | - | - | - |
| TRPML3 | Not consistently reported | - | - | - |
While specific EC50 values for ML-SA1 on human TRPML2 and TRPML3 are not readily found, some studies provide qualitative evidence of their activation. For instance, in HEK293 cells expressing individual TRPML isoforms, 10 µM ML-SA1 has been used as a positive control to demonstrate robust activation of both TRPML1 and TRPML3[6]. In contrast, the selective TRPML2 agonist, ML2-SA1, shows little to no activity on TRPML1 and TRPML3 at similar concentrations, highlighting the non-selective nature of ML-SA1[1][2][7]. It has also been noted that for mouse orthologs, ML-SA1 activates TRPML1 and TRPML3, suggesting potential species-specific differences in activity[1][7].
Signaling Pathway of TRPML Channel Activation
The activation of TRPML channels by ML-SA1 initiates a cascade of intracellular events, primarily involving the release of Ca²⁺ from endolysosomal stores. This localized increase in cytosolic Ca²⁺ can trigger various downstream signaling pathways.
Caption: Activation of TRPML channels by ML-SA1.
Experimental Protocols
The specificity and potency of ML-SA1 are typically determined using two primary experimental techniques: whole-endolysosome patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Endolysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in its native membrane environment.
Caption: Workflow for whole-endolysosome patch-clamp.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with plasmids encoding the human TRPML isoform of interest (TRPML1, TRPML2, or TRPML3).
-
Enlargement of Endolysosomes: To facilitate patch-clamping, endolysosomes are enlarged by treating the cells with 1 µM vacuolin-1 for at least 3 hours.
-
Isolation of Endolysosomes: Cells are mechanically ruptured to release the enlarged endolysosomes into the bath solution.
-
Patch-Clamp Recording: A glass micropipette with a resistance of 3-5 MΩ is used to form a giga-ohm seal with the membrane of an isolated endolysosome. The whole-endolysosome configuration is achieved by applying a brief voltage pulse.
-
Solutions: The pipette (luminal) solution typically contains (in mM): 145 Na-methanesulfonate, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 MES, with the pH adjusted to 4.6 to mimic the acidic lysosomal lumen. The bath (cytosolic) solution contains (in mM): 140 K-gluconate, 4 NaCl, 1 EGTA, 0.39 CaCl₂, 2 MgCl₂, 10 HEPES, with the pH adjusted to 7.2.
-
Data Acquisition: Currents are recorded in response to voltage ramps (e.g., -100 to +100 mV). After establishing a baseline, various concentrations of ML-SA1 are perfused into the bath, and the resulting changes in current are measured to determine the dose-dependent activation of the channel.
Intracellular Calcium Imaging
This method measures changes in cytosolic Ca²⁺ concentration upon channel activation using a fluorescent Ca²⁺ indicator.
Caption: Workflow for Fura-2 calcium imaging.
Detailed Methodology:
-
Cell Preparation: Cells expressing the target TRPML isoform are plated on glass coverslips. For TRPML1, which is primarily intracellular, a plasma membrane-targeted mutant (TRPML1-4A) is often used for this assay. TRPML2 and TRPML3 have sufficient plasma membrane expression for this technique[7].
-
Dye Loading: Cells are incubated with the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Imaging: The coverslip is mounted on an inverted fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Data Acquisition: A baseline fluorescence ratio (F340/F380) is established. Subsequently, different concentrations of ML-SA1 are added to the bath, and the change in the fluorescence ratio is recorded over time. The peak change in the ratio is used to quantify the response.
-
Data Analysis: The dose-dependent increase in the F340/F380 ratio is plotted to generate a dose-response curve, from which the EC50 value can be calculated.
Conclusion
ML-SA1 is a valuable pharmacological tool for studying the TRPML family of ion channels. It functions as a non-selective agonist for all three human TRPML isoforms. While its potency against TRPML1 is well-characterized and pH-dependent, a comprehensive quantitative comparison of its activity on TRPML2 and TRPML3 is an area that requires further investigation. Researchers should consider the non-selective nature of ML-SA1 and the influence of experimental conditions, such as pH, when designing experiments and interpreting results. For studies requiring isoform-specific activation, particularly of TRPML2, the use of selective agonists like ML2-SA1 should be considered.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
TRPML1 Modulation: A Comparative Guide to Pharmacological Agonists Versus Genetic Overexpression
For researchers, scientists, and drug development professionals, understanding the nuances of activating the lysosomal ion channel TRPML1 is critical for advancing therapeutic strategies for lysosomal storage disorders and neurodegenerative diseases. Two primary methods are employed to enhance TRPML1 function: pharmacological modulation with synthetic agonists and genetic overexpression. This guide provides an objective comparison of these approaches, supported by experimental data, to inform the selection of the most suitable strategy for specific research applications.
The transient receptor potential mucolipin 1 (TRPML1) channel is a key regulator of lysosomal function, mediating the release of calcium and other ions from the lysosome, which in turn influences a wide range of cellular processes including autophagy, lysosomal exocytosis, and lipid trafficking.[1][2][3] Enhancing its activity is a promising therapeutic avenue. This can be achieved through the use of small molecule agonists, such as ML-SA1 and ML-SA5, or by genetically increasing the expression of the MCOLN1 gene that encodes for the TRPML1 protein.[1] The choice between these two powerful techniques depends on the specific experimental goals, as they differ in their mechanism, temporal control, and potential off-target effects.[1]
At a Glance: Pharmacological Activation vs. Genetic Overexpression
| Feature | Pharmacological Activation (e.g., ML-SA1, ML-SA5) | Genetic Overexpression of TRPML1 |
| Mechanism of Action | Allosteric activation of the TRPML1 channel, inducing a conformational change that opens the channel pore.[1][4] | Increased synthesis of TRPML1 protein, leading to a higher density of channels in the lysosomal membrane.[1] |
| Mode of Application | Small molecule administered to cells or in vivo.[1] | Viral or non-viral vector-mediated gene delivery.[1] |
| Temporal Control | Acute, reversible, and dose-dependent; effects are contingent on the presence of the compound.[1] | Chronic and sustained expression of the TRPML1 channel.[1] |
| Specificity | Potent TRPML1 agonists, though potential off-target effects should be considered.[1] | Highly specific to the TRPML1 channel.[1] |
| Key Cellular Effects | Induces lysosomal Ca2+ release, promotes lysosomal exocytosis, modulates autophagy, and facilitates cellular clearance.[1][5][6] | Increases autophagic flux, enhances clearance of cellular debris, and can rescue disease phenotypes in some models.[1][7][8] |
Quantitative Comparison of Cellular Effects
Direct quantitative comparisons between TRPML1 modulators and overexpression in the same experimental system are limited in published literature. However, data from various studies allow for an indirect assessment of their relative efficacy in key cellular processes.
Lysosomal Calcium Release
Activation of TRPML1 by either method triggers the release of Ca2+ from the lysosome into the cytosol, a critical initiating event for downstream cellular processes.[1][9]
| Parameter | Pharmacological Activation (ML-SA1) | Genetic Overexpression | Notes |
| Ca2+ Release | Induces rapid and transient increases in cytosolic Ca2+.[9][10] | Leads to sustained elevation of basal cytosolic Ca2+ or enhanced agonist-evoked Ca2+ release. | The magnitude and kinetics of Ca2+ release are highly dependent on cell type, agonist concentration, and the level of TRPML1 expression.[1] |
Autophagy Modulation
Both approaches have been shown to modulate autophagy, a key cellular recycling process. However, the outcomes can be complex, with evidence suggesting that the level and duration of TRPML1 activation are critical.
| Parameter | Pharmacological Activation (ML-SA1/ML-SA5) | Genetic Overexpression | Notes |
| Autophagic Flux | Can both promote and, at high concentrations or prolonged exposure, arrest autophagic flux.[1][11] | Generally increases autophagic flux, but very high levels of overexpression can also lead to a blockage in the later stages of autophagy.[1][7] | An increase in LC3-II levels that is further enhanced by a lysosomal inhibitor indicates an increase in autophagosome formation. A significant accumulation of LC3-II without a corresponding increase in degradation may indicate a blockage.[1] |
| Autophagosome-Lysosome Fusion | Promotes the fusion of autophagosomes with lysosomes, facilitating the degradation of cargo.[6][7] | Enhances the fusion process, leading to more efficient clearance of autophagic substrates.[7] | This effect is a key mechanism by which TRPML1 activation enhances cellular clearance. |
Clearance of Pathological Substrates
A crucial therapeutic goal of TRPML1 activation is the clearance of accumulated substrates in lysosomal storage diseases and neurodegenerative disorders.
| Application | Pharmacological Activation (ML-SA1) | Genetic Overexpression | Notes |
| Lipid Storage (Niemann-Pick Disease) | Rescues trafficking defects and reduces cholesterol accumulation in NPC cells.[8][12][13] | Sufficient to correct trafficking defects and reduce lysosome storage and cholesterol accumulation.[8] | Both methods can restore lysosomal function by clearing accumulated lipids. |
| Protein Aggregates (α-synuclein) | Reduces levels of α-synuclein aggregates by facilitating autophagosome-lysosome fusion.[5][6] | Can enhance the clearance of protein aggregates through the upregulation of autophagy.[14][15] | Activating TRPML1 is a promising strategy for neurodegenerative diseases characterized by protein aggregation. |
Signaling Pathways and Experimental Workflows
TRPML1 Signaling Pathway
Activation of TRPML1, either pharmacologically or through genetic overexpression, initiates a signaling cascade that impacts autophagy and lysosomal biogenesis. A key player in this pathway is the Transcription Factor EB (TFEB), a master regulator of lysosomal genes.[7][16]
Caption: Signaling cascade initiated by TRPML1 activation.
Experimental Workflow: Autophagy Flux Assay
To determine the rate of autophagy, a Western blot-based assay measuring the turnover of LC3-II is commonly used.[1]
Caption: Workflow for assessing autophagic flux.
Detailed Experimental Protocols
Whole-Endolysosome Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1.[1]
-
Cell Preparation: Cells are treated with a vacuolating agent (e.g., vacuolin-1) to enlarge endolysosomes.
-
Lysosome Isolation: Enlarged lysosomes are mechanically extracted from the cells.
-
Patching: A glass micropipette forms a high-resistance seal with the lysosomal membrane.
-
Recording: The whole-lysosome configuration is achieved, allowing for the measurement of ion currents across the lysosomal membrane in response to voltage changes and the application of compounds. For overexpression studies, cells are first transfected with a TRPML1-expressing vector.[1]
Lysosomal Exocytosis Assay
This assay quantifies the release of lysosomal enzymes into the extracellular medium as a measure of lysosomal exocytosis.[1]
-
Cell Culture: Cells are plated in multi-well plates.
-
Treatment: Cells are treated with a TRPML1 modulator or transfected for TRPML1 overexpression. A positive control, such as the calcium ionophore ionomycin, is often included.
-
Sample Collection: The cell culture medium is collected.
-
Enzyme Activity Measurement: The activity of a lysosomal enzyme (e.g., beta-hexosaminidase) is measured in the collected medium using a colorimetric or fluorometric substrate.
-
Data Analysis: The amount of enzyme released is normalized to the total cellular enzyme content.
Conclusion
Both pharmacological activation and genetic overexpression are valuable and effective strategies for enhancing TRPML1 function and studying its role in cellular physiology and disease. The choice between the two approaches is contingent on the specific research question. Pharmacological modulators offer acute, reversible, and dose-dependent control, making them ideal for studying the immediate consequences of channel activation and for preclinical therapeutic development.[1] In contrast, genetic overexpression provides a tool for investigating the long-term effects of sustained TRPML1 activity and is invaluable for creating stable cell lines and in vivo models with enhanced TRPML1 function.[1] Notably, research suggests that a nuanced, possibly cyclical, activation of TRPML1 may be more beneficial than continuous high-level activity for promoting cellular clearance, highlighting the importance of carefully considering the desired temporal dynamics of TRPML1 activation in experimental design.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 7. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 15. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TRPML1 Agonist Effects with the Specific Antagonist ML-SI3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Transient Receptor Potential Mucolipin 1 (TRPML1) agonists with the specific antagonist ML-SI3. It is designed to assist researchers in objectively evaluating the performance of TRPML1-targeted compounds and to provide the necessary experimental framework for validating their on-target effects. The following sections detail the molecular interactions, comparative efficacy, and experimental protocols necessary for confirming that the observed cellular responses to a TRPML1 agonist are indeed mediated by this specific lysosomal channel.
Introduction to TRPML1 Modulation
Transient Receptor Potential Mucolipin 1 (TRPML1) is a cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2][3] It is a crucial regulator of lysosomal calcium (Ca²⁺) homeostasis, which in turn governs a multitude of cellular processes including autophagy, lysosomal exocytosis, and cellular trafficking.[1][4][5] Synthetic agonists, such as ML-SA1 and ML-SA5, activate TRPML1, leading to the release of Ca²⁺ from lysosomal stores into the cytosol.[3][6] Conversely, ML-SI3 acts as a specific antagonist, blocking the channel and thereby inhibiting the effects induced by these agonists.[7][8][9][10] Structural and electrophysiological studies have revealed that ML-SI3 is a competitive antagonist, binding to the same hydrophobic pocket as synthetic agonists like ML-SA1.[4][7] This competitive relationship makes ML-SI3 an invaluable tool for confirming the TRPML1-dependency of an agonist's effects.
Quantitative Comparison of TRPML1 Agonists and Antagonists
The following tables summarize key pharmacological data for commonly used TRPML1 agonists and the antagonist ML-SI3, providing a basis for experimental design and data interpretation.
Table 1: Pharmacological Profile of TRPML1 Modulators
| Compound | Action | Target(s) | EC₅₀ / IC₅₀ | Reference(s) |
| ML-SA1 | Agonist | TRPML1, TRPML2, TRPML3 | EC₅₀: ~10-20 µM (TRPML1) | [1][11] |
| ML-SA5 | Agonist | TRPML1 | EC₅₀: 285 nM | [3] |
| ML-SI3 | Antagonist | TRPML1, TRPML2 | IC₅₀: 1.6-4.7 µM (TRPML1), 1.7-2.3 µM (TRPML2) | [8][12][13] |
Table 2: Experimental Data on the Antagonistic Effect of ML-SI3
| Agonist (Concentration) | Antagonist (Concentration) | Assay | Observed Effect | Reference(s) |
| ML-SA1 (10 µM) | ML-SI3 (varying concentrations) | Whole-cell patch clamp | Rightward shift in ML-SA1 EC₅₀, indicating competitive inhibition. | [7] |
| ML-SA1 (10 µM) | ML-SI3 (10 µM) | NO release in hCMEC/D3 cells | Significant inhibition of ML-SA1-induced NO release. | [14][15] |
| ML-SA5 (5 µM) | ML-SI3 (20 µM) | Western Blot (LC3-II & SQSTM1) | Abolished the ML-SA5-induced increase in LC3-II and SQSTM1 levels. | [10] |
| ML-SA1 (20 µM) | ML-SI3 | Lysosomal Ca²⁺ release | Blocked ML-SA1-induced lysosomal Ca²⁺ efflux. | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular pathways and experimental procedures is crucial for understanding the interplay between TRPML1 agonists and antagonists.
TRPML1 agonist activation and antagonist inhibition.
Experimental workflow for agonist validation.
Detailed Experimental Protocols
The following are standard protocols used to assess the efficacy of TRPML1 agonists and confirm their mechanism of action using ML-SI3.
Lysosomal Calcium Release Assay
This assay directly measures the release of Ca²⁺ from lysosomes upon TRPML1 activation and its inhibition by an antagonist.
Materials:
-
Cells expressing TRPML1 (e.g., HEK293-TRPML1)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)[16]
-
TRPML1 Agonist (e.g., ML-SA1)
-
TRPML1 Antagonist (ML-SI3)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence plate reader or microscope[16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-wall, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM (typically 2-5 µM) in HBSS for 45-60 minutes at 37°C.[16][17]
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add back 100 µL of HBSS.
-
Antagonist Pre-incubation: For inhibition experiments, add ML-SI3 to the desired final concentration and incubate for 15-30 minutes.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add the TRPML1 agonist to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in cytosolic Ca²⁺. Compare the peak fluorescence in agonist-treated cells with and without ML-SI3 pre-incubation. A significant reduction in the fluorescence peak in the presence of ML-SI3 confirms the antagonist's effect.[16]
Autophagy Flux Assay via Western Blot for LC3
This method assesses the impact of TRPML1 modulation on autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is associated with autophagosomes.
Materials:
-
Cells of interest
-
TRPML1 Agonist (e.g., ML-SA5)
-
TRPML1 Antagonist (ML-SI3)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells and treat with the TRPML1 agonist in the presence or absence of ML-SI3 for a specified duration (e.g., 4-24 hours).[10] Include a vehicle-treated control group.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.[1] If the agonist's effect on these markers is reversed by co-treatment with ML-SI3, it confirms that the autophagic response is TRPML1-dependent.[10]
Conclusion
The specific TRPML1 antagonist, ML-SI3, is an essential pharmacological tool for validating the on-target effects of novel TRPML1 agonists. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can rigorously confirm that the observed biological responses are a direct consequence of TRPML1 channel activation. This comparative approach, combining agonist stimulation with specific antagonist blockade, is fundamental for the accurate characterization of new chemical entities targeting the TRPML1 channel and for advancing the development of therapeutics for TRPML1-associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 6. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ML-SI3 - Wikipedia [en.wikipedia.org]
- 10. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells [frontiersin.org]
- 15. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bu.edu [bu.edu]
Cross-Validation of TRPML1 Modulator Effects in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators, focusing on their effects in patient-derived cells. TRPML1, a crucial lysosomal cation channel, is a key therapeutic target for various lysosomal storage diseases and neurodegenerative disorders.[1][2][3] The data presented here is compiled from multiple studies to facilitate an objective evaluation of modulator performance and to provide detailed experimental frameworks for cross-validation.
Comparative Efficacy of TRPML1 Modulators in Patient-Derived Cells
The following table summarizes the quantitative effects of prominent TRPML1 modulators observed in various patient-derived cell models. These models are critical for personalized medicine approaches, as they retain the genetic background of the patient.[4]
| Modulator Class | Modulator | Patient-Derived Cell Model | Disease Model | Key Quantitative Effect | Reference |
| Agonist | ML-SA1 | iPSC-derived cortical neurons | Alzheimer's Disease (APOE ε4) | Rescued diminished TRPML1-induced endolysosomal Ca2+ release.[5] | [5] |
| ML-SA1 | iPSC-derived cortical neurons | Alzheimer's Disease (APOE ε4) | Restored lysosomal Ca2+ store size to vehicle-treated levels (P=0.0003) when co-treated with PIKfyve inhibitor.[6] | [6] | |
| ML-SA1 | HEK293T cells expressing A53Tα-synuclein | Parkinson's Disease | Reduced the percentage of cells with α-synuclein aggregates.[7] | [7] | |
| ML-SA1 | Mouse podocytes | - | Induced dose-dependent lysosomal Ca2+ release.[8] | [8] | |
| Inhibitor | ML-SI1 | Breast cancer stem cells | Breast Cancer | Reduced the stemness of breast cancer cells.[9] | [9] |
| Genetic Depletion (CRISPR-Cas9) | Breast cancer cells (HCC1954) | Breast Cancer | Promoted ferroptosis in breast cancer stem cells.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of findings. Below are protocols for key experiments used to assess TRPML1 modulator effects.
TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay
This assay measures the ability of TRPML1 agonists to induce calcium release from lysosomes.[10]
Materials:
-
Patient-derived cells (e.g., fibroblasts, iPSC-derived neurons) cultured in black-wall, clear-bottom 96-well plates.
-
Fluo-4 AM calcium indicator dye.[10]
-
Hanks' Balanced Salt Solution (HHBS).
-
TRPML1 agonist (e.g., ML-SA1).
-
Positive control (e.g., Ionomycin).
-
Vehicle control (e.g., DMSO).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed patient-derived cells in a 96-well plate to form a confluent monolayer overnight.[10]
-
Dye Loading:
-
Aspirate the culture medium.
-
Wash cells once with HHBS.
-
Add Fluo-4 AM Dye-Loading Solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]
-
-
Assay:
-
Set the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).[10]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically add the TRPML1 agonist to the cell plate.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.[10]
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F₀) or as a ratio (ΔF/F₀).[10]
Western Blot for TRPML1 Expression and Autophagy Markers
This protocol is used to quantify the protein levels of TRPML1 and key autophagy markers like LC3.
Materials:
-
Patient-derived cell lysates.
-
Primary antibodies: anti-TRPML1, anti-LC3, anti-β-actin (loading control).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect protein bands using a chemiluminescence substrate and imaging system.
-
Quantification: Densitometrically quantify band intensities and normalize to the loading control.
Immunofluorescence for Subcellular Localization
This method visualizes the subcellular localization of TRPML1 and lysosomal markers.
Materials:
-
Patient-derived cells grown on coverslips.
-
Primary antibodies: anti-TRPML1, anti-LAMP1 (lysosomal marker).
-
Fluorescently-labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorescently-labeled secondary antibodies and DAPI.
-
-
Imaging: Mount coverslips and acquire images using a confocal microscope.
-
Analysis: Analyze the colocalization of TRPML1 and LAMP1 signals.
Visualizations
TRPML1 Signaling Pathway
The following diagram illustrates the central role of TRPML1 in lysosomal function and cellular signaling pathways. TRPML1-mediated Ca2+ release from the lysosome influences autophagy and mTORC1 signaling.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPML1 as lysosomal fusion guard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 8. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Pharmacological Versus Genetic Inhibition of TRPML1
A comprehensive guide for researchers navigating the choice between small-molecule inhibitors and genetic tools for studying the lysosomal cation channel TRPML1.
The transient receptor potential mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium homeostasis, has emerged as a critical player in a multitude of cellular processes, including autophagy, exocytosis, and nutrient sensing.[1][2] Its dysfunction is linked to the lysosomal storage disorder mucolipidosis type IV and is increasingly implicated in neurodegenerative diseases and cancer.[2][3] Consequently, the ability to precisely modulate TRPML1 activity is paramount for both basic research and therapeutic development. Researchers primarily employ two distinct strategies to inhibit TRPML1 function: pharmacological blockade with small-molecule inhibitors and genetic silencing through techniques like RNA interference (RNAi).
This guide provides an objective comparison of these two approaches, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in selecting the optimal strategy for their specific experimental needs.
Quantitative Comparison of Inhibition Methods
The choice between pharmacological and genetic inhibition of TRPML1 hinges on factors such as specificity, temporal control, and the desired experimental outcome. The following table summarizes key quantitative parameters to facilitate a direct comparison.
| Parameter | Pharmacological Inhibition (e.g., ML-SI1) | Genetic Inhibition (e.g., siRNA) | Key Considerations |
| Target Specificity | Can exhibit off-target effects. For instance, the (-)-trans-ML-SI3 isomer is a potent inhibitor of TRPML1 and TRPML2, while the (+)-enantiomer also activates TRPML2 and TRPML3.[4] | Generally high specificity for the target mRNA sequence. However, off-target effects due to partial complementarity with other mRNAs are possible.[5] | The specific inhibitor and siRNA sequences must be carefully validated. |
| IC50 / Knockdown Efficiency | The IC50 for ML-SI1 on TRPML1 is approximately 15 µM.[6] The pure (-)-trans-ML-SI3 isomer has an IC50 of 1.6 µM for TRPML1.[4] | siRNA can achieve significant knockdown of TRPML1 mRNA and protein levels, often exceeding 70-80%.[7][8] | The efficiency of both methods is cell-type dependent. |
| Temporal Control | Rapid and reversible. The inhibitory effect is present as long as the compound is in the medium and can be washed out.[1] | Slower onset (typically 24-72 hours to achieve maximal knockdown) and less readily reversible.[5] | Pharmacological inhibitors are ideal for studying acute effects, while genetic methods are suited for investigating the consequences of long-term protein loss. |
| Off-Target Effects | Potential for binding to other proteins or channels, as seen with ML-SI3 isomers affecting TRPML2 and TRPML3.[4] | Can induce an interferon response or unintentionally silence other genes with similar sequences.[5] | Thorough validation with multiple independent inhibitors or siRNA sequences is crucial to confirm on-target effects. |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the study of TRPML1. Below are detailed methodologies for key experiments used to assess the efficacy of pharmacological and genetic inhibition.
Whole-Endolysosome Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1 in its native environment.
Protocol:
-
Cell Preparation: Culture cells to be studied on glass coverslips. To enlarge endolysosomes for easier patching, incubate the cells with a vacuolating agent such as 1 µM vacuolin-1 (B1683467) for at least 2 hours.[9][10]
-
Lysosome Visualization: Prior to recording, briefly incubate cells with a dye that accumulates in acidic organelles, such as Neutral Red, to visualize the enlarged endolysosomes.[10]
-
Lysosome Isolation: Using a small-diameter glass pipette, mechanically rupture the cell membrane to release the enlarged endolysosomes into the extracellular solution.[10]
-
Patching: With a fresh, fire-polished glass pipette, form a high-resistance seal (a gigaseal) with the membrane of an isolated endolysosome.[11]
-
Recording: Apply voltage protocols to the patched lysosome to record ion channel currents. TRPML1 currents can be elicited by voltage ramps (e.g., -140 mV to +60 mV).[12]
-
Pharmacological/Genetic Modulation: For pharmacological studies, the inhibitor (e.g., ML-SI1) can be perfused into the bath solution. For genetic studies, cells are transfected with TRPML1 siRNA 48-72 hours prior to the experiment.[7][8]
Measurement of TRPML1-Mediated Lysosomal Ca2+ Release
This assay assesses the ability of TRPML1 to release calcium from the lysosome into the cytosol.
Protocol:
-
Probe Transfection: Transfect cells with a genetically encoded calcium indicator targeted to the lysosome, such as GCaMP3-ML1. This probe specifically measures TRPML1-mediated lysosomal Ca2+ release.[9][13]
-
Cell Treatment:
-
Pharmacological Inhibition: Pre-treat cells with a TRPML1 inhibitor (e.g., 25 µM ML-SI1) for 30 minutes.[14]
-
Genetic Inhibition: Use cells previously transfected with TRPML1 siRNA.
-
-
Baseline Measurement: Measure the basal fluorescence of the GCaMP3-ML1 probe.
-
TRPML1 Activation: Stimulate TRPML1-mediated Ca2+ release by adding a specific agonist, such as 10-20 µM ML-SA1.[9][15]
-
Fluorescence Imaging: Record the change in GCaMP3 fluorescence over time using a fluorescence microscope. An increase in fluorescence indicates Ca2+ release.
-
Data Analysis: Quantify the change in fluorescence intensity upon agonist addition in control versus inhibited (pharmacologically or genetically) cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for understanding the mechanisms of TRPML1 inhibition.
Caption: TRPML1-mediated Ca2+ release and points of inhibition.
Caption: Workflow for comparing TRPML1 inhibition methods.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. TRPML1 as a potential therapeutic target for triple-negative breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. sophion.com [sophion.com]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of New TRPML1 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential mucolipin 1 (TRPML1) channel is a critical regulator of lysosomal function, and its modulation holds therapeutic promise for a range of disorders, from lysosomal storage diseases to neurodegeneration.[1][2] The development of selective TRPML1 modulators is paramount to minimize off-target effects, particularly on the closely related TRPML2 and TRPML3 channels, which have distinct tissue expression and physiological roles.[3] This guide provides a comparative analysis of new and established TRPML1 modulators, presenting their selectivity profiles with supporting experimental data and detailed protocols for key assessment assays.
Comparative Analysis of TRPML1 Modulator Selectivity
The selectivity of TRPML1 modulators is a key determinant of their therapeutic potential. The following tables summarize the potency and selectivity of recently developed and commonly used TRPML1 agonists and antagonists against the three human TRPML isoforms.
Table 1: Comparative Potency and Selectivity of TRPML1 Agonists
| Compound Name | TRPML1 EC50 | TRPML2 EC50/Activity | TRPML3 EC50 | Selectivity Profile | Reference(s) |
| Substituted Tetrazole Compound 1 | Selective Agonist (EC50 not publicly disclosed) | - | - | Selective for TRPML1 | [4] |
| ML-SA5 | ~285 nM | - | - | Potent TRPML1 agonist | [5] |
| ML-SA1 | ~9.7 µM (at pH 4.6) | Activator | Activator | Non-selective TRPML agonist | [5][6][7] |
| MK6-83 | Activator | Inactive | Activator | TRPML1/TRPML3 selective | [7] |
Table 2: Comparative Potency and Selectivity of TRPML1 Antagonists
| Compound Name | TRPML1 IC50 | TRPML2 IC50/Activity | TRPML3 IC50 | Selectivity Profile | Reference(s) |
| Fused Tricyclic Blocker (Arkuda) | ~255 nM | - | - | Selective for TRPML1 | [8] |
| (1R,2R)-ML-SI3 | ~1.6 µM | ~2.3 µM | ~12.5 µM | Pan-TRPML inhibitor | [9] |
| (1S,2S)-ML-SI3 | ~5.9 µM | Activator (EC50 = 2.7 µM) | Activator (EC50 = 10.8 µM) | TRPML1 inhibitor, TRPML2/3 activator | [9] |
| ML-SI3 (mixture) | ~4.7 µM | ~1.7 µM | - | TRPML1/TRPML2 inhibitor | [9] |
| Verapamil | Blocker | - | Blocker | Non-selective TRPML1/TRPML3 blocker | [10] |
| 17β-estradiol | ~5.3 µM | - | - | TRPML1 inhibitor | [11] |
Note: EC50 and IC50 values can vary depending on the experimental conditions (e.g., pH, cell type).
Key Signaling Pathways Involving TRPML1
Activation of TRPML1 by an agonist leads to the release of Ca²⁺ from the lysosome into the cytosol. This localized Ca²⁺ signal can initiate a cascade of downstream events, most notably the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This pathway is primarily mediated by the Ca²⁺-dependent phosphatase calcineurin.
Experimental Protocols for Assessing TRPML1 Modulator Selectivity
Accurate assessment of a modulator's selectivity is crucial. The following are detailed protocols for two primary methods: patch-clamp electrophysiology and calcium imaging.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing modulators.
a) Whole-Cell Patch Clamp on Plasma Membrane-Expressed TRPML1 (TRPML1-4A)
This method is suitable for higher-throughput screening using automated patch-clamp systems. It utilizes a mutant form of TRPML1 (TRPML1-4A) where endo-lysosomal targeting motifs are mutated, leading to its expression on the plasma membrane.[9]
-
Cell Preparation:
-
Culture an inducible HEK293 cell line stably expressing the TRPML1-4A variant.
-
Induce channel expression by adding doxycycline (B596269) (0.25-1 µg/ml) to the culture media 24-48 hours prior to the experiment.[9]
-
On the day of the experiment, detach cells and prepare a single-cell suspension.
-
-
Solutions:
-
Internal Solution (Pipette): Containing (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 MgCl₂, pH adjusted to 7.2 with CsOH.
-
External Solution (Bath): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. For mimicking lysosomal conditions, a separate acidic solution (pH 4.6) can be used.
-
-
Recording Procedure:
-
Transfer the cell suspension to the recording chamber of a manual or automated patch-clamp system (e.g., Qube 384).[9][12]
-
Obtain a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol (e.g., a 400 ms (B15284909) ramp from -140 mV to +60 mV from a holding potential of 0 mV) to elicit baseline currents.[13]
-
Apply the test compound at various concentrations to the bath solution.
-
Record the current responses to the test compound.
-
For agonists, apply a saturating concentration of a known agonist (e.g., ML-SA5) at the end of the experiment to determine the maximal response.
-
For antagonists, co-apply the test compound with a known agonist (e.g., ML-SA1 or ML-SA5).
-
b) Endo-lysosomal Patch Clamp
This specialized technique allows for the direct recording of TRPML1 channels in their native lysosomal membrane.[2]
-
Lysosome Enlargement and Isolation:
-
Incubate cells (e.g., HEK293T cells overexpressing TRPML1) with 1 µM vacuolin-1 (B1683467) for at least 2 hours to induce the formation of enlarged endo-lysosomes.[2]
-
Briefly incubate cells with neutral red to visualize the enlarged acidic organelles.[2]
-
Mechanically rupture the cell using a small-diameter glass pipette to release the enlarged lysosomes into the recording chamber.[2]
-
-
Recording Procedure:
-
Using a fresh, fire-polished glass pipette, form a giga-ohm seal with an isolated lysosome.
-
Rupture the lysosomal membrane to achieve the whole-lysosome configuration.
-
Record currents using a voltage protocol while perfusing the bath with solutions containing the test modulators.
-
Calcium Imaging Assay
This fluorescence-based method measures changes in intracellular Ca²⁺ concentration upon channel activation and is well-suited for high-throughput screening.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells expressing TRPML1) in a 96-well black-walled plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a fluorescent Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pluronic F-127 (0.02%) can be added to aid dye solubilization.[1][5]
-
Remove the culture medium, wash the cells with HBSS, and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow for dye uptake and de-esterification.[1]
-
-
Measurement of Ca²⁺ Response:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Measure the baseline fluorescence for a short period (e.g., 20 seconds).[9]
-
Add the TRPML1 modulator (agonist) at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 3 minutes) at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[1][9]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the peak response against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The assessment of the selectivity profile of new TRPML1 modulators is a multifaceted process that requires a combination of robust experimental techniques. While high-throughput calcium imaging assays are invaluable for initial screening, patch-clamp electrophysiology remains the definitive method for detailed characterization of a compound's potency and selectivity. The data presented in this guide highlights the progress in developing more selective TRPML1 modulators, which is a critical step towards translating these promising therapeutic targets into clinical applications. As new compounds continue to be developed, the systematic application of these assessment methods will be essential for identifying candidates with the optimal selectivity profile for therapeutic intervention.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Arkuda Therapeutics reports new mucolipin-1 blockers | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Selective Agonists of the Transient Receptor Potential Channels 3 (TRPML3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Table 1, Selective TRPML3 Agonist Results Summary - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating TRPML1 as a Versatile Drug Target: A Comparative Guide for Disease Models
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium (Ca²⁺) homeostasis, has emerged as a promising therapeutic target for a spectrum of diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer.[1] Dysfunctional TRPML1 activity is implicated in impaired autophagy, defective lysosomal trafficking, and the accumulation of toxic cellular waste, all of which are central to the pathology of these conditions.[2][3][4] This guide provides a comparative analysis of experimental data validating TRPML1 as a drug target, focusing on pharmacological activation and genetic overexpression strategies across various disease models.
Comparative Efficacy of TRPML1 Activation Strategies
Therapeutic approaches to enhance TRPML1 function primarily involve two strategies: pharmacological activation with small-molecule agonists and genetic overexpression of the MCOLN1 gene.[1] The following tables summarize key quantitative findings from studies employing these methods in different disease contexts.
Table 1: TRPML1 as a Drug Target in Neurodegenerative Disease Models
| Disease Model | Intervention | Key Experimental Readout | Quantitative Results | Reference |
| Parkinson's Disease (PD) | TRPML1 Agonist (SAM-001) | Lysosomal Activity (in patient-derived dopaminergic neurons) | Dose-dependent increase at 0.3, 0.75, 1.5, and 3.0 µM. | [2] |
| TRPML1 Agonist (SAM-001) | α-Synuclein Aggregate Reduction (in PD mouse model) | Significant reduction at 2.5, 5, 10, and 30 mg/kg. | [2] | |
| TRPML1 Agonist (ML-SA1) | Rescue of Endolysosomal Defects (in primary neurons) | Restored lysosomal Ca²⁺ stores, reduced endosomal enlargement, and decreased LC3-positive autophagic puncta. | [3] | |
| Alzheimer's Disease (AD) | TRPML1 Agonist (ML-SA1) | Rescue of AD-like neuropathology induced by PIKfyve inhibition | Mitigated endolysosomal swelling and prevented the accumulation of autophagic vesicles. | [3][5] |
| TRPML1 Overexpression | Cognitive Improvement (in APP/PS1 transgenic mice) | Alleviated cognitive impairment and reduced autophagosome accumulation. | [6] | |
| TRPML1 Overexpression | Reduction of Neuronal Apoptosis (in APP/PS1 transgenic mice) | Significantly reduced neuronal apoptosis as measured by TUNEL assays. | [4] |
Table 2: TRPML1 as a Drug Target in Lysosomal Storage Disease (LSD) Models
| Disease Model | Intervention | Key Experimental Readout | Quantitative Results | Reference |
| Niemann-Pick (NP) Disease | TRPML1 Agonist | Correction of Trafficking Defects (in NP-type C cells) | Restored normal lysosomal trafficking. | [7] |
| TRPML1 Overexpression / Agonist | Reduction of Cholesterol Accumulation (in NP-type C cells) | Sufficient to reduce lysosome storage and cholesterol accumulation. | [8] | |
| Mucolipidosis Type IV (MLIV) | TRPML1 Agonist | Rescue of Lysosomal Trafficking and Storage Defects | Lead molecules being optimized to rescue cellular phenotypes. | [9] |
Table 3: TRPML1 as a Drug Target in Cancer Models
| Disease Model | Intervention | Key Experimental Readout | Quantitative Results | Reference |
| Triple-Negative Breast Cancer (TNBC) | TRPML1 Knockdown | Inhibition of Mitochondrial Respiration, Glycolysis, and ATP Production | Led to reduced proliferation and promotion of cell cycle arrest and apoptosis. | [10] |
| TRPML1 Inhibition (Pharmacological) | Suppression of TNBC Growth | Impaired TNBC cell proliferation and invasion. | [11] | |
| HRAS-Driven Cancers | TRPML1 Inhibition (Genetic or Pharmacological) | Attenuation of MEK-ERK Pathway | Reduced proliferation of oncogenic HRAS-expressing cancer cell lines. | [12][13] |
| Malignant Melanoma | TRPML1 Agonist (ML-SA5) | Induction of Cell Death | Induced substantial cell death in malignant melanoma cell lines while preserving normal melanocytes. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the validation of TRPML1 as a drug target.
Key Experimental Protocols
Reproducibility is paramount in drug target validation. Provided below are detailed methodologies for key experiments cited in TRPML1 research.
1. TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay
This cell-based assay measures the activity of TRPML1 channels by detecting the release of Ca²⁺ from lysosomes into the cytosol.[14]
-
Objective: To quantify the potency and efficacy of TRPML1 agonists.
-
Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with a TRPML1 agonist, the channels open, releasing lysosomal Ca²⁺. The binding of Ca²⁺ to the dye results in a measurable increase in fluorescence intensity.[14]
-
Protocol:
-
Cell Seeding: Seed TRPML1-expressing cells (e.g., HEK293) in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well. Incubate overnight (37°C, 5% CO₂).[14]
-
Dye Loading: Aspirate the culture medium. Add 100 µL of Fluo-4 AM loading solution (e.g., in HHBS with 20 mM HEPES) to each well.[14]
-
Incubation: Incubate the plate at 37°C for 45-60 minutes.
-
Washing: Wash the cells with HHBS to remove excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader. Add the TRPML1 agonist at the desired concentration. A vehicle control (e.g., DMSO) and a positive control for maximal Ca²⁺ release (e.g., Ionomycin) should be included.[14]
-
Measurement: Measure fluorescence intensity over time to capture the kinetic response of Ca²⁺ release.[14]
-
2. Autophagy Flux Assay (LC3 Turnover)
This Western blot-based assay measures the rate of degradation of LC3-II, a protein associated with autophagosomes, to determine autophagic flux.[1]
-
Objective: To determine if TRPML1 activation enhances the clearance of autophagosomes via lysosomal degradation.
-
Principle: Autophagic flux is assessed by measuring the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor (which blocks its degradation) compared to its absence. An increase in this accumulation suggests enhanced flux.
-
Protocol:
-
Cell Treatment: Culture cells and treat with the TRPML1 agonist or transfect for TRPML1 overexpression. A parallel set of cells is co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[1]
-
Protein Extraction: After the treatment period, lyse the cells and extract total protein.
-
Western Blotting: Separate protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., GAPDH).[1]
-
Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by comparing the LC3-II levels in inhibitor-treated cells versus non-treated cells. An increase in the LC3-II accumulation with the inhibitor upon TRPML1 activation indicates enhanced flux.
-
3. Whole-Endolysosome Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1 on the lysosomal membrane.[1]
-
Objective: To directly measure TRPML1 ion currents in response to pharmacological agents or in genetically modified cells.
-
Principle: Lysosomes are enlarged (e.g., using vacuolin-1) and a micropipette is used to form a high-resistance seal with the lysosomal membrane, allowing for the measurement of ion flow across the channel.
-
Protocol:
-
Cell Preparation: Culture cells and treat as necessary to enlarge endolysosomes.
-
Patching: Achieve the whole-lysosome patch-clamp configuration.
-
Recording: Measure ion currents across the lysosomal membrane in response to voltage changes and the application of compounds (e.g., TRPML1 agonists). For overexpression studies, cells are first transfected with a TRPML1-expressing vector.[1]
-
Analysis: Analyze the current-voltage relationship and channel open probability to characterize TRPML1 activity.
-
The presented data strongly support the validation of TRPML1 as a druggable target across multiple disease categories. Pharmacological activation of TRPML1 has consistently shown promise in reversing disease-relevant cellular pathologies, such as clearing protein aggregates in neurodegenerative models and correcting trafficking defects in lysosomal storage disorders. Further development of specific and potent TRPML1 modulators holds significant therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel TRPML1 activator SAM-001 shows reversal of PD pathology in animal models | BioWorld [bioworld.com]
- 3. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between TRPML1 and p62 in Regulating Autophagosome-Lysosome Fusion and Impeding Neuroaxonal Dystrophy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of TRPML1 agonists for the treatment of lysosomal-storage disorders | NIH Research Festival [researchfestival.nih.gov]
- 10. TRPML1 as a potential therapeutic target for triple-negative breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The lysosomal TRPML1 channel regulates triple negative breast cancer development by promoting mTORC1 and purinergic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPML1 and RAS-driven cancers – exploring a link with great therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPML1—Emerging Roles in Cancer [mdpi.com]
- 14. benchchem.com [benchchem.com]
head-to-head comparison of different classes of TRPML1 activators
A Head-to-Head Comparison of TRPML1 Activator Classes for Researchers
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a critical regulator of lysosomal function, and its activation is a promising therapeutic strategy for a range of lysosomal storage disorders and neurodegenerative diseases. This guide provides a detailed, data-driven comparison of the major classes of TRPML1 activators, offering researchers and drug development professionals a comprehensive overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Classes of TRPML1 Activators
TRPML1 activators can be broadly categorized into two main classes: natural and synthetic. A third distinct class involving an mTOR inhibitor has also been identified.
-
Natural Activators: The primary endogenous activator of TRPML1 is Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) , a signaling lipid found on the membranes of late endosomes and lysosomes.[1][2][3]
-
Synthetic Activators: This class includes a range of small molecules developed to specifically target and activate TRPML1. Prominent examples include ML-SA1 , ML-SA5 , MK6-83 , and SF-22 .[4][5]
-
mTOR Inhibitors: Rapamycin (B549165) and its analogs have been shown to directly bind to and activate TRPML1, independent of their well-known inhibitory effects on the mTOR pathway.[6][7][8]
Mechanism of Action: A Convergent Pathway
Despite their diverse origins, most TRPML1 activators converge on a common signaling pathway. They bind to the TRPML1 channel, causing it to open and release calcium ions (Ca²⁺) from the lysosome into the cytoplasm.[4] This localized increase in cytosolic Ca²⁺ activates the phosphatase calcineurin.[4] Calcineurin then dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][9] Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in these cellular clearance pathways.[4]
Below is a diagram illustrating the TFEB-dependent signaling pathway activated by TRPML1 agonists.
Quantitative Comparison of TRPML1 Activators
The potency of TRPML1 activators is typically quantified by their half-maximal effective concentration (EC₅₀). The following table summarizes the reported EC₅₀ values for various activators. It is important to note that these values can vary depending on the experimental system, cell type, and pH.
| Activator Class | Activator | EC₅₀ (Potency) | Cell Type / System | Reference(s) |
| Natural | PI(3,5)P₂ | Low Potency (Individually) | Inside-out patches | [6] |
| Synthetic | ML-SA1 | ~10 µM (estimated) | HEK293 cells expressing TRPML1 | |
| 15.3 µM (at pH 7.4) | Not specified | |||
| 9.7 µM (at pH 4.6) | Induced TRPML1-L/A expressing HEK cells | [10] | ||
| ML-SA5 | 285 nM | Duchenne Muscular Dystrophy (DMD) myocytes | ||
| ~0.5 µM | HEK-TRPML1-4A (automated patch clamp) | [11] | ||
| MK6-83 | 110 nM | Wild-type TRPML1 | [12] | |
| SF-22 | pEC₅₀ = 6.3 (~501 nM) | Not specified | [4] | |
| mTOR Inhibitor | Rapamycin | Micromolar Affinity | Purified TRPML1 proteins | [7] |
Note: A direct comparison of EC₅₀ values should be made with caution due to the different experimental conditions across studies. For instance, the potency of some synthetic activators is enhanced in the acidic environment of the lysosome.[11]
Experimental Protocols
The characterization and comparison of TRPML1 activators rely on a set of key experimental techniques. Detailed methodologies for two of the most common assays are provided below.
Lysosomal Calcium Mobilization Assay
This assay measures the increase in cytosolic Ca²⁺ concentration following the application of a TRPML1 activator.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Plate cells expressing TRPML1 (e.g., HEK293 cells stably overexpressing TRPML1) in a black-wall, clear-bottom 96-well plate and grow to 80-90% confluency.[13]
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, by incubating them in a loading solution for approximately 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[13]
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence intensity (excitation ~490 nm, emission ~525 nm for Fluo-4).[13]
-
Compound Addition: Add the TRPML1 activator at various concentrations to the wells.
-
Data Acquisition and Analysis: Immediately after compound addition, record the change in fluorescence intensity over time. The peak change in fluorescence is proportional to the increase in intracellular Ca²⁺ concentration. Plot the peak fluorescence change against the activator concentration to generate a dose-response curve and calculate the EC₅₀ value.[4]
Whole-Endolysosome Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPML1 channels on isolated endolysosomes.
Workflow Diagram:
Detailed Methodology:
-
Lysosome Enlargement: Treat cells overexpressing TRPML1 with Vacuolin-1 (typically 1 µM) for at least 2 hours to induce the formation of large endolysosomes suitable for patch-clamping.
-
Lysosome Isolation: Mechanically lift the cells and isolate the enlarged endolysosomes.
-
Patch Clamp Recording:
-
Use a patch clamp rig to form a high-resistance seal (giga-seal) between a borosilicate glass pipette and the membrane of an isolated endolysosome.
-
Rupture the patch of membrane within the pipette to achieve the whole-endolysosome configuration.
-
Apply a voltage protocol (e.g., voltage ramps from -100 mV to +100 mV) and record the baseline ion currents.[12]
-
-
Compound Application and Data Analysis: Perfuse the isolated lysosome with the TRPML1 activator at various concentrations and record the resulting increase in ion current. Subtract the baseline current from the agonist-induced current to isolate the TRPML1-mediated current. Plot the current amplitude at a specific voltage against the activator concentration to generate a dose-response curve and calculate the EC₅₀.[4]
Conclusion
The study of TRPML1 activators is a rapidly evolving field with significant therapeutic potential. This guide provides a comparative overview of the major classes of these compounds, their mechanisms of action, and the experimental approaches used for their characterization. While synthetic activators like MK6-83 and ML-SA5 currently demonstrate the highest potency in in-vitro assays, the physiological relevance of the natural activator PI(3,5)P₂ and the unique properties of Rapamycin underscore the complexity and richness of TRPML1 pharmacology. Researchers are encouraged to consider the specific context of their experimental system when selecting and evaluating a TRPML1 activator.
References
- 1. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. PI(3,5)P(2) controls membrane trafficking by direct activation of mucolipin Ca(2+) release channels in the endolysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR | PLOS Biology [journals.plos.org]
- 8. Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR | PLOS Biology [journals.plos.org]
- 9. TRPML1-/TFEB-Dependent Regulation of Lysosomal Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of TRPML1 Modulators in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function and cellular signaling, has emerged as a promising therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. The modulation of TRPML1 activity, either through agonists or inhibitors, can impact fundamental cellular processes such as autophagy, exocytosis, and nutrient sensing. This has led to a growing interest in exploring the synergistic effects of TRPML1 modulators when combined with other therapeutic agents. This guide provides an objective comparison of the performance of TRPML1 modulators in combination therapies, supported by experimental data and detailed methodologies, to aid researchers in designing and evaluating novel treatment strategies.
Synergistic Effects of TRPML1 Inhibition with Chemotherapy
Recent studies have demonstrated that inhibiting TRPML1 can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents. This suggests a synergistic relationship where the combination of a TRPML1 inhibitor and a chemotherapy drug is more effective than either agent alone.
A key study investigated the combination of the TRPML1-selective inhibitor ML-SI1 with the platinum-based chemotherapy drug cisplatin (B142131) in ovarian cancer cell lines. The findings indicated that pharmacological inhibition of TRPML1 sensitized cisplatin-resistant ovarian cancer cells to the cytotoxic effects of cisplatin, leading to increased cell death[1]. While this study did not report a quantitative Combination Index (CI), the observed sensitization provides strong evidence for a synergistic interaction.
Quantitative Data Summary
The following table summarizes the conceptual findings from the study on the combination of a TRPML1 inhibitor with cisplatin.
| Cell Line | Drug 1 | Drug 2 | Observed Effect | Synergy Interpretation | Reference |
| OVCAR8 (Cisplatin-Resistant Ovarian Cancer) | ML-SI1 (TRPML1 Inhibitor) | Cisplatin | Increased cisplatin-induced cell death | Synergistic | [1] |
| TOV21G (Cisplatin-Sensitive Ovarian Cancer) | ML-SI1 (TRPML1 Inhibitor) | Cisplatin | Not reported to have a significant synergistic effect | Additive or less than synergistic | [1] |
Experimental Protocol: Assessing Chemosensitization by TRPML1 Inhibition
This protocol outlines a general method for evaluating the synergistic effects of a TRPML1 inhibitor in combination with a chemotherapeutic agent, based on the principles used in the aforementioned study.
Objective: To determine if inhibition of TRPML1 sensitizes cancer cells to a specific chemotherapeutic drug.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8)
-
TRPML1 inhibitor (e.g., ML-SI1)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a dose-response matrix with varying concentrations of the TRPML1 inhibitor and the chemotherapeutic agent, both alone and in combination.
-
Typically, a 5x5 or larger matrix is used to obtain a detailed synergy profile.
-
Include vehicle-only treated cells as a negative control.
-
-
Incubation: Incubate the cells with the drug combinations for a period relevant to the cell line and drug mechanism (e.g., 48-72 hours).
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay (e.g., MTT assay).
-
Add the MTT reagent to each well and incubate as per the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Analyze the dose-response data using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Workflow for Synergy Assessment
References
The Two Faces of TRPML1 Modulation: A Comparative Guide to In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, understanding the complete efficacy profile of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators, offering a critical lens through which to evaluate their therapeutic potential. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this document aims to facilitate informed decision-making in the advancement of novel therapeutics targeting this crucial lysosomal ion channel.
TRPML1 is a non-selective cation channel primarily located on the membrane of late endosomes and lysosomes.[1][2][3] Its role is critical in regulating lysosomal calcium (Ca2+) homeostasis, which in turn governs a multitude of cellular processes including autophagy, exocytosis, and membrane trafficking.[2][4][5] Dysregulation of TRPML1 function has been implicated in a variety of pathologies, ranging from the rare lysosomal storage disorder Mucolipidosis type IV (MLIV) to more common neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][6] This has spurred the development of synthetic modulators to therapeutically target TRPML1.
This guide will focus on a well-characterized synthetic agonist, ML-SA1, to illustrate the comparative effects observed in controlled laboratory settings versus complex biological systems.
Quantitative Data Summary: In Vitro vs. In Vivo Effects of ML-SA1
The following tables summarize the key quantitative findings from various studies on the TRPML1 agonist ML-SA1, highlighting the differences and similarities between its effects in cell-based assays and whole-organism models.
Table 1: In Vitro Effects of ML-SA1
| Parameter Measured | Cell Type | ML-SA1 Concentration | Observed Effect | Reference |
| Lysosomal Ca2+ Release | hCMEC/D3 (human cerebrovascular endothelial cells) | >50 µM | Sustained global Ca2+ signals | [7] |
| Nitric Oxide (NO) Production | hCMEC/D3 cells | >50 µM | Robust NO production | [7] |
| α-synuclein Aggregate Clearance | HEK293T cells expressing A53T α-synuclein | 25 µM | Reduced percentage of cells with aggregates and total α-synuclein protein | [8][9] |
| Autophagosome Maturation | HEK293T cells | 25 µM | Shift towards a higher fraction of mature autolysosomes | [8] |
| TRPML1 Current | HCC1954 (breast cancer cells) | Not specified | Larger current activation compared to normal breast epithelial cells | [10] |
| Lysosomal Acidification and Aβ Reduction | Cell culture | Not specified | Led to lysosome acidification and reduced Aβ accumulation | [6] |
Table 2: In Vivo Effects of ML-SA1 and its Analogs
| Animal Model | Modulator & Dosage | Parameter Measured | Observed Effect | Reference |
| DSS-induced colitis in mice | ML-SA5 (0.1 mg/kg; IP injection) | Survival rate, weight change, IL-1β production | Ameliorated clinical signs of colitis, suppressed IL-1β production | [11] |
| Mouse models of Duchenne muscular dystrophy | ML-SA5 | Not specified | Ameliorated disease symptoms | [2] |
| Mcoln1−/− mice (TRPML1 knockout) | Not applicable (genetic model) | Blood pressure, vascular contractility | Spontaneously hypertensive, hypercontractile resistance arteries | [12] |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies used in key experiments.
In Vitro Lysosomal Ca2+ Imaging
-
Objective: To measure the release of Ca2+ from lysosomes upon TRPML1 activation.
-
Cell Culture: Cells (e.g., hCMEC/D3) are cultured on glass coverslips suitable for microscopy.
-
Loading with Ca2+ Indicator: Cells are incubated with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) that can enter the cell and be sequestered into organelles.
-
Image Acquisition: Live-cell imaging is performed using a fluorescence microscope. A baseline fluorescence is recorded before the addition of the TRPML1 modulator.
-
Stimulation and Measurement: The TRPML1 agonist (e.g., ML-SA1) is added to the cells, and the change in fluorescence intensity is recorded over time. An increase in cytosolic fluorescence indicates Ca2+ release from intracellular stores, including lysosomes.[7]
In Vivo Assessment of Colitis Amelioration
-
Objective: To determine the therapeutic effect of a TRPML1 agonist in a mouse model of inflammatory bowel disease.
-
Animal Model: Dextran sulfate (B86663) sodium (DSS) is administered to mice in their drinking water to induce colitis.
-
Treatment: A cohort of DSS-treated mice receives intraperitoneal (IP) injections of the TRPML1 agonist (e.g., ML-SA5), while a control group receives a vehicle.
-
Monitoring: Clinical signs such as survival rate, body weight changes, and stool consistency are monitored daily.
-
Biochemical Analysis: At the end of the study period, colon tissue is collected to measure levels of inflammatory cytokines, such as Interleukin-1β (IL-1β), using methods like ELISA or Western blotting.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the TRPML1 signaling pathway and a typical experimental workflow.
Caption: TRPML1 signaling cascade.
The activation of the TRPML1 channel by various stimuli, including the synthetic agonist ML-SA1, leads to the release of Ca2+ from the lysosome.[2][3][13] This Ca2+ signal is a central event that triggers downstream cellular processes such as autophagy and lysosomal exocytosis.[4][14] Furthermore, TRPML1-mediated Ca2+ release can activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, leading to the increased expression of genes involved in these pathways.[6][15]
Caption: General experimental workflow.
This diagram outlines a typical workflow for comparing the effects of a TRPML1 modulator. The process begins with the preparation of the biological system, either cell cultures for in vitro studies or animal models for in vivo experiments. Following treatment with the modulator or a vehicle control, a range of analytical techniques are employed to measure specific outcomes. The resulting quantitative data is then interpreted to understand the modulator's effects.
Conclusion
The comparison of in vitro and in vivo data for TRPML1 modulators like ML-SA1 reveals a consistent mechanism of action centered on the regulation of lysosomal Ca2+ and subsequent cellular processes. In vitro studies provide a detailed understanding of the molecular and cellular effects with high precision, while in vivo experiments are crucial for evaluating the physiological relevance, therapeutic efficacy, and potential side effects in a complex, whole-organism context. Both types of studies are indispensable and complementary in the drug development pipeline. This guide underscores the importance of a multi-faceted approach to characterize the full potential of TRPML1 modulators as a promising therapeutic strategy for a range of debilitating diseases.
References
- 1. Regulation of TRPML1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
Validating the Mechanism of Action of a Novel TRPML1 Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel Transient Receptor Potential Mucolipin 1 (TRPML1) modulator. It offers a comparative analysis of experimental data expected from a novel compound against well-characterized TRPML1 modulators. Detailed experimental protocols and visual workflows are included to facilitate the design and execution of validation studies.
Introduction to TRPML1
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial ion channel primarily located on the membranes of late endosomes and lysosomes.[1] It plays a pivotal role in regulating lysosomal calcium (Ca2+) homeostasis, which in turn governs a multitude of cellular processes including autophagy, lysosomal exocytosis, and cellular clearance.[2][3][4] Dysfunctional TRPML1 activity is implicated in various pathologies, notably lysosomal storage disorders like Mucolipidosis type IV (MLIV), and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5] Consequently, the development of novel TRPML1 modulators is a promising therapeutic strategy.
Comparative Analysis of TRPML1 Modulators
The validation of a novel TRPML1 modulator requires rigorous comparison with established agonists and antagonists. This section provides a template for presenting comparative data. For the purpose of this guide, we will compare our hypothetical "Novel Modulator" against the well-characterized synthetic agonist ML-SA1 and the antagonist ML-SI3.
Table 1: In Vitro Potency and Selectivity
| Parameter | Novel Modulator (Agonist/Antagonist) | ML-SA1 (Agonist) | ML-SI3 (Antagonist) | Experimental Assay |
| EC50 / IC50 (µM) | [Insert Data] | ~0.5 - 10[1][6] | ~10 - 20[7] | Automated Patch Clamp / Calcium Imaging |
| Selectivity vs. TRPML2/3 | [Insert Data] | Moderate | Potent antagonist of TRPML1/2[7] | Patch Clamp on individual channel knockouts |
| Target Engagement | [Insert Data] | Direct binding[4] | Competitive inhibition[7] | Radioligand Binding Assay / Cellular Thermal Shift Assay |
Table 2: Functional Cellular Effects
| Cellular Process | Novel Modulator | ML-SA1 (Agonist) | ML-SI3 (Antagonist) | Experimental Assay |
| Lysosomal Ca2+ Release | [Increase/Decrease] | Increase[8][9] | Blocks agonist-induced release[7] | Live-cell imaging with Ca2+ indicators |
| Autophagy Flux | [Increase/Decrease/No Change] | Increase[10][11] | Decrease/Inhibit[5] | LC3-II Western Blot / Tandem mRFP-GFP-LC3 assay |
| TFEB Nuclear Translocation | [Induce/Inhibit] | Induce[7][12] | Inhibit[7] | Immunofluorescence and confocal microscopy |
| Lysosomal Exocytosis | [Promote/Inhibit] | Promote[13] | Inhibit | Lysosomal enzyme secretion assay |
| Clearance of Protein Aggregates | [Enhance/Reduce] | Enhance (e.g., α-synuclein)[5][14] | Reduce[5] | Western Blot / Immunofluorescence of aggregate-prone proteins |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of findings. Below are protocols for key experiments in TRPML1 modulator validation.
Whole-Endolysosome Patch Clamp Electrophysiology
This technique directly measures TRPML1 channel activity.
-
Cell Preparation: Utilize HEK293 cells overexpressing TRPML1 (or a cell line with high endogenous expression). To facilitate patching, enlarge endolysosomes by treating cells with a vacuolating agent like vacuolin-1.[13]
-
Lysosome Isolation: Mechanically isolate the enlarged lysosomes from the cells.[13]
-
Recording: Use a glass micropipette to form a high-resistance seal with the lysosomal membrane.[13] Establish a baseline current.
-
Compound Application: Perfuse the novel modulator at various concentrations to record induced currents. For antagonists, pre-incubate with the antagonist before co-application with an agonist (e.g., ML-SA1).[7]
-
Data Analysis: Measure the current amplitude at a negative membrane potential (e.g., -100 mV) and compare across conditions to determine EC50 or IC50 values.[7]
Lysosomal Calcium Imaging
This assay measures the modulator's effect on Ca2+ release from lysosomes.
-
Cell Culture and Dye Loading: Plate cells on glass-bottom dishes and load with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or GCaMP genetically encoded indicators targeted to the lysosome).
-
Imaging: Use a confocal microscope to acquire baseline fluorescence.
-
Compound Application: Add the novel modulator and record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence to determine the magnitude of the Ca2+ signal.[7]
Autophagy Flux Assay (LC3 Western Blot)
This method assesses the impact of the modulator on the autophagy pathway.
-
Cell Culture and Treatment: Treat cells with the novel modulator for a specified duration (e.g., 4-24 hours). Include a lysosomal inhibitor like Bafilomycin A1 as a control to measure autophagic flux.[7]
-
Protein Extraction and Western Blot: Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against LC3 and a housekeeping protein (e.g., β-actin).
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.[7]
TFEB Nuclear Translocation Assay
This assay visualizes the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the novel modulator.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the percentage of cells showing nuclear localization of TFEB.[7]
Visualizing Workflows and Pathways
TRPML1 Signaling Pathway
References
- 1. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. a.storyblok.com [a.storyblok.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
Benchmarking a Novel TRPML1 Modulator: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for benchmarking a new Transient Receptor Potential Mucolipin 1 (TRPML1) modulator against well-characterized compounds. Designed for researchers, scientists, and drug development professionals, this document outlines key comparative assays, presents performance data for known modulators, and provides detailed experimental protocols to ensure robust and reproducible results.
Introduction to TRPML1
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2][3] It plays a vital role in maintaining lysosomal ion homeostasis, particularly the efflux of calcium (Ca2+) from the lysosomal lumen into the cytosol.[1][2] This Ca2+ release is fundamental for numerous cellular processes, including membrane trafficking, autophagy, lysosomal biogenesis, and exocytosis.[1][4][5][6] Dysfunctional TRPML1 channels are implicated in various pathologies, including lysosomal storage disorders like Mucolipidosis type IV, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] Consequently, the development of specific and potent TRPML1 modulators is of significant therapeutic interest.
Comparative Performance of Known TRPML1 Modulators
A critical step in evaluating a novel TRPML1 modulator is to benchmark its performance against established compounds. The following table summarizes the activity of known TRPML1 agonists and antagonists.
| Compound | Type | Assay Platform | Reported Potency (EC50/IC50) | Key Findings |
| ML-SA1 | Agonist | Ca2+ Fluorescence | EC50: 9.7 µM (at pH 4.6)[1] | Activates TRPML1 leading to lysosomal Ca2+ release and subsequent lysosomal acidification.[7][8] |
| ML-SA5 | Agonist | Automated Patch Clamp | EC50: 0.5 µM | Demonstrates potent activation of TRPML1 currents.[3] |
| (S)-ML-SA1 | Agonist | Live Cell Imaging | - | Induces TFEB translocation to the nucleus, activating autophagic flux.[9] |
| ML-SI3 | Antagonist | Proton Secretion Assay | - | Reduces ML-SA1 stimulated proton secretion by 122.2 ± 22.7%.[9] |
| Verapamil | Blocker | Electrophysiology | 1 µM | Reported to act as a gating inhibitor of TRPML1.[10] |
| PI(3,5)P2 | Endogenous Agonist | Electrophysiology | - | The primary endogenous agonist of TRPML1.[11] |
| PI(4,5)P2 | Antagonist | Electrophysiology | 0.2 µM | Acts as a gating inhibitor of TRPML1.[10] |
Key Experimental Protocols for Benchmarking
Accurate and reproducible data are paramount in comparative studies. The following sections detail the methodologies for essential assays used to characterize TRPML1 modulators.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity. This technique allows for the precise characterization of a modulator's effect on TRPML1 currents.
Objective: To measure the effect of a novel modulator on TRPML1 channel currents and compare its potency and efficacy to known compounds.
Cell Line: HEK293 cells stably overexpressing human TRPML1 are recommended.[1] To facilitate plasma membrane expression for easier whole-cell recordings, a TRPML1 variant lacking endo-lysosomal retention sequences (TRPML1-4A) can be utilized.[2][12]
Workflow:
Workflow for Patch-Clamp Electrophysiology.
Detailed Protocol:
-
Cell Preparation: Culture HEK293 cells stably expressing TRPML1 on glass coverslips. If using an inducible system, add the inducing agent (e.g., doxycycline) 24-48 hours prior to the experiment.[13]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200-600 ms) at regular intervals.[13]
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the resulting currents to determine the modulatory effect.
-
Calcium Imaging Assay
This cell-based assay provides a high-throughput method to measure TRPML1 channel activation by detecting changes in intracellular Ca2+ concentration.
Objective: To determine the ability of a novel modulator to induce or inhibit TRPML1-mediated Ca2+ release from lysosomes.
Principle: Cells are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM). Upon stimulation with a TRPML1 agonist, the channels open, releasing Ca2+ from lysosomal stores. The binding of Ca2+ to the indicator results in a significant increase in fluorescence intensity, which is proportional to the intracellular Ca2+ concentration.[1]
Signaling Pathway:
TRPML1-Mediated Calcium Signaling Pathway.
Detailed Protocol:
-
Cell Plating: Seed HEK293 or CHO cells stably overexpressing human TRPML1 in black-wall, clear-bottom 96-well microplates.[1]
-
Dye Loading: Incubate cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) for approximately 1 hour.[2]
-
Compound Addition: Add the test compound and known modulators (as controls) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. A basal read should be taken before compound addition, followed by measurements for at least 3 minutes after addition.[2]
-
Data Analysis: Calculate the change in fluorescence to determine the extent of TRPML1 activation or inhibition.
Lysosomal Function Assays
Assessing the impact of a novel modulator on lysosomal function provides crucial insights into its physiological effects.
Objective: To evaluate the effect of the modulator on lysosomal pH and autophagic flux.
A. Lysosomal pH Measurement:
Principle: Use a ratiometric fluorescent dye, such as Lysosensor Yellow/Blue, to measure changes in lysosomal pH. TRPML1 activation is known to cause lysosomal acidification.[8]
Detailed Protocol:
-
Cell Culture: Culture cells on coverslips.
-
Dye Loading: Load cells with Lysosensor Yellow/Blue.
-
Compound Treatment: Treat cells with the test compound, a known agonist (e.g., ML-SA1) as a positive control, and a vehicle control.
-
Imaging: Perform live-cell imaging to capture the fluorescence at the two emission wavelengths of the dye.
-
Analysis: Calculate the ratio of the fluorescence intensities to determine the change in lysosomal pH.
B. Autophagy Flux Assay:
Principle: Monitor the maturation of autophagosomes into autolysosomes. Activation of TRPML1 can enhance autophagic flux.[14]
Logical Flow for Data Interpretation:
Interpreting Benchmarking Data.
Detailed Protocol: This can be assessed by monitoring the processing of autophagy markers like LC3-II or by using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to differentiate between autophagosomes and autolysosomes.
Conclusion
This guide provides a standardized approach to benchmarking novel TRPML1 modulators. By employing these comparative assays and adhering to the detailed protocols, researchers can effectively characterize the pharmacological profile of new compounds and determine their potential as therapeutic agents targeting TRPML1-related diseases. The provided data on known modulators serves as a valuable reference for these comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of TRPML1-4A assays [metrionbiosciences.com]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. TRPML1—Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPML and lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metrionbiosciences.com [metrionbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TRPML Modulator 1
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel research chemicals like TRPML modulator 1 is paramount. Adherence to proper disposal protocols not only ensures a secure laboratory environment but also maintains regulatory compliance and environmental stewardship.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by following general best practices for chemical waste management, leveraging information from similar compounds, and adhering to the guidelines provided by chemical suppliers. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with care. Based on the handling instructions for similar research compounds, the following personal protective equipment (PPE) should be utilized:
| Protection Type | Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields | To protect against accidental splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect personal clothing and skin. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first critical step in the disposal process.
-
Waste Characterization : In the absence of a specific SDS, this compound should be treated as a hazardous chemical with unknown toxicity. A comparable compound, ML-SA1, is classified as "UN 2811 TOXIC SOLID, ORGANIC, N.O.S."[1]. Therefore, it is prudent to handle and dispose of this compound under the same assumption.
-
Waste Segregation : All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Empty containers of this compound.
-
III. Disposal Procedures for Solid and Liquid Waste
The following step-by-step protocols outline the proper disposal procedures for this compound in both solid and liquid forms.
A. Solid Waste Disposal Protocol
This protocol applies to unused or expired this compound powder and any grossly contaminated solid materials (e.g., weighing paper, spill cleanup materials).
| Step | Action | Detailed Instructions |
| 1 | Container Selection | Use a designated, leak-proof, and chemically compatible hazardous waste container for solids. |
| 2 | Waste Collection | Carefully transfer the solid waste into the designated container. Minimize dust generation during transfer. |
| 3 | Labeling | Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (in this case, "Caution: Research Chemical with Unknown Hazards" is appropriate). |
| 4 | Storage | Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. |
| 5 | Disposal Request | Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. |
B. Liquid Waste Disposal Protocol
This protocol is for solutions containing this compound, including stock solutions, working solutions, and the first rinse of emptied containers. MedchemExpress, a supplier of this compound, provides general guidance on preparing solutions, typically using DMSO.
| Step | Action | Detailed Instructions |
| 1 | Container Selection | Use a designated, leak-proof, and chemically compatible hazardous waste container for liquids. Ensure the container material is compatible with the solvent used (e.g., DMSO). |
| 2 | Waste Collection | Pour the liquid waste into the designated container. Do not mix with incompatible waste streams. |
| 3 | Labeling | Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the estimated concentration. |
| 4 | Storage | Securely cap the container and store it in a designated satellite accumulation area with secondary containment to prevent spills. |
| 5 | Disposal Request | Contact your institution's EHS department for pickup and disposal. |
C. Disposal of Contaminated Labware and Empty Containers
Properly decontaminating or disposing of items that have come into contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Sharps : Chemically contaminated sharps such as needles and blades should be collected in a designated, puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps."
-
Other Labware : Disposable labware like pipette tips and microfuge tubes should be collected in a designated hazardous waste container for solids.
-
Empty Containers : Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste. After rinsing, deface the original label and dispose of the container as solid waste or as directed by your EHS department.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling TRPML modulator 1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Transient Receptor Potential Mucolipin 1 (TRPML1) modulators. As comprehensive toxicity data for novel research chemicals is often unavailable, all procedures must be conducted under the precautionary principle, treating the compound as potentially hazardous. This guide is based on general laboratory best practices and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be performed before any new procedure involving TRPML modulator 1. The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound. All PPE should meet appropriate government standards (e.g., ANSI, NIOSH).
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | Powder-free nitrile gloves. |
| Weighing and Handling Solid Compound | Double nitrile gloves, chemical-resistant lab coat, chemical splash goggles, and a face shield. All handling of the solid powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. An N95 or higher-rated respirator is strongly recommended. |
| Preparing Stock Solutions | Double nitrile gloves, chemical-resistant lab coat, chemical splash goggles, and a face shield. This procedure must be performed in a chemical fume hood. |
| Administering to Cell Cultures or Animals | Nitrile gloves, lab coat, and safety glasses. Procedures with a risk of aerosol generation should be performed in a biological safety cabinet. |
| Spill Cleanup | Double nitrile gloves, chemical-resistant gown, chemical splash goggles, and a face shield. For large spills or spills in poorly ventilated areas, a chemical cartridge-type respirator is required.[1] |
| Waste Disposal | Double nitrile gloves and a protective gown.[1] |
Key PPE Considerations:
-
Gloves: Use powder-free nitrile gloves to prevent aerosolization of the agent.[1] It is recommended to change gloves every 30 to 60 minutes or immediately if they are damaged or contaminated.[1] For high-risk procedures, wearing two pairs of gloves (double-gloving) is a standard precaution.
-
Gowns: Gowns should be disposable and shown to be resistant to permeability by hazardous drugs.
-
Eye and Face Protection: Chemical splash goggles are required at all times when handling the solid compound or solutions. A face shield should be worn in addition to goggles when there is a risk of splashing.
Operational Plan: Step-by-Step Handling Protocols
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible substances. For long-term stability, storage at -20°C or -80°C may be required, particularly for solutions in solvents like DMSO.[2]
Weighing and Reconstitution
-
ALWAYS handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2][3]
-
Wear appropriate PPE as detailed in the table above.
-
Use dedicated, clean spatulas and weigh boats.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the solid to avoid splashing.[3]
-
Ensure the container is securely capped and sealed, for example with paraffin (B1166041) film, after reconstitution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
General Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Wash hands thoroughly after handling, even after removing gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous chemical waste.
-
Containment: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols
High-Throughput Screening for TRPML Modulators (Calcium Flux Assay)
This protocol is a generalized procedure based on methods used to identify TRPML agonists and can be adapted for screening this compound.
-
Cell Culture: Maintain a HEK293 cell line stably expressing human TRPML3-YFP in appropriate culture conditions.
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent, cell-permeable calcium indicator dye (e.g., Fluo-8) according to the manufacturer's instructions.
-
Compound Addition: Treat the cells with this compound at various concentrations.
-
Signal Detection: Measure the intracellular calcium levels by monitoring the fluorescence of the indicator dye using a plate reader. An increase in fluorescence indicates calcium mobilization, suggesting agonist activity.[5]
Whole-Cell Patch-Clamp Electrophysiology
This technique can be used to directly measure the effect of this compound on ion channel activity.
-
Cell Preparation: Use HEK293 cells transiently or stably expressing the TRPML1 channel. Cells are typically re-plated onto smaller dishes suitable for recording 48 hours after transfection.[6]
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to gain electrical access to the cell's interior.
-
Data Recording: Record the ion channel currents in response to voltage steps or ramps.
-
Compound Application: Perfuse the cells with a solution containing this compound and record any changes in current.[7]
Visualizations
Caption: Workflow for handling this compound.
Caption: Key signaling pathways involving TRPML1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SF-22 (TRPML3 activator)|746609-35-8|MSDS [dcchemicals.com]
- 5. Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule activators of TRPML3 - PMC [pmc.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
